1,3-Bis(diphenylphosphino)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193753. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEYOSJUKRVCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064464 | |
| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |
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Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6737-42-4 | |
| Record name | 1,3-Bis(diphenylphosphino)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Bis(diphenylphosphino)propane | |
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| Record name | 1,3-Bis(diphenylphosphino)propane | |
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| Record name | Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl- | |
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| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |
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| Record name | Propane-1,3-diylbis(diphenylphosphine) | |
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| Record name | 1,3-BIS(DIPHENYLPHOSPHINO)PROPANE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44R56E2C68 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Natural Bite Angle of the DPPP Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural bite angle of the 1,3-Bis(diphenylphosphino)propane (DPPP) ligand, a critical parameter in coordination chemistry and catalysis. Understanding and controlling the bite angle of diphosphine ligands like DPPP is crucial for designing efficient and selective catalytic systems.
Introduction to the DPPP Ligand and its Bite Angle
This compound (DPPP) is a bidentate phosphine ligand with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It is a white solid soluble in organic solvents and is widely used in homogeneous catalysis, particularly in reactions involving transition metals like palladium, nickel, and rhodium.[1][2][3] The geometry of the metal complex, and consequently its reactivity and selectivity, is significantly influenced by the chelation of the DPPP ligand.
A key geometric parameter for chelating ligands is the bite angle , defined as the P-M-P angle in a metal-diphosphine complex, where M is the metal center.[4][5] The natural bite angle (βn) is a theoretical value determined by the ligand's backbone geometry, independent of the electronic preferences of a specific metal.[5][6] It is typically calculated using molecular mechanics and represents the sterically preferred chelation angle.[6][7]
Quantitative Data for the Natural Bite Angle of DPPP
The natural bite angle of the DPPP ligand has been determined through computational methods. The accepted value is approximately 91°. This value is presented in the context of other common diphosphine ligands for comparative analysis.
| Ligand | Common Abbreviation | Natural Bite Angle (βn) | Chelate Ring Size |
| 1,2-Bis(diphenylphosphino)ethane | dppe | 85° | 5-membered |
| This compound | dppp | 91° | 6-membered |
Table 1: Comparison of the natural bite angle of DPPP with dppe.[4]
Methodologies for Determining Ligand Bite Angles
The determination of both the natural and actual bite angles of diphosphine ligands involves a combination of computational and experimental techniques.
The natural bite angle (βn) is calculated using molecular mechanics, a computational method that assesses the sterically preferred P-M-P angle based on the ligand's backbone without the influence of a specific metal's coordination preferences.[7]
Protocol for Molecular Mechanics Calculation of Natural Bite Angle:
-
Ligand Model Construction: A digital 3D model of the diphosphine ligand is constructed.
-
Dummy Atom Placement: A "dummy" metal atom is introduced, and the phosphorus atoms of the ligand are coordinated to it. This dummy atom has no electronic properties and serves only as a geometric anchor.
-
Force Field Application: A suitable molecular mechanics force field (e.g., MM2, MM3, or UFF) is applied to the model. This force field consists of potential energy functions that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
-
Energy Minimization: The geometry of the ligand-dummy metal complex is optimized to find its lowest energy conformation. During this process, the P-(dummy atom)-P angle is allowed to relax to its sterically most favorable value.
-
Natural Bite Angle Determination: The resulting P-(dummy atom)-P angle in the energy-minimized structure is taken as the natural bite angle (βn) of the ligand.[7]
The actual bite angle in a metal complex is determined experimentally using single-crystal X-ray diffraction. This technique provides the precise solid-state structure of the coordination compound, including the P-M-P bond angle.[8]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of the metal-DPPP complex of suitable size and quality for X-ray diffraction are grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the complex, or by vapor diffusion.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the positions of all atoms in the unit cell. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction patterns.
-
Bite Angle Measurement: Once the structure is solved and refined, the precise coordinates of the metal and the two phosphorus atoms are known. The P-M-P bond angle, or the actual bite angle, can then be calculated directly from these coordinates.
Logical Workflow for Ligand Bite Angle Determination and Application
The following diagram illustrates the workflow from the computational determination of the natural bite angle to its experimental validation and application in catalysis.
Caption: Workflow for Bite Angle Analysis.
Conclusion
The natural bite angle of the DPPP ligand is a fundamental parameter that influences its coordination behavior and the performance of its metal complexes in catalysis. A thorough understanding of this property, determined through a combination of computational and experimental methods, is essential for the rational design of catalysts with desired activity and selectivity. The value of approximately 91° for DPPP places it in a versatile position among diphosphine ligands, suitable for a wide range of catalytic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. This compound [Dppp] [commonorganicchemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Bite angle - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Solubility of 1,3-Bis(diphenylphosphino)propane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,3-Bis(diphenylphosphino)propane (dppp), a common bidentate phosphine ligand crucial in catalysis and organometallic chemistry. Understanding its solubility is paramount for reaction setup, purification, and overall experimental success.
Core Concepts: Solubility Profile
This compound (CAS: 6737-42-4) is a white to off-white crystalline solid. Its solubility is a critical parameter for its application in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Generally, dppp is insoluble in water but soluble in many common organic solvents.[1][2][3] The solubility in organic solvents can be attributed to the presence of the lipophilic phenyl groups.
Quantitative Solubility Data
| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |
| Water | 7732-18-5 | Insoluble | Not specified | [1][4] |
| Acetone | 67-64-1 | Soluble | Not specified | [1] |
| Toluene | 108-88-3 | Soluble | Not specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Not specified | [1] |
| Dichloromethane (DCM) | 75-09-2 | Soluble | Not specified | [5] |
It is important to note that the lack of standardized quantitative data necessitates empirical determination of solubility for specific applications and conditions.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of solid this compound was not found in the reviewed literature, a general methodology can be adapted from standard laboratory practices for determining the solubility of solid organic compounds.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (dppp)
-
Selected organic solvent (e.g., THF, Dichloromethane, Toluene)
-
Analytical balance
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or rotary evaporator
Procedure:
-
Preparation of Saturated Solution:
-
To a series of vials, add a fixed, accurately weighed amount of the chosen organic solvent.
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Add small, accurately weighed increments of dppp to each vial while stirring continuously.
-
Continue adding dppp until a persistent excess of solid is observed, indicating that a saturated solution has been formed.
-
Allow the solutions to equilibrate at the constant temperature with continuous stirring for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, cease stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Accurately weigh the syringe with the collected solution to determine the mass of the solution.
-
Transfer the solution to a pre-weighed evaporating dish.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the solution in the evaporating dish. This can be done in a fume hood or using a rotary evaporator.
-
Once all the solvent has been removed, accurately weigh the evaporating dish containing the solid dppp residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dppp by subtracting the initial mass of the empty evaporating dish from the final mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved dppp from the total mass of the solution collected.
-
Express the solubility in desired units, such as grams of dppp per 100 mL of solvent or mg/mL.
-
Visualization of dppp in Catalysis
This compound is a cornerstone ligand in many palladium-catalyzed cross-coupling reactions. Its role is to stabilize the palladium catalyst and influence its reactivity and selectivity. Below is a generalized workflow representing the catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Heck or Sonogashira reaction, where "dppp" acts as the supporting ligand.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction with dppp as the ligand.
References
1,3-Bis(diphenylphosphino)propane molecular weight and formula
An In-Depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (dppp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a prominent bidentate phosphine ligand. Commonly abbreviated as dppp, this organophosphorus compound is a cornerstone in coordination chemistry and homogeneous catalysis, particularly in the synthesis of complex organic molecules relevant to pharmaceutical and materials science industries.
Core Properties and Data
This compound is a white, crystalline solid at room temperature, soluble in organic solvents like chlorocarbons and toluene, but insoluble in water.[1][2][3] It is known to be slightly air-sensitive, degrading over time to its phosphine oxide, which necessitates handling and storage under an inert atmosphere.[1][3]
Quantitative Data Summary
The fundamental chemical and physical properties of dppp are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₂₇H₂₆P₂ | [1][4][5][6][7] |
| Linear Formula | (C₆H₅)₂P(CH₂)₃P(C₆H₅)₂ | [8][9] |
| Molecular Weight | 412.45 g/mol | [4][6][7][8][10] |
| CAS Number | 6737-42-4 | [1][4][5][8][11] |
| Appearance | White to off-white crystalline solid/powder | [1][3][4][10] |
| Melting Point | 63-65 °C | [2][6][8][10] |
| Purity | Typically available in 97-98% purity | [2][4][8] |
| Solubility | Soluble in organic solvents (e.g., acetone, toluene, DMSO); Insoluble in water | [1][2][3] |
| Natural Bite Angle | 91° | [1] |
Synthesis and Chemical Workflow
The synthesis of dppp is most commonly achieved through a nucleophilic substitution reaction. The workflow involves the deprotonation of diphenylphosphine to form a potent nucleophile, which then reacts with a propane dielectrophile.
Experimental Protocols
Protocol 1: Synthesis of this compound (dppp)
This protocol details the synthesis of dppp via the reaction of lithium diphenylphosphide with 1,3-dibromopropane.[1] The procedure requires an inert atmosphere (argon or nitrogen) and anhydrous solvents to prevent oxidation and side reactions.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) solution
-
1,3-Dibromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Nucleophile Formation:
-
Add anhydrous THF to the flask, followed by diphenylphosphine (2.0 equivalents).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium (2.0 equivalents) dropwise to the stirred solution. A deep reddish-orange color will appear, indicating the formation of lithium diphenylphosphide (Ph₂PLi).
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with Dihalopropane:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of degassed water.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure dppp as a white crystalline solid.
Role in Homogeneous Catalysis
DPPP is a highly effective bidentate ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Kumada reactions.[1][3] It forms a stable six-membered chelate ring with metal centers like palladium (Pd) or nickel (Ni), influencing the catalyst's steric and electronic properties to enhance reactivity and selectivity.[1]
The general catalytic cycle for a palladium-dppp catalyzed cross-coupling reaction (e.g., Suzuki coupling) is illustrated below. This cycle is fundamental to many C-C bond-forming reactions used in modern organic synthesis.
Protocol 2: General Procedure for Ni-Catalyzed Kumada Coupling
This protocol provides a general method for the Kumada cross-coupling of an aryl bromide with a Grignard reagent, using a pre-formed Ni(dppp)Cl₂ catalyst.
Materials:
-
[this compound]nickel(II) chloride (Ni(dppp)Cl₂)
-
Aryl halide (e.g., 4-bromoanisole)
-
Aryl Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and Ni(dppp)Cl₂ (typically 1-5 mol%) in anhydrous THF or Et₂O.
-
Addition of Grignard Reagent: Cool the mixture to 0 °C. Add the Grignard reagent (1.1-1.5 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or GC-MS analysis.
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the mixture with an organic solvent (e.g., Et₂O).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, highlighting the essential properties, synthesis, and catalytic applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [Dppp] [commonorganicchemistry.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Air Sensitivity and Stability of 1,3-Bis(diphenylphosphino)propane (dppp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(diphenylphosphino)propane (dppp) is a prominent bidentate phosphine ligand, indispensable in the realm of coordination chemistry and homogeneous catalysis. Its utility is pronounced in a variety of transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The efficacy of dppp is intrinsically tied to its ability to form stable chelate complexes with metal centers, thereby influencing the catalytic activity and selectivity of the reaction.
Despite its wide applicability, dppp is known to be sensitive to atmospheric oxygen, which can compromise its integrity and, consequently, the reproducibility of catalytic processes. This technical guide provides a comprehensive examination of the air sensitivity and stability of dppp, detailing its degradation pathways, quantitative stability data under specific conditions, and standardized protocols for its handling, storage, and stability assessment.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₂₆P₂ | [1] |
| Molecular Weight | 412.44 g/mol | [2] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 63-65 °C | [2] |
| Solubility | Soluble in organic solvents; Insoluble in water. | [3][4] |
| Air Sensitivity | Slightly air-sensitive; degrades in air to the phosphine oxide. | [3][4][5] |
Degradation Pathways
The primary degradation pathway for dppp upon exposure to air is the oxidation of one or both of the phosphorus(III) centers to phosphorus(V). This process is a significant concern as the resulting phosphine oxides exhibit different electronic and coordination properties, which can alter or completely inhibit the desired catalytic activity.
Aerobic Oxidation
In the presence of oxygen, dppp undergoes a sequential oxidation process. The initial product is the dppp monoxide, which can be further oxidized to dppp dioxide.
Other Potential Degradation Routes
While aerobic oxidation is the most common degradation pathway, other factors such as hydrolysis and photolysis can also influence the stability of dppp, although they are less commonly reported.
-
Photostability: Exposure to light, particularly UV radiation, can accelerate the oxidation of phosphines in the presence of air.
Quantitative Stability Data
Quantitative data on the stability of dppp is crucial for designing robust experimental and manufacturing processes. The following data on the photooxidation of dppp has been reported.
Photooxidation Kinetics in Chloroform-d
A study by Imanaka et al. investigated the photooxidation of a series of 1,n-bis(diphenylphosphino)alkanes, including dppp (n=3), in a chloroform-d (CDCl₃) solution upon exposure to a xenon lamp in the air. The reaction was monitored by ³¹P NMR spectroscopy, and the oxidation to the monophosphine oxide was found to follow first-order kinetics.
| Compound | Alkane Chain Length (n) | First-Order Rate Constant (k_obs) / 10⁻⁴ s⁻¹ |
| 1,2-bis(diphenylphosphino)ethane (dppe) | 2 | 2.1 |
| This compound (dppp) | 3 | 3.6 |
| 1,4-bis(diphenylphosphino)butane (dppb) | 4 | 4.5 |
| 1,5-bis(diphenylphosphino)pentane (dpppe) | 5 | 5.3 |
| 1,6-bis(diphenylphosphino)hexane (dpph) | 6 | 5.6 |
Data extracted from Imanaka et al., which followed the photooxidation of diphosphines in CDCl₃ solution in air upon photolysis with a xenon lamp.
Experimental Protocols
Protocol for Assessing Aerobic Stability by ³¹P NMR Spectroscopy
This protocol outlines a general method for monitoring the rate of aerobic oxidation of dppp in solution.
5.1.1 Materials and Equipment
-
This compound (dppp)
-
Degassed deuterated solvent (e.g., chloroform-d, benzene-d₆)
-
NMR tubes
-
Glovebox or Schlenk line
-
NMR spectrometer with ³¹P capabilities
5.1.2 Procedure
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or using Schlenk techniques, accurately weigh a sample of dppp (e.g., 10-20 mg).
-
Dissolve the dppp in a known volume of degassed deuterated solvent (e.g., 0.5 mL) in a clean vial.
-
Transfer the solution to an NMR tube and seal it with a cap.
-
-
Initial NMR Spectrum:
-
Acquire a ³¹P{¹H} NMR spectrum of the sealed sample. This will serve as the time-zero reference, showing a single peak for the pure dppp.
-
-
Exposure to Air:
-
Remove the cap from the NMR tube to expose the solution to the ambient atmosphere.
-
-
Time-Course Monitoring:
-
Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or as needed depending on the observed rate of degradation).
-
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to dppp and the new peaks corresponding to the dppp monoxide and dioxide.
-
Calculate the percentage of dppp remaining and the percentage of each oxidation product at each time point.
-
Plot the concentration of dppp versus time to determine the rate of degradation.
-
Handling and Storage Recommendations
Given its sensitivity to air, proper handling and storage procedures are critical to maintain the purity and integrity of dppp.
-
Storage: Dppp should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and dark place.
-
Handling: For applications requiring high purity and catalytic efficiency, it is best to handle dppp in an inert atmosphere glovebox. If a glovebox is not available, Schlenk line techniques should be employed. Minimize the exposure of solid dppp and its solutions to air.
-
Solvents: Use freshly distilled or degassed anhydrous solvents to prepare solutions of dppp to minimize exposure to dissolved oxygen and water.
Impact on Catalysis
The oxidation of dppp to its corresponding phosphine oxides can have a detrimental effect on catalytic reactions. Phosphine oxides generally have poor coordinating ability compared to phosphines and can lead to:
-
Catalyst Deactivation: The formation of phosphine oxides can displace the active phosphine ligand from the metal center, leading to the formation of inactive or less active catalytic species.
-
Altered Selectivity: A change in the ligand sphere of the metal catalyst can alter the steric and electronic environment, potentially leading to a loss of reaction selectivity.
-
Inconsistent Results: The use of partially oxidized dppp can lead to poor reproducibility of catalytic experiments.
Conclusion
This compound is a versatile and widely used ligand in homogeneous catalysis. However, its slight air sensitivity necessitates careful handling and storage to prevent oxidation to its corresponding phosphine oxides. The primary degradation pathway is the oxidation of the phosphorus atoms, a process that can be monitored quantitatively by ³¹P NMR spectroscopy. While quantitative data on the aerobic stability of dppp under various common laboratory conditions (e.g., different solvents, temperatures, in the absence of light) is not extensively available in the literature, the provided photooxidation data and experimental protocols offer a framework for assessing its stability. By adhering to proper handling and storage procedures, researchers can minimize degradation and ensure the reliability and reproducibility of their catalytic systems.
References
- 1. This compound | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [Dppp] [commonorganicchemistry.com]
- 3. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
A Technical Guide to the NMR Spectral Data of 1,3-Bis(diphenylphosphino)propane (dppp)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,3-bis(diphenylphosphino)propane (dppp), a widely used bidentate phosphine ligand in coordination chemistry and catalysis. This document presents quantitative NMR data, detailed experimental protocols, and visualizations to aid in the characterization and utilization of this important organophosphorus compound.
Core NMR Spectral Data
The NMR spectral data for this compound are crucial for its identification, purity assessment, and for studying its coordination to metal centers. The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectral parameters in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Spectral Data of dppp in CDCl₃
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 7.40 – 7.27 | m | - | 20H, Phenyl groups |
| 2.20 | t | 7.6 | 4H, -P-CH₂- |
| 1.69 – 1.53 | m | - | 2H, -CH₂-CH₂-CH₂- |
Data sourced from a 400 MHz spectrometer.[1] m = multiplet, t = triplet
Table 2: ¹³C{¹H} NMR Spectral Data of dppp in CDCl₃
| Chemical Shift (δ) [ppm] | Multiplicity | P-C Coupling Constant (J) [Hz] | Assignment |
| 138.3 | d | 11.8 | Phenyl C (ipso) |
| 132.7 | d | 18.4 | Phenyl C (ortho or meta) |
| 128.6 | s | - | Phenyl C (para or meta) |
| 28.4 | d | 15.2 | -P-CH₂- |
| 24.5 | t | 12.1 | -CH₂-CH₂-CH₂- |
Data sourced from a 101 MHz spectrometer.[1] d = doublet, t = triplet, s = singlet (due to resolution or small coupling)
Table 3: ³¹P{¹H} NMR Spectral Data of dppp
| Chemical Shift (δ) [ppm] | Solvent |
| ~ -17 | CDCl₃ or C₆D₆ |
The ³¹P NMR chemical shift for free dppp is a single peak. The exact chemical shift can vary slightly depending on the solvent and concentration.
Experimental Protocols
Accurate and reproducible NMR data acquisition for air-sensitive compounds like dppp requires careful sample preparation and handling.
General Protocol for NMR Sample Preparation of Air-Sensitive Compounds
This compound is known to be slightly air-sensitive, potentially oxidizing to the corresponding phosphine oxide.[2][3] Therefore, the use of air-free techniques for NMR sample preparation is recommended for obtaining high-purity spectra.
Materials:
-
This compound (dppp)
-
Deuterated solvent (e.g., CDCl₃), dried and degassed
-
NMR tube with a J. Young's valve or a rubber septum
-
Schlenk line or glovebox
-
Gas-tight syringe
Procedure:
-
Drying and Degassing the Solvent: The deuterated solvent should be thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed. Degassing can be achieved by several freeze-pump-thaw cycles on a Schlenk line.
-
Sample Preparation in a Glovebox:
-
Inside an inert atmosphere glovebox, weigh the desired amount of dppp (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) directly into a clean, dry NMR tube.
-
Using a pipette, add the required volume of the dried and degassed deuterated solvent (typically 0.5-0.7 mL).
-
Cap the NMR tube securely with a J. Young's valve or a septum cap.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
Sample Preparation using a Schlenk Line:
-
Place the weighed dppp into a small flask equipped with a sidearm and a rubber septum.
-
Connect the flask to the Schlenk line and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Using a gas-tight syringe, add the dried and degassed deuterated solvent to the flask.
-
Once the sample is dissolved, transfer the solution to a J. Young's NMR tube via cannula transfer under a positive pressure of inert gas.
-
-
Data Acquisition:
-
The prepared NMR sample can then be analyzed using a standard NMR spectrometer.
-
For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing the chemical shifts to 0 ppm.
-
Visualizations
Molecular Structure and NMR Active Nuclei
The following diagram illustrates the molecular structure of this compound, highlighting the key nuclei that are interrogated in NMR spectroscopy.
Caption: Structure of this compound (dppp).
General Experimental Workflow for NMR Analysis
The logical flow from sample preparation to data analysis in an NMR experiment is depicted in the following workflow diagram.
Caption: Generalized workflow for NMR spectroscopy.
References
Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp) from 1,3-Dichloropropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,3-bis(diphenylphosphino)propane (dppp), a crucial bidentate phosphine ligand in transition-metal catalyzed reactions. The primary focus is on the prevalent synthetic route commencing from 1,3-dichloropropane. This document outlines the detailed reaction mechanism, presents a thorough experimental protocol, and summarizes key quantitative data. Visual representations of the synthetic pathway and experimental workflow are included to facilitate a deeper understanding of the process.
Introduction
This compound, commonly abbreviated as dppp, is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It functions as a bidentate ligand, capable of forming stable six-membered chelate rings with various transition metals such as palladium, nickel, and rhodium.[2] This chelation significantly influences the electronic and steric properties of the metal center, thereby enhancing the reactivity and selectivity of catalysts in a myriad of chemical transformations, including important cross-coupling reactions like the Kumada and Heck reactions.[1] Dppp is a white, crystalline solid that is soluble in many organic solvents and is typically handled under an inert atmosphere due to its sensitivity to air.[2][3] This guide details the most common and direct method for the synthesis of dppp: the nucleophilic substitution of 1,3-dichloropropane with an alkali metal diphenylphosphide.
Primary Synthetic Pathway: Nucleophilic Substitution
The most widely employed method for synthesizing dppp involves the reaction of an alkali metal diphenylphosphide with 1,3-dichloropropane.[1][2] This reaction proceeds via a double nucleophilic substitution (S_N2) mechanism. The key nucleophile, lithium diphenylphosphide (Ph₂PLi), is typically generated in situ by the deprotonation of diphenylphosphine (Ph₂PH) with a strong base, such as n-butyllithium (n-BuLi).[2] The resulting diphenylphosphide anion then displaces the chloride ions from the 1,3-dichloropropane backbone to form the desired dppp ligand.
The overall reaction can be represented as follows:
2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl[1]
An alternative, though less common, synthetic route involves the reduction of the corresponding bis(phosphine oxide), 1,3-bis(diphenylphosphoryl)propane.[2][4] Another method utilizes a metal-halogen exchange followed by metathesis.[1][3]
Experimental Protocols
The following section provides a detailed experimental procedure for the synthesis of dppp from 1,3-dichloropropane via the lithium diphenylphosphide intermediate. This procedure necessitates the use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents to prevent the oxidation of the phosphine and the reaction of the organolithium reagent with water.[2]
3.1. Materials and Reagents:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M or 2.5 M)
-
1,3-Dichloropropane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol or Methanol (for recrystallization)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
3.2. Procedure:
Step 1: Preparation of Lithium Diphenylphosphide (Ph₂PLi)
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add diphenylphosphine (2.0 equivalents) to the stirred THF.
-
Add n-butyllithium (2.0 equivalents) dropwise to the solution. A distinct color change to a deep reddish-orange is observed, indicating the formation of lithium diphenylphosphide.[2]
-
Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure the complete formation of the phosphide.[2]
Step 2: Reaction with 1,3-Dichloropropane
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF to the lithium diphenylphosphide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]
Step 3: Work-up and Isolation
-
Quench the reaction by the slow and careful addition of degassed water.
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.[2]
Step 4: Purification
-
The crude solid product is purified by recrystallization from hot ethanol or methanol. This process yields dppp as a white crystalline solid.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of dppp via the nucleophilic substitution method.
| Parameter | Value/Description | Reference |
| Reagents & Stoichiometry | ||
| Diphenylphosphine | 2.0 equivalents | [2] |
| n-Butyllithium | 2.0 equivalents (Typically 1.6 M or 2.5 M in hexanes) | [2] |
| 1,3-Dichloropropane | 1.0 equivalent | [1][2] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Temperature | 0 °C to room temperature | [2] |
| Reaction Time | Overnight | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | [2] |
| Yield & Purification | ||
| Typical Yield | ~89% (can vary based on scale and reagent purity) | [2] |
| Purification Method | Recrystallization from hot ethanol or methanol | [2] |
Visualizations
5.1. Synthesis Pathway of dppp
The following diagram illustrates the two-step reaction sequence for the synthesis of dppp from diphenylphosphine and 1,3-dichloropropane.
Caption: Reaction scheme for the synthesis of dppp.
5.2. Experimental Workflow
The following diagram outlines the key stages of the experimental workflow for the synthesis and purification of dppp.
Caption: Experimental workflow for dppp synthesis.
Conclusion
The synthesis of this compound from 1,3-dichloropropane via nucleophilic substitution with lithium diphenylphosphide is a robust and high-yielding method. This guide has provided a detailed protocol, quantitative data, and visual aids to support researchers in the successful synthesis of this valuable ligand. Careful adherence to anhydrous and inert conditions is paramount to achieving high yields and purity. The versatility of dppp in homogeneous catalysis continues to make its efficient synthesis a topic of significant interest in both academic and industrial research.
References
The Bidentate Phosphine Ligand dppp: A Technical Guide to its Role in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(diphenylphosphino)propane (dppp) is a cornerstone bidentate phosphine ligand in the field of homogeneous catalysis. Its unique structural and electronic properties, particularly its natural bite angle, make it a versatile and efficient ligand for a wide array of transition metal-catalyzed reactions. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of dppp in key organic transformations. Detailed experimental protocols for the preparation of dppp-metal complexes and their use in catalysis are presented, alongside quantitative data summarizing their performance in various cross-coupling, hydrogenation, and carbonylation reactions. Furthermore, this guide includes detailed diagrams of catalytic cycles and experimental workflows to provide a comprehensive understanding of the role of dppp in modern synthetic chemistry.
Introduction
This compound, commonly abbreviated as dppp, is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1][2] It functions as a bidentate ligand, coordinating to a metal center through its two phosphorus atoms to form a stable six-membered chelate ring.[2] This chelation significantly influences the steric and electronic environment of the metal catalyst, thereby dictating the activity, selectivity, and stability of the catalytic system. This guide will delve into the critical aspects of dppp as a ligand, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.
Synthesis and Properties of dppp
Synthesis of dppp
The most common and straightforward synthesis of dppp involves the reaction of an alkali metal diphenylphosphide with 1,3-dihalopropane.[3] A typical procedure involves the deprotonation of diphenylphosphine with an organolithium reagent, such as n-butyllithium, to generate lithium diphenylphosphide, which then undergoes a nucleophilic substitution with 1,3-dichloropropane or 1,3-dibromopropane.
Key Properties of dppp
The utility of dppp in catalysis is largely governed by its structural and electronic parameters.
| Property | Value | Reference |
| Molar Mass | 412.44 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 63-65 °C | [1] |
| Natural Bite Angle (P-M-P) | ~91° | [2] |
| Tolman Cone Angle | ~127° | [4] |
The natural bite angle of approximately 91° is a defining feature of dppp. This angle is close to the ideal 90° for square planar complexes, which are common intermediates in many catalytic cycles involving Pd(II) and Ni(II). This geometric preference contributes to the high stability of dppp-metal complexes and can influence the regioselectivity and rate of catalytic reactions.[5] The Tolman cone angle of 127° provides a measure of the steric bulk of the ligand, which plays a crucial role in preventing catalyst deactivation and influencing the accessibility of the metal center to substrates.[4]
Synthesis of dppp-Metal Complexes: Experimental Protocols
The dppp ligand readily forms stable complexes with various transition metals, most notably nickel and palladium. These pre-formed complexes are often used as catalyst precursors in cross-coupling reactions.
Synthesis of Dichloro[this compound]nickel(II) - [NiCl₂(dppp)]
Principle: This complex is prepared by the direct reaction of nickel(II) chloride hexahydrate with dppp in an alcohol solvent.[3]
Experimental Protocol:
-
To a flask containing a solution of nickel(II) chloride hexahydrate (1.0 mmol) in 10 mL of 2-propanol, add a solution of this compound (1.0 mmol) in 10 mL of 2-propanol with stirring.
-
A bright orange-red precipitate will form immediately.
-
Stir the mixture at room temperature for 1 hour to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with 2-propanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Dry the resulting orange-red crystalline powder under vacuum.
Synthesis of Dichloro[this compound]palladium(II) - [PdCl₂(dppp)]
Principle: This complex is synthesized by the reaction of a labile palladium(II) precursor, such as palladium(II) chloride or bis(acetonitrile)palladium(II) chloride, with dppp.
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1.0 mmol) in 20 mL of a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol.
-
To this solution, add a solution of this compound (1.0 mmol) in 10 mL of the same solvent dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The color of the solution may change, and a precipitate may form.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Wash the solid product with a small amount of cold solvent and dry under vacuum to yield the [PdCl₂(dppp)] complex as a yellow solid.
Applications of dppp in Homogeneous Catalysis
The dppp ligand has been instrumental in the development of numerous catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions
Dppp is a widely used ligand in palladium- and nickel-catalyzed cross-coupling reactions due to its ability to stabilize the active catalytic species and promote key steps in the catalytic cycle.
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] NiCl₂(dppp) is a particularly effective catalyst for this transformation, especially for the coupling of aryl and vinyl halides.[3]
Quantitative Data for Ni-dppp Catalyzed Kumada Coupling:
| Aryl Halide | Grignard Reagent | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 95 | [3] |
| 1-Bromonaphthalene | Ethylmagnesium bromide | 1-Ethylnaphthalene | 92 | [3] |
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis.[7] Palladium complexes of dppp have been shown to be effective catalysts for this reaction.
Quantitative Data for Pd-dppp Catalyzed Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 | [8] |
| 2-Chloropyridine | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine | 85 | [9] |
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[10] The use of dppp as a ligand in palladium-catalyzed Heck reactions can influence the regioselectivity of the product, often favoring the formation of the branched (α) isomer, especially when aryl triflates are used as the electrophile.[10][11]
Quantitative Data for Pd-dppp Catalyzed Heck Reaction:
| Aryl Halide/Triflate | Alkene | Major Product | Regioselectivity (α:β) | Yield (%) | Reference |
| Phenyl triflate | Styrene | 1,1-Diphenylethylene (α) | >95:5 | 88 | [10] |
| Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate (β) | <5:95 | 92 | [10] |
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[1] [Pd(dppp)Cl₂] is a competent catalyst for this transformation.[1]
Quantitative Data for Pd-dppp Catalyzed Sonogashira Coupling:
| Aryl Halide | Alkyne | Product | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | 4-Methyl-1,2-diphenylethyne | 94 | [9] |
| 1-Bromo-2-fluorobenzene | 1-Hexyne | 1-(2-Fluorophenyl)-1-hexyne | 89 | [9] |
Hydrogenation Reactions
Rhodium complexes bearing dppp are active catalysts for the hydrogenation of functionalized olefins. While not typically used for highly enantioselective hydrogenations where specialized chiral ligands are required, Rh-dppp systems are robust and effective for a range of substrates.
Quantitative Data for Rh-dppp Catalyzed Hydrogenation:
| Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D,L-phenylalanine methyl ester | >99 | >99 | [12] |
| 1-Octene | Octane | >99 | >99 | [12] |
Carbonylation Reactions
Palladium complexes of dppp are utilized as catalysts for the copolymerization of carbon monoxide and ethylene to produce polyketones.[13] The ligand's bite angle plays a crucial role in determining the rate and selectivity of the polymerization process.
Quantitative Data for Pd-dppp Catalyzed CO/Ethylene Copolymerization:
| Catalyst | TOF (Turnover Frequency) (kg polyketone/mol Pd·h) | Molecular Weight (Mw) ( g/mol ) | Reference |
| [Pd(dppp)(OTs)₂] | 6.0 | 25,000 | [13] |
Catalytic Cycles and Experimental Workflows
Visualizing the intricate steps of a catalytic reaction and the workflow of a typical experiment is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.
Catalytic Cycle for Palladium-dppp Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow for a Ni-dppp Catalyzed Kumada Coupling Reaction
Caption: Experimental workflow for a Kumada coupling reaction.
Conclusion
This compound (dppp) remains a highly valuable and versatile bidentate phosphine ligand in the arsenal of synthetic chemists. Its well-defined steric and electronic properties, particularly its natural bite angle, allow for the formation of stable and active transition metal catalysts. The ability of dppp to promote a wide range of important C-C and C-heteroatom bond-forming reactions, often with high efficiency and selectivity, ensures its continued relevance in academic research and industrial applications, including drug development and materials science. This guide has provided a comprehensive overview of the synthesis, properties, and catalytic applications of dppp, equipping researchers with the necessary knowledge for its successful implementation in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bilder.buecher.de [bilder.buecher.de]
- 8. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Chelating Properties of 1,3-Bis(diphenylphosphino)propane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(diphenylphosphino)propane, commonly known as dppp, is a chelating diphosphine ligand with the chemical formula Ph₂P(CH₂)₃PPh₂. It is a white solid, soluble in organic solvents, and is valued in coordination chemistry and homogeneous catalysis for its ability to form stable complexes with a variety of transition metals.[1][2] This guide provides a comprehensive overview of the chelating properties of dppp, focusing on its coordination chemistry, structural features of its metal complexes, and its applications in catalysis, particularly in contexts relevant to pharmaceutical synthesis.
Dppp acts as a bidentate ligand, coordinating to a metal center through its two phosphorus atoms to form a stable six-membered chelate ring.[1][2] This structural feature imparts specific steric and electronic properties to the resulting metal complex, influencing its reactivity and catalytic activity. The natural bite angle of dppp, a critical parameter in determining the geometry and catalytic behavior of its complexes, is approximately 91°.[1][2]
Coordination Chemistry and Structural Data
The flexibility of the three-carbon propane backbone allows dppp to coordinate to a wide range of transition metals, including palladium (Pd), nickel (Ni), platinum (Pt), rhodium (Rh), copper (Cu), iron (Fe), and others. The resulting complexes exhibit well-defined geometries, which have been extensively studied by various analytical techniques.
X-ray Crystallography Data
X-ray crystallography provides precise information on the bond lengths and angles within dppp-metal complexes. This data is crucial for understanding the steric environment around the metal center and the conformation of the chelate ring. Below are tables summarizing key structural parameters for representative palladium and nickel complexes of dppp.
Table 1: Selected Bond Lengths and Angles for [PdCl₂(dppp)]
| Parameter | Value | Reference |
| Pd-P Bond Length (Å) | 2.254(1) - 2.269(1) | [3] |
| Pd-Cl Bond Length (Å) | 2.353(1) - 2.354(1) | [3] |
| P-Pd-P Bond Angle (°) | 94.3(1) | [3] |
| Cl-Pd-Cl Bond Angle (°) | Not specified |
Table 2: Selected Bond Lengths and Angles for [NiCl₂(dppp)]
| Parameter | Value | Reference |
| Ni-P Bond Length (Å) | 2.178(3) - 2.182(4) | [4] |
| Ni-Cl Bond Length (Å) | Not specified | |
| P-Ni-P Bond Angle (°) | 87.46(4) | [5] |
| Cl-Ni-Cl Bond Angle (°) | Not specified |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are instrumental in characterizing dppp complexes in solution.
³¹P NMR spectroscopy is particularly informative for phosphine-containing compounds. The chemical shift (δ) of the phosphorus atoms in dppp changes upon coordination to a metal center, providing evidence of complex formation.
Table 3: ³¹P NMR Chemical Shifts for dppp and a Palladium Complex
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| dppp | CDCl₃ | -17.4 | |
| [Pd(OAc)₂ + dppp] | Not specified | ~25 | [6] |
UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The absorption maxima (λ_max) can be indicative of the coordination environment and the nature of the metal-ligand interactions.
Table 4: UV-Vis Absorption Data for a Palladium-dppp Complex
| Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| [Pd(k1-S-ptt)₂(k2-dppp)] | Not specified | 277, 345 | Not specified | [1] |
Stability of dppp Complexes
The enhanced stability of chelate complexes compared to their monodentate analogues is known as the chelate effect . This effect is primarily entropic in origin. The formation of a chelate complex from a hydrated metal ion and a bidentate ligand results in a net increase in the number of free solvent molecules, leading to a positive change in entropy and a more favorable Gibbs free energy of formation.
Experimental Determination of Stability Constants
The stability constants of dppp-metal complexes can be determined experimentally using techniques such as potentiometric titration. This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored, and the data is used to calculate the formation constants of the complexes.
Role in Catalysis and Pharmaceutical Synthesis
Complexes of dppp with transition metals, particularly palladium, are highly effective catalysts for a wide range of cross-coupling reactions that are fundamental to modern organic synthesis. These reactions are extensively used in the pharmaceutical industry for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. It is a powerful tool for the formation of carbon-carbon bonds. Dppp-ligated palladium catalysts are frequently employed in these reactions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium-dppp catalysts can be used to control the regioselectivity of this reaction.
Application in Pharmaceutical Synthesis
The catalytic prowess of dppp-metal complexes is highlighted in their application in the synthesis of pharmaceutically relevant molecules. For instance, palladium-dppp catalysts have been utilized in the synthesis of various heterocyclic compounds that form the core of many drug candidates. While a specific, named drug synthesis utilizing a Pd-dppp catalyst was not prominently featured in the initial literature search, the application of such catalysts in the synthesis of complex organic molecules for drug discovery is a well-established principle. The following diagram illustrates a general synthetic scheme where a dppp-ligated palladium catalyst could be employed.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. Below are protocols for the synthesis of the dppp ligand and a representative palladium complex.
Synthesis of this compound (dppp)
This protocol describes the synthesis of dppp via a nucleophilic substitution reaction.[7]
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,3-Dibromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or dichloromethane
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Under an inert atmosphere, add anhydrous THF to the flask.
-
Slowly add diphenylphosphine (2.0 equivalents) to the stirred THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add n-butyllithium (2.0 equivalents) dropwise to the solution. A deep reddish-orange color will develop, indicating the formation of lithium diphenylphosphide (Ph₂PLi).
-
Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow and careful addition of degassed water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound as a white solid.
Synthesis of [PdCl₂(dppp)]
This protocol describes a general method for the synthesis of dichloro[this compound]palladium(II).
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppp)
-
Acetonitrile or benzonitrile
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve palladium(II) chloride in a minimal amount of hot acetonitrile or benzonitrile.
-
In a separate flask, dissolve an equimolar amount of dppp in the same solvent.
-
Slowly add the dppp solution to the hot palladium salt solution with stirring.
-
A precipitate of the [PdCl₂(dppp)] complex will form.
-
Continue stirring the mixture at an elevated temperature for a short period to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield [PdCl₂(dppp)] as a solid.
Workflow for Synthesis and Characterization
A systematic workflow is crucial for the efficient synthesis and thorough characterization of dppp-metal complexes.
Conclusion
This compound is a versatile and robust chelating ligand that plays a significant role in coordination chemistry and homogeneous catalysis. Its ability to form stable six-membered chelate rings with a variety of transition metals makes it an indispensable tool for synthetic chemists. The well-defined structural and electronic properties of its metal complexes, particularly with palladium, have led to their widespread application in cross-coupling reactions that are crucial for the synthesis of fine chemicals and pharmaceuticals. This guide has provided an in-depth overview of the core chelating properties of dppp, supported by quantitative data, experimental protocols, and logical workflows, to serve as a valuable resource for researchers and professionals in the field. Further research into the thermodynamic stability of a broader range of dppp-metal complexes would provide even greater insight into their reactivity and potential for new catalytic applications.
References
An In-depth Technical Guide to the Electronic and Steric Effects of the dppp Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-bis(diphenylphosphino)propane (dppp), a cornerstone bidentate phosphine ligand in transition-metal catalysis. We will delve into its electronic and steric properties, which are pivotal in determining the efficiency, selectivity, and outcome of a wide array of chemical transformations. This document outlines key quantitative data, detailed experimental protocols for its synthesis and use in catalysis, and visual representations of its structural and mechanistic features.
Core Properties of dppp
This compound is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It is a white, crystalline solid that is soluble in many organic solvents but insoluble in water.[2][3] Dppp is known to be slightly air-sensitive, degrading to its phosphine oxide over time, and is therefore typically handled under an inert atmosphere.[1][3]
Its significance in coordination chemistry and homogeneous catalysis stems from its ability to act as a bidentate ligand, forming stable six-membered chelate rings with transition metals such as palladium, nickel, and rhodium.[3] This chelation imparts specific steric and electronic effects on the metal center, thereby influencing the reactivity and selectivity of catalytic processes.[3]
Quantitative Data: Steric and Electronic Parameters
The reactivity of metal complexes containing phosphine ligands is largely governed by the steric bulk and electronic nature of the phosphine. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
Table 1: Steric and Electronic Properties of dppp and Related Diphosphine Ligands
| Ligand | Bite Angle (°) | Tolman Cone Angle (θ) (°) | Tolman Electronic Parameter (TEP) (cm⁻¹) |
| dppp | 91[1] | 125[4] | Not available |
| dppe | 85 | 125[4] | Not available |
| dppm | 74 | 121[4] | Not available |
The bite angle is a critical geometric parameter for bidentate ligands, defined as the P-M-P angle in a metal complex. The 91° bite angle of dppp is a result of the flexible propane backbone, which allows it to form a stable six-membered chelate ring.[1] This intermediate bite angle, larger than that of dppe (1,2-bis(diphenylphosphino)ethane), can significantly influence the outcome of catalytic reactions by altering the geometry and electronic environment of the metal center.
The Tolman cone angle (θ) provides a measure of the steric bulk of a phosphine ligand.[5] For diphosphines, this can be approximated by considering the individual phosphine substituents. While a precise, experimentally determined value for dppp is not consistently reported, values for similar diphosphines are provided for comparison. The steric profile of dppp is crucial in controlling substrate access to the catalytic center and influencing the regioselectivity of reactions.[6]
Spectroscopic Characterization
Spectroscopic techniques such as ³¹P NMR and Infrared (IR) spectroscopy are indispensable for characterizing dppp and its metal complexes.
Table 2: ³¹P NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) (ppm) |
| dppp (free ligand) | CDCl₃ | -17.3 |
| [Pd(dppp)(OAc)₂] | Not specified | (See Figure 2 for spectrum) |
| [NiCl₂(dppp)] | Not specified | Not available |
Note: The ³¹P NMR chemical shift is sensitive to the electronic environment of the phosphorus atom. Upon coordination to a metal center, a downfield shift is typically observed, indicating a decrease in electron density on the phosphorus atom. A singlet peak in the ³¹P NMR spectrum of the free ligand confirms the presence of a single, unoxidized phosphorus environment.[7]
Table 3: Key Infrared (IR) Spectroscopy Bands
| Compound | ν(P-Ph) (cm⁻¹) | ν(P-C) (cm⁻¹) | ν(M-P) (cm⁻¹) |
| dppp (free ligand) | ~1440 | ~690 | - |
| [M(dppp)Cl₂(H₂O)(APY)] | 1430-1434[3] | 681-694[3] | 432-448[3] |
Note: The shift of the P-Ph and P-C stretching frequencies to lower wavenumbers upon coordination is indicative of the electronic interaction between the phosphorus atoms and the metal center.[3] The appearance of a new band corresponding to the M-P stretch further confirms complex formation.[3]
Experimental Protocols
4.1. Synthesis of this compound (dppp)
This protocol describes the synthesis of dppp via the reaction of lithium diphenylphosphide with 1,3-dichloropropane.[1]
Workflow for dppp Synthesis
Workflow for the synthesis of dppp.
Materials:
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,3-Dichloropropane
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (2.0 equivalents) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Add n-BuLi (2.0 equivalents) dropwise to the stirred solution. A color change to deep orange-red indicates the formation of lithium diphenylphosphide (Ph₂PLi). Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with 1,3-Dichloropropane: Cool the reaction mixture back to 0 °C. Slowly add a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF to the lithium diphenylphosphide solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of degassed water. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield dppp as a white crystalline solid.
4.2. Suzuki-Miyaura Cross-Coupling using a Pd-dppp Catalyst
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction, using a palladium catalyst with dppp as the ligand.[8][9]
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppp)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Degassed water (if required by the specific conditions)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere, stir Pd(OAc)₂ (e.g., 1-5 mol%) and dppp (1-5 mol%) in the chosen anhydrous solvent for a few minutes at room temperature.
-
Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Reaction Conditions: If necessary, add a small amount of degassed water. Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
The choice of base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for specific substrates. The steric and electronic properties of dppp play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10]
Conclusion
This compound is a versatile and widely used bidentate phosphine ligand. Its well-defined steric and electronic properties, characterized by its natural bite angle and strong electron-donating ability, make it an effective ligand for a variety of transition metal-catalyzed reactions. The ability to form stable six-membered chelate rings allows for fine-tuning of the catalyst's reactivity and selectivity, making dppp an invaluable tool for synthetic chemists in research and industry. Further research into quantifying its electronic properties through standardized methods will continue to refine our understanding and application of this important ligand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Potential Health Effects of Diphenyl Phthalate (DPPP) Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl phthalate (DPPP), a phthalate ester utilized in various industrial applications, has come under scrutiny due to the well-documented adverse health effects of other compounds in the phthalate class. While specific toxicological data for DPPP is less extensive than for high-production volume phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), emerging in vitro evidence points towards potential endocrine-disrupting properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential health effects of DPPP exposure. It consolidates available quantitative toxicological data, details experimental protocols from key studies, and visualizes implicated signaling pathways. Given the data gaps in DPPP-specific research, this guide also draws upon the broader toxicological profiles of other phthalates to contextualize potential risks and guide future research directions.
Introduction
Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Due to their non-covalent binding to polymer matrices, phthalates can leach into the environment, leading to ubiquitous human exposure through ingestion, inhalation, and dermal contact. Concerns over the health risks associated with phthalate exposure have grown, with numerous studies linking certain phthalates to reproductive and developmental toxicity, endocrine disruption, and other adverse health outcomes.[1][2]
Diphenyl phthalate (CAS No. 84-62-8) is a phthalate ester that has been used in applications such as a plasticizer in nitrocellulose lacquers.[3] While not as extensively studied as other phthalates, its structural similarity to known endocrine disruptors warrants a thorough evaluation of its potential health effects. This guide aims to synthesize the available scientific literature on DPPP, focusing on its toxicological profile and mechanisms of action.
Toxicological Profile of Diphenyl Phthalate
The toxicological database for DPPP is limited compared to other phthalates. However, available data from safety data sheets and in vitro studies provide initial insights into its potential hazards.
Acute Toxicity
Acute toxicity data for DPPP is available from animal studies, primarily focusing on oral exposure.
Table 1: Acute Toxicity of Diphenyl Phthalate
| Species | Route of Administration | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 8 g/kg | [3] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Irritation and Sensitization
DPPP is classified as an irritant to the skin and eyes.[3][4]
Table 2: Irritant Properties of Diphenyl Phthalate
| Effect | Classification | Reference |
| Skin Irritation | Causes skin irritation | [3][5] |
| Eye Irritation | Causes serious eye irritation | [3][5] |
| Respiratory Irritation | May cause respiratory irritation | [3][5] |
Endocrine Disruption
A key area of concern for phthalates is their potential to disrupt the endocrine system. In vitro studies have provided evidence that DPPP can act as an agonist for the estrogen receptor (ER).[6][7][8]
Table 3: In Vitro Estrogenic Activity of Diphenyl Phthalate
| Assay | Cell Line | Endpoint | Result | Reference |
| Reporter Gene Assay | HepG2 | ER-mediated transcriptional activity | Dose-dependent enhancement | [6][7][8] |
| Gene Expression Analysis (RT-PCR) | MCF-7 | Increased expression of estrogen-responsive genes (TFF1, CTSD, GREB1) | Significant increase observed | [6][7][8] |
| Cell Proliferation Assay | Not Specified | Inhibition of cell proliferation | Significant inhibition | [6][7] |
Mechanisms of Action: Endocrine Disruption
The primary mechanism of endocrine disruption identified for DPPP is its interaction with the estrogen receptor. As an ER agonist, DPPP can mimic the effects of endogenous estrogens, potentially leading to a cascade of downstream cellular events.
Estrogen Receptor Signaling Pathway
DPPP has been shown to bind to the agonist conformation of the estrogen receptor.[6][7] This binding initiates a signaling cascade that involves the transcriptional regulation of estrogen-responsive genes. The activation of these genes can influence various physiological processes, including cell proliferation and differentiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols used in a key in vitro study that characterized DPPP as an estrogen receptor agonist.[6][7]
Cell Culture
-
Cell Lines: Human breast cancer cell line MCF-7 and human hepatoma cell line HepG2 were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
Estrogen Receptor (ER) Reporter Gene Assay
-
Objective: To determine the ability of DPPP to activate the estrogen receptor and induce the expression of a reporter gene.
-
Methodology:
-
HepG2 cells were seeded in 96-well plates.
-
Cells were co-transfected with an estrogen-responsive reporter plasmid (containing an estrogen response element driving luciferase expression) and a β-galactosidase expression vector (for normalization).
-
After transfection, cells were treated with various concentrations of DPPP or 17β-estradiol (E2) as a positive control.
-
Following a 24-hour incubation period, cells were lysed, and luciferase and β-galactosidase activities were measured using a luminometer.
-
Results were expressed as relative luciferase activity.
-
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To quantify the expression of endogenous estrogen-responsive genes in response to DPPP treatment.
-
Methodology:
-
MCF-7 cells were treated with DPPP for a specified duration.
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA were determined using a spectrophotometer.
-
First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR was performed using gene-specific primers for TFF1, CTSD, GREB1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes was calculated using the 2-ΔΔCt method.
-
Potential Health Effects Based on the Phthalate Class
Due to the limited DPPP-specific data in many toxicological areas, it is prudent for researchers to consider the well-established health effects of other phthalates. These findings highlight areas for future investigation for DPPP.
Reproductive and Developmental Toxicity
Numerous studies on phthalates like DEHP, DBP, and Benzyl Butyl Phthalate (BBP) have demonstrated their potential to cause reproductive and developmental harm.[1][9][10] Effects observed in animal studies include:
-
Male Reproductive System: Testicular atrophy, decreased sperm production, and malformations of the reproductive tract.[11]
-
Female Reproductive System: Alterations in the estrous cycle and adverse effects on ovarian function.
-
Developmental Effects: Increased prenatal mortality, reduced birth weight, and skeletal malformations.[2]
Neurotoxicity
Emerging evidence suggests that some phthalates may be neurotoxic, particularly during development.[12][13] Studies have linked prenatal exposure to certain phthalates with adverse cognitive and behavioral outcomes in children.[13] Animal studies have also shown that some phthalates can impair the embryogenesis of the neurological system.[12]
Carcinogenicity
The carcinogenic potential of phthalates is a subject of ongoing research and debate. Some studies have shown that DEHP can cause liver tumors in rodents.[11] However, the mechanism is often linked to peroxisome proliferator-activated receptor-alpha (PPARα) activation, and the relevance to humans is debated.[14] There is currently no data to suggest that DPPP is carcinogenic.
Conclusion and Future Directions
The available evidence, though limited, suggests that diphenyl phthalate is a biologically active compound with the potential to disrupt the endocrine system through its agonistic activity on the estrogen receptor. The acute toxicity of DPPP appears to be low. However, significant data gaps remain regarding its potential for reproductive, developmental, and neurotoxicity, as well as its carcinogenic potential.
Future research should prioritize comprehensive in vivo studies to assess the full spectrum of DPPP's toxicological effects. These studies should include multi-generational reproductive toxicity assessments, developmental neurotoxicity studies, and long-term carcinogenicity bioassays. Furthermore, elucidating the complete metabolic fate of DPPP in mammals is crucial for understanding its toxicokinetics and for identifying relevant biomarkers of exposure. A deeper understanding of the molecular mechanisms underlying DPPP's biological activity will be essential for accurate risk assessment and for ensuring the safety of its use in consumer and industrial products.
References
- 1. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Diphenyl phthalate | C20H14O4 | CID 6778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interactive.cbs8.com [interactive.cbs8.com]
- 10. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajph.aphapublications.org [ajph.aphapublications.org]
- 14. cpsc.gov [cpsc.gov]
Methodological & Application
Application Notes and Protocols for the Use of dppp in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(diphenylphosphino)propane (dppp) is a versatile and widely employed bidentate phosphine ligand in palladium-catalyzed cross-coupling reactions. Its ability to form a stable six-membered chelate ring with palladium imparts a desirable balance of flexibility and rigidity to the catalytic complex. This structural feature, with a natural bite angle of approximately 91°, contributes to its broad applicability and effectiveness in a variety of significant carbon-carbon and carbon-heteroatom bond-forming reactions.[1] These reactions are fundamental tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of dppp in key palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle
The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle. The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition with an organohalide. This is followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst, allowing the cycle to continue. The dppp ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout these steps.
References
Application Notes and Protocols: 1,3-Bis(diphenylphosphino)propane (dppp) in the Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role and mechanism of 1,3-bis(diphenylphosphino)propane (dppp) in the palladium-catalyzed Heck reaction. This document includes key mechanistic insights, comparative data, detailed experimental protocols, and visualizations to facilitate the application of this versatile ligand in organic synthesis.
Introduction to dppp in the Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex.[1][2] The choice of ligand coordinated to the palladium center is crucial for controlling the reactivity, selectivity, and overall efficiency of the reaction. This compound (dppp) is a widely used bidentate phosphine ligand that has demonstrated significant utility in a variety of cross-coupling reactions, including the Heck reaction.[3]
Dppp coordinates to the palladium center to form a stable six-membered chelate ring. This coordination influences the steric and electronic properties of the catalyst, which in turn dictates the reaction mechanism and outcome. A key feature of bidentate ligands like dppp is their propensity to promote the cationic pathway of the Heck reaction, particularly when substrates with weakly coordinating leaving groups such as triflates are employed.[3][4] This pathway often leads to different regioselectivity compared to the neutral pathway, which is more common with monodentate phosphine ligands.[5]
Mechanistic Considerations: The Role of dppp
The Heck reaction proceeds through a catalytic cycle involving a Pd(0) active species. The cycle generally consists of three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by regeneration of the Pd(0) catalyst.[1][5] The presence of a bidentate ligand such as dppp significantly influences the intermediates and the preferred mechanistic pathway.
Cationic vs. Neutral Pathway:
-
Neutral Pathway: This pathway is common with monodentate ligands and strongly coordinating anions (e.g., halides). The catalytic intermediates are neutral palladium complexes.
-
Cationic Pathway: Bidentate ligands like dppp, especially with non-coordinating or weakly coordinating counterions (e.g., triflate), favor the formation of a cationic palladium intermediate.[3][4] This is initiated by the dissociation of the anionic ligand from the palladium center after oxidative addition. The resulting cationic complex is more electrophilic, which can alter the regioselectivity of the alkene insertion.[5]
The use of dppp can therefore be a strategic choice to control the regioselectivity of the Heck reaction, often favoring the formation of the branched (α-arylation) product over the linear (β-arylation) product, especially with electron-rich olefins.[5]
Data Presentation: Comparative Performance of dppp
The choice of ligand has a profound impact on the outcome of the Heck reaction. The following table summarizes the regioselectivity of the Heck reaction of an aryl triflate with an alkene, comparing the bidentate ligand dppp (favoring the cationic pathway) with the monodentate ligand PPh₃ (favoring the neutral pathway).
| Ligand | Aryl Source | Alkene | Product(s) | Ratio (α:β) | Yield (%) | Reference |
| dppp | Phenyl triflate | Styrene | 1,1-Diphenylethylene (α) and Stilbene (β) | 95:5 | 85 | N/A |
| PPh₃ | Phenyl iodide | Styrene | 1,1-Diphenylethylene (α) and Stilbene (β) | 5:95 | 90 | N/A |
| dppp | Phenyl triflate | n-Butyl acrylate | n-Butyl 2-phenylacrylate (α) and n-Butyl cinnamate (β) | 10:90 | 92 | N/A |
| PPh₃ | Phenyl iodide | n-Butyl acrylate | n-Butyl 2-phenylacrylate (α) and n-Butyl cinnamate (β) | <1:99 | 95 | N/A |
Note: The data in this table is representative and compiled from various sources in the literature for illustrative purposes. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a general protocol for a Heck reaction using a palladium/dppp catalyst system. This protocol should be adapted and optimized for specific substrates.
Protocol: Heck Coupling of an Aryl Triflate with an Alkene using a Pd/dppp Catalyst
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppp)
-
Aryl triflate (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppp (0.024 mmol, 2.4 mol%).
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.
-
Add the aryl triflate (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualizations
Heck Reaction Catalytic Cycle (Cationic Pathway with dppp)
Caption: Cationic pathway of the Heck reaction facilitated by the bidentate ligand dppp.
Experimental Workflow for a dppp-Catalyzed Heck Reaction
Caption: A typical experimental workflow for a Heck reaction using a Pd/dppp catalyst system.
References
Application of dppp in Kumada Coupling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kumada coupling, a Nobel Prize-winning cross-coupling reaction, is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and styrenyl compounds which are prevalent in pharmaceuticals and functional materials.[1] This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal complex, most commonly nickel or palladium.[1] The choice of ligand associated with the metal center is critical for the success of the reaction, influencing catalyst stability, reactivity, and selectivity.
Among the vast array of phosphine ligands developed, 1,3-bis(diphenylphosphino)propane (dppp) has emerged as a versatile and effective bidentate ligand for Kumada coupling reactions. Its ability to form a stable chelate with the metal center often leads to improved catalytic activity and selectivity compared to monodentate ligands. This document provides detailed application notes, experimental protocols, and a summary of the available data on the use of dppp in Kumada coupling reactions.
Reaction Principle
The catalytic cycle of the Kumada coupling reaction using a dppp-ligated nickel or palladium catalyst is generally understood to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2]
Diagram of the Nickel-Catalyzed Kumada Coupling Catalytic Cycle with dppp
References
Application Notes and Protocols for Negishi and Sonogashira Coupling Reactions Utilizing the dppp Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), in two pivotal palladium-catalyzed cross-coupling reactions: the Negishi coupling and the Sonogashira coupling. This document offers detailed reaction protocols, mechanistic insights, and quantitative data to facilitate the application of these powerful synthetic methodologies in research and development, particularly within the pharmaceutical and materials science sectors.
Introduction to dppp in Cross-Coupling Chemistry
This compound (dppp) is a versatile and widely used chelating phosphine ligand in transition-metal catalysis. Its key feature is the formation of a stable six-membered chelate ring with metal centers like palladium. This coordination imparts a specific "bite angle" of approximately 91°, which influences the geometry, stability, and reactivity of the catalytic complex.[1][2] The use of dppp can offer advantages in terms of catalyst stability and selectivity in various cross-coupling reactions, including the Negishi and Sonogashira couplings.[3][4]
Key Properties of dppp:
-
Structure: Ph₂P(CH₂)₃PPh₂
-
Molar Mass: 412.45 g/mol
-
Appearance: White solid
-
Coordination: Forms a stable six-membered chelate ring with palladium.[2]
-
Bite Angle: Approximately 91°.[2]
The Negishi Coupling Reaction
The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex.[5][6] This reaction is distinguished by its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[5][6]
Catalytic Cycle of the Negishi Coupling
The catalytic cycle of the Negishi coupling, facilitated by a Pd(0)-dppp complex, is illustrated below. The cycle begins with the active Pd(0) species, which undergoes oxidative addition to the organic halide (R-X). The subsequent transmetalation with the organozinc reagent (R'-ZnX) forms a diorganopalladium(II) intermediate. Finally, reductive elimination yields the desired cross-coupled product (R-R') and regenerates the active Pd(0) catalyst.
Applications and Quantitative Data for Negishi Coupling with dppp
While dppp is a competent ligand for the Negishi coupling, in some cases, other ligands may provide superior results depending on the specific substrates. For instance, dppp has been shown to promote the cleavage of C-OTf bonds in Negishi couplings.[7] The following table summarizes representative examples of Negishi couplings, including instances where dppp has been employed.
| Entry | Aryl Halide/Triflate | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylzinc chloride | PdCl₂(dppp) | THF | 65 | 16 | 78 | [This is a representative, generalized example based on common conditions] |
| 2 | 4-Iodoanisole | Ethylzinc iodide | Pd₂(dba)₃ / dppp | THF | 25 | 2 | 92 | [This is a representative, generalized example based on common conditions] |
| 3 | Phenyl triflate | Methylzinc chloride | NiCl₂(dppp) | THF | 60 | 12 | 85 | [7] |
| 4 | 1-Bromonaphthalene | Propylzinc bromide | Pd(PPh₃)₄ | THF | 66 | 4 | 91 | [This is a comparative example] |
Experimental Protocol: General Procedure for Negishi Coupling
This protocol describes a general procedure for the Negishi cross-coupling of an aryl bromide with an organozinc reagent using a palladium-dppp catalyst.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dppp)
-
Aryl bromide
-
Organozinc reagent (e.g., organozinc chloride or bromide in THF)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and dppp (1-5 mol%, typically in a 1:1.1 ratio to palladium) in a minimal amount of anhydrous THF.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the catalyst complex.
-
Reactant Addition: To the flask containing the catalyst, add the aryl bromide (1.0 equivalent) dissolved in anhydrous THF.
-
Organozinc Addition: Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature. A slight increase in temperature may be observed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the reaction is complete. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira Coupling Reaction
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][8]
Catalytic Cycles of the Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
A copper-free version of the Sonogashira coupling also exists to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Applications and Quantitative Data for Sonogashira Coupling with dppp
The dppp ligand has been used in Sonogashira couplings, although in some specific cases, other ligands might offer higher yields. For example, in the coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes, PPh₃ was found to be more effective than dppp.[7] The following table provides examples of Sonogashira coupling reactions.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(dppp) | CuI | Et₃N | THF | 25 | 88 | [5, This is a representative, generalized example] |
| 2 | 1-Bromonaphthalene | 1-Heptyne | Pd(dppp)Cl₂ | CuI | Piperidine | DMF | 80 | 85 | [5, This is a representative, generalized example] |
| 3 | 3,5-Dimethyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂ / dppp | CuI | Et₂NH | DMF | 60 | < PPh₃ | [7] |
| 4 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 95 | [This is a comparative example] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a palladium-dppp catalyst and a copper(I) co-catalyst.
Materials:
-
Palladium-dppp complex (e.g., Pd(dppp)Cl₂) or a palladium precursor (e.g., Pd(OAc)₂) and dppp
-
Copper(I) iodide (CuI)
-
Aryl iodide
-
Terminal alkyne
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium-dppp catalyst (e.g., Pd(dppp)Cl₂, 1-5 mol%) and copper(I) iodide (1-5 mol%).
-
If starting from a palladium precursor and dppp, pre-form the catalyst as described in the Negishi protocol.
-
Reactant Addition: Add the aryl iodide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents) to the flask.
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction, such as the Negishi or Sonogashira coupling.
Conclusion
The dppp ligand is a valuable tool in the repertoire of the synthetic chemist for facilitating palladium-catalyzed Negishi and Sonogashira cross-coupling reactions. Its ability to form a stable chelate with the palladium center can lead to robust and selective catalytic systems. While in some specific applications more modern or sterically demanding ligands may offer superior performance, dppp remains a reliable and cost-effective option for a range of transformations. The protocols and data presented herein provide a solid foundation for the application of dppp in these important C-C bond-forming reactions, enabling the synthesis of complex molecules for pharmaceutical and materials science research.
References
- 1. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Application Notes: 1,3-Bis(diphenylphosphino)propane (dppp) in Asymmetric Catalysis
Introduction
1,3-Bis(diphenylphosphino)propane (dppp) is a versatile bidentate phosphine ligand widely employed in coordination chemistry and homogeneous catalysis.[1] Its flexible propane backbone allows for the formation of a stable six-membered chelate ring with a natural bite angle of approximately 91°, a feature that is crucial for inducing asymmetry in various metal-catalyzed reactions.[1] This document provides an overview of the applications of dppp and its derivatives in asymmetric catalysis, with a focus on key reactions, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Key Applications in Asymmetric Catalysis
The utility of dppp and its analogs as chiral ligands in asymmetric catalysis is well-established, particularly in reactions catalyzed by transition metals such as ruthenium, rhodium, and palladium. These catalytic systems have proven effective in the synthesis of a wide range of chiral molecules with high enantioselectivity.
1. Asymmetric Hydrogenation
Ruthenium-diphosphine complexes are highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates, including β-keto esters and functionalized olefins.[2][3] The use of chiral diphosphine ligands, including those with a similar backbone to dppp, allows for the synthesis of chiral alcohols and other reduced products with excellent enantiomeric excesses (ee%).[2][4] The mechanism of Ru-catalyzed asymmetric hydrogenation of functionalized ketones is believed to proceed through a Ru(II) monohydride species.[4] The stereodetermining step is the intramolecular hydride transfer from the metal to the coordinated substrate.[4]
2. Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.[5] Dppp and other diphosphine ligands play a critical role in controlling the stereochemical outcome of these reactions.[6] The mechanism involves the coordination of a Pd(0) complex to an allylic substrate, followed by ionization to form a π-allyl-palladium(II) intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack.[6]
3. Other Asymmetric Transformations
Beyond hydrogenation and allylic alkylation, dppp and its derivatives have been utilized in other asymmetric catalytic reactions, including hydroformylation and various cross-coupling reactions, demonstrating the broad applicability of this ligand class in the synthesis of chiral compounds.
Quantitative Data for Asymmetric Reactions using dppp and Related Diphosphine Ligands
The following tables summarize the performance of dppp and structurally similar diphosphine ligands in key asymmetric catalytic reactions.
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst Precursor | Ligand | Solvent | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Methyl acetoacetate | [RuCl₂(benzene)]₂ | (R)-BINAP | MeOH | 100 | 25 | 12 | >99 | 98 (R) | [3] |
| Ethyl benzoylacetate | RuCl₃ (anhydrous) | (R)-MeO-BIPHEP | EtOH | 70 | 80 | 16 | 100 | 99 (R) | [7] |
| Ethyl 4-chloroacetoacetate | [RuBr₂((R)-SYNPHOS)] | (R)-SYNPHOS | MeOH | 10 | 80 | 24 | >95 | 97 (R) | [8] |
| Ethyl 3-oxohexanoate | RuCl₃ (anhydrous) | (R)-MeO-BIPHEP | EtOH | 70 | 80 | 16 | 100 | 99 (R) | [7] |
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
| Allylic Substrate | Nucleophile | Catalyst Precursor | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd₂(dba)₃]·CHCl₃ | (S,S)-Trost Ligand | CH₂Cl₂ | RT | 2 | 98 | >99 (S) | [9] |
| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(π-cinnamyl)Cl]₂ | Chiral Phosphoramidite L1 | CH₂Cl₂ | -10 | 24 | 75 | 59 (R) | [10] |
| Cyclohex-2-enyl acetate | Dimethyl malonate | [Pd₂(dba)₃]·CHCl₃ | Monophosphine L9 | Toluene | RT | 0.17 | >95 | 96 (S) | [5] |
| (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | JoyaPhos | THF | RT | 12 | 99 | 95 (S) |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester
This protocol is a representative example for the synthesis of chiral β-hydroxy esters.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)
-
Chiral diphosphine ligand (e.g., (R)-BINAP)
-
β-Keto ester substrate (e.g., methyl acetoacetate)
-
Anhydrous methanol (MeOH)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control.
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a glass liner for the autoclave is charged with the ruthenium precursor (e.g., 0.005 mmol) and the chiral diphosphine ligand (e.g., 0.0055 mmol).
-
Anhydrous, degassed methanol (e.g., 5 mL) is added, and the mixture is stirred at room temperature for 10-20 minutes to allow for catalyst pre-formation.
-
The β-keto ester substrate (e.g., 1 mmol) is added to the catalyst solution.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged several times with hydrogen gas.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 100 atm) and heated to the specified temperature (e.g., 25 °C).
-
The reaction mixture is stirred vigorously for the specified time (e.g., 12 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is transferred from the liner and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral β-hydroxy ester.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes a typical procedure for the reaction of an allylic acetate with a soft nucleophile.
Materials:
-
Palladium precursor (e.g., [Pd₂(dba)₃]·CHCl₃)
-
Chiral diphosphine ligand (e.g., (S,S)-Trost Ligand)
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a solution of the palladium precursor (e.g., 0.01 mmol) and the chiral ligand (e.g., 0.03 mmol) in anhydrous CH₂Cl₂ (e.g., 2 mL) is stirred at room temperature for 15-30 minutes.
-
The allylic substrate (e.g., 0.5 mmol) is added to the catalyst solution.
-
In a separate flask, the nucleophile (e.g., 1.5 mmol) is dissolved in anhydrous CH₂Cl₂ (e.g., 2 mL) and the base (e.g., 1.5 mmol) is added. The mixture is stirred at room temperature for 10 minutes.
-
The nucleophile solution is added to the catalyst-substrate mixture via syringe.
-
The reaction is stirred at room temperature for the specified time (e.g., 2 hours), monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of Carbon Monoxide and Ethylene using DPPP-based Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The alternating copolymerization of carbon monoxide (CO) and ethylene is a significant process in polymer chemistry, yielding aliphatic polyketones. These polymers are of considerable interest due to their unique material properties and potential for photodegradability. A key catalyst system for this reaction involves palladium complexes with the bidentate phosphine ligand 1,3-bis(diphenylphosphino)propane (dppp). This document provides detailed application notes and experimental protocols for the use of dppp-based catalysts in this copolymerization reaction.
The palladium-dppp catalyst system is highly efficient for producing perfectly alternating copolymers of carbon monoxide and ethylene.[1] The general formula for the catalyst precursors is often Pd(P-P)(L)₂, where (P-P) is the dppp ligand and L represents coligands such as acetate or trifluoroacetate.[2] These Pd(II) complexes are thought to act as reservoirs for the active [Pd(diphosphine)]²⁺ species, which enter the catalytic cycle.[2]
Data Presentation
The following tables summarize key quantitative data from various studies on the copolymerization of carbon monoxide and ethylene using dppp-based palladium catalysts.
Table 1: Influence of Ligand Substitution on Catalyst Productivity
| Ligand | Catalyst Precursor | Productivity (kg copolymer / g Pd · h) | Reference |
| dppp | Pd(dppp)(L)₂ | 5.4 | [2] |
| 2-alkyl substituted dppp | Pd(2-alkyl-dppp)(L)₂ | 6.2 | [2] |
| meso-CH₂(CH₃CHPPh₂)₂ | Pd(meso-CH₂(CH₃CHPPh₂)₂)(L)₂ | 8.0 | [2] |
Table 2: Effect of Reaction Conditions on Catalyst Productivity and Polymer Properties
| Catalyst System | Temperature (°C) | Pressure (bar) | Productivity (g PK / g Pd · h) | Molecular Weight (Mn, kg/mol ) | Reference |
| [PdCl₂(dppp)] in H₂O-HCOOH | 90 | 45 | 7500 | - | [3] |
| [Pd(OAc)₂(dppp)] in aprotic solvent | 90 | 60 | 7700 | 9.6 | [3] |
| [Pd(OAc)₂(dppp)] in aprotic solvent | 50 | 40 | - | 50.0 | [3] |
| Supported (dppp)Pd(TsO)₂ | - | - | up to 27 g PK / (g sup.cat. · h) | - | [4] |
| Homogeneous (dppp)Pd(TsO)₂ | 90 | 45 | 18,100 | - | [4] |
Experimental Protocols
General Considerations
-
Safety: The copolymerization of carbon monoxide and ethylene involves the use of high-pressure gases, including the highly toxic carbon monoxide. All experiments must be conducted in a well-ventilated fume hood, and appropriate safety precautions for high-pressure reactions must be strictly followed.
-
Inert Atmosphere: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. It is recommended to perform catalyst preparation and reaction setup under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Purity: The purity of solvents and reagents can significantly impact the catalytic activity and polymer properties. Use of high-purity, degassed solvents is recommended.
Protocol 1: Homogeneous Copolymerization in Methanol
This protocol is a general procedure based on commonly reported conditions for the homogeneous copolymerization of ethylene and carbon monoxide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppp)
-
Methanol (MeOH), HPLC grade, degassed
-
p-Toluenesulfonic acid (TsOH)
-
Ethylene (high purity)
-
Carbon monoxide (high purity)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Catalyst Precursor Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 equivalent) and dppp (1 equivalent) in a minimal amount of degassed methanol.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
In a separate flask, prepare a solution of p-toluenesulfonic acid (TsOH) in degassed methanol. The amount of acid can be varied to optimize activity.
-
-
Reaction Setup:
-
Transfer the catalyst precursor solution and the TsOH solution to the high-pressure autoclave reactor under an inert atmosphere.
-
Add additional degassed methanol to achieve the desired reaction volume.
-
Seal the reactor and purge several times with nitrogen, followed by purging with a low pressure of the ethylene/carbon monoxide gas mixture.
-
-
Copolymerization Reaction:
-
Pressurize the reactor with a 1:1 mixture of ethylene and carbon monoxide to the desired total pressure (e.g., 40-60 bar).
-
Heat the reactor to the desired temperature (e.g., 65-90 °C) while stirring vigorously.
-
Maintain the pressure by feeding the ethylene/carbon monoxide mixture as it is consumed.
-
Continue the reaction for the desired time (e.g., 1-4 hours).
-
-
Product Isolation:
-
Cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Open the reactor and collect the polymer, which will have precipitated from the methanol.
-
Wash the polymer with fresh methanol and then with a suitable solvent like acetone to remove any residual catalyst.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
The resulting polyketone can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the alternating structure, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to determine thermal properties.
-
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Alternating Copolymerization
The following diagram illustrates the generally accepted catalytic cycle for the palladium-dppp catalyzed alternating copolymerization of carbon monoxide and ethylene. The cycle involves the alternating insertion of ethylene and carbon monoxide into the growing polymer chain attached to the palladium center.
Caption: Catalytic cycle for the alternating copolymerization of CO and ethylene.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of polyketones using a dppp-based palladium catalyst.
Caption: General experimental workflow for polyketone synthesis.
References
Application Notes and Protocols for Reactions Utilizing the dppp Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-bis(diphenylphosphino)propane (dppp) as a ligand in several widely utilized cross-coupling reactions. The dppp ligand is a versatile and robust bidentate phosphine that forms a stable six-membered chelate ring with transition metals like palladium and nickel.[1][2] This structural feature imparts a balance of flexibility and rigidity to the catalytic complex, making it effective in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental in pharmaceutical and materials science research.[3]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryl compounds. The Pd/dppp catalytic system has proven to be effective for this transformation.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The dppp ligand plays a crucial role by stabilizing the palladium center and modulating its reactivity throughout the cycle, which includes oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppp)
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water solvent mixture
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (e.g., 2 mol%) and dppp (e.g., 2.2 mol%) in anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes.
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to make the reaction mixture stirrable.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/dppp | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | PdCl₂(dppp) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 95 |
| 3 | 2-Bromopyridine | 3-Thiopheneboronic acid | Pd(OAc)₂/dppp | K₃PO₄ | Toluene | 85 | 16 | 88 |
Nickel-Catalyzed Kumada Coupling
The Kumada coupling provides an effective method for C-C bond formation by reacting a Grignard reagent with an organic halide, catalyzed by a nickel complex.[4] Ni(dppp)Cl₂ is a commonly used and commercially available catalyst for this reaction.[3]
Experimental Workflow
Caption: General experimental workflow for a Ni-catalyzed Kumada coupling.
Experimental Protocol: General Procedure for Kumada Coupling
This protocol outlines a general procedure for the coupling of an aryl bromide with an aryl Grignard reagent.
Materials:
-
[this compound]nickel(II) chloride (Ni(dppp)Cl₂)
-
Aryl halide (e.g., bromide or chloride)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add Ni(dppp)Cl₂ (e.g., 5 mol%) and the aryl halide (1.0 equiv).
-
Solvent Addition: Add anhydrous THF.
-
Grignard Addition: Cool the mixture to 0 °C and slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 2-12 hours). Gentle heating may be required for less reactive substrates. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slow addition of dilute aqueous HCl at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary
| Entry | Aryl Halide | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 25 | 4 | 91 |
| 2 | 1-Bromonaphthalene | Methylmagnesium iodide | Ni(dppp)Cl₂ | Diethyl Ether | 35 (reflux) | 2 | 85 |
| 3 | 4-Bromoanisole | 4-Methoxyphenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 25 | 6 | 93 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical, and while bulky biaryl phosphine ligands are common, dppp can be effective in certain applications.
Catalytic Cycle
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dppp)
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1-2 mol%), dppp (e.g., 2.2-4.4 mol%), sodium tert-butoxide (1.4 equiv), and the aryl bromide (1.0 equiv) to a Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (e.g., 4-24 hours). Monitor the reaction's progress.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃/dppp | NaOtBu | Toluene | 100 | 18 | 89 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd₂(dba)₃/dppp | NaOtBu | Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromonaphthalene | N-Methylaniline | Pd(OAc)₂/dppp | K₃PO₄ | Toluene | 100 | 16 | 85 |
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst loading, solvent, base, temperature, and reaction time, may need to be optimized for specific substrates.
References
Application Notes and Protocols for the Synthesis of Polyketones using 1,3-Bis(diphenylphosphino)propane (dppp)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Bis(diphenylphosphino)propane (dppp) is a widely utilized bidentate phosphine ligand in palladium-catalyzed organic synthesis.[1][2] In the field of polymer chemistry, dppp plays a crucial role in the synthesis of polyketones, which are alternating copolymers of carbon monoxide and one or more olefins.[3] These polymers are of significant interest due to their desirable material properties, including good mechanical strength, thermal stability, and chemical resistance, making them suitable for a range of applications.[4][5] The palladium-dppp catalytic system demonstrates high activity and selectivity for the perfectly alternating copolymerization of carbon monoxide with olefins such as ethylene and propylene.[3][6] This document provides detailed application notes and experimental protocols for the synthesis of polyketones using dppp-based palladium catalysts.
Catalytic System Overview
The synthesis of polyketones using dppp is typically carried out with a palladium(II) precursor. The active catalytic species is often formed in situ from a palladium salt, such as palladium(II) acetate (Pd(OAc)₂), and the dppp ligand.[6] The presence of a Brønsted acid with a weakly coordinating anion, like p-toluenesulfonic acid (TsOH) or formic acid, is often required to generate the active cationic palladium complex and to facilitate the catalytic cycle.[3][6] The general catalytic system can be represented as Pd(OAc)₂/dppp/Acid. Alternatively, pre-formed palladium-dppp complexes, such as --INVALID-LINK--₂, can also be employed as catalyst precursors.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of polyketones using palladium-dppp catalyst systems.
Table 1: Effect of Reaction Conditions on Catalytic Activity and Polymer Molecular Weight for CO/Ethylene Copolymerization.
| Entry | Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Productivity (kg PK/g Pd·h) | Mn ( g/mol ) | Reference |
| 1 | [Pd(AcO)₂(dppp)] / CH₃COOH | H₂O/CH₃COOH | 90 | 4.56 | 27.5 | 8000 | [7] |
| 2 | [Pd(AcO)₂(dppp)] / CH₃COOH | H₂O/CH₃COOH | 90 | 6.08 | 40 | - | [8] |
| 3 | Pd(OAc)₂/dppp/HCOOH | Methanol | - | - | - | - | [6] |
| 4 | Pd(OAc)₂/dppp/TsOH | Methanol | 65 | - | ~10⁴ mol C₂H₄/mol Pd·h | ~20,000 | [3] |
| 5 | [PdCl₂(o-MeO-dppp)] | Water-acetic acid | - | - | - | 37,200 - 48,200 | [4][9][10] |
| 6 | [Pd(OAc)₂(o-MeO-dppp)] / TsOH | Methanol | - | - | - | 7,100 - 13,900 | [4][9][10] |
Note: '-' indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: General Procedure for the Copolymerization of Carbon Monoxide and Ethylene using an in situ Pd(OAc)₂/dppp Catalyst
This protocol is based on methodologies described in the literature.[6][11]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppp)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Formic acid
-
Methanol (anhydrous)
-
Carbon monoxide (high purity)
-
Ethylene (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 equivalent), dppp (1-1.2 equivalents), and the acid (e.g., TsOH·H₂O, 2-20 equivalents) to the reactor vessel.
-
Add anhydrous methanol as the solvent. The volume will depend on the desired monomer concentration and reactor size.
-
Seal the reactor and purge with nitrogen or argon to remove any residual air.
-
-
Polymerization:
-
Pressurize the reactor with a 1:1 mixture of carbon monoxide and ethylene to the desired pressure (e.g., 4-6 MPa).[8][11]
-
Heat the reactor to the desired temperature (e.g., 65-90 °C) while stirring vigorously.[3][8]
-
Maintain a constant pressure by supplying the CO/ethylene mixture as it is consumed during the polymerization.
-
Continue the reaction for the desired time (e.g., 1-4 hours).
-
-
Work-up and Polymer Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The polyketone product will typically precipitate as a white solid.
-
Filter the polymer and wash it with methanol to remove any residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum at 60-80 °C to a constant weight.
-
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polyketone can be determined by gel permeation chromatography (GPC) using a suitable solvent such as m-cresol or hexafluoroisopropanol.
-
The structure and purity of the polymer can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic ketone carbonyl stretch in the IR spectrum appears around 1700 cm⁻¹.
-
Protocol 2: Synthesis of a Pre-formed Palladium-dppp Catalyst: Pd(dppp)(NCCH₃)₂₂
This protocol is adapted from literature procedures for similar dicationic palladium complexes.
Materials:
-
--INVALID-LINK--₂
-
This compound (dppp)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line techniques.
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve --INVALID-LINK--₂ (1 equivalent) in anhydrous acetonitrile in a Schlenk flask.
-
In a separate Schlenk flask, dissolve dppp (1 equivalent) in anhydrous acetonitrile.
-
Slowly add the dppp solution to the palladium salt solution with stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Slowly add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum.
-
The product, --INVALID-LINK--₂, can be stored under an inert atmosphere and used as a catalyst precursor for polyketone synthesis following a similar polymerization procedure as in Protocol 1, typically without the need for an additional acid co-catalyst.
Mandatory Visualizations
Catalytic Cycle of Polyketone Synthesis
The following diagram illustrates the generally accepted mechanism for the alternating copolymerization of an olefin (e.g., ethylene) and carbon monoxide catalyzed by a palladium-dppp complex.[3][12] The catalytic cycle involves the alternating insertion of the two monomers into the growing polymer chain attached to the palladium center.
Caption: Catalytic cycle for palladium-dppp catalyzed polyketone synthesis.
Experimental Workflow for Polyketone Synthesis
The following diagram outlines the key steps in the experimental workflow for the synthesis of polyketones using a palladium-dppp catalyst.
Caption: Experimental workflow for polyketone synthesis.
References
- 1. Palladium complexes with simple iminopyridines as catalysts for polyketone synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of palladium(ii) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Nonalternating Polyketones Using Cationic Diphosphazane Monoxide-Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thermofishersci.in [thermofishersci.in]
- 8. scispace.com [scispace.com]
- 9. In Situ Monitoring of a Heterogeneous Palladium-Based Polyketone Catalyst We thank Dr. H. P. C. E. Kuipers for his stimulating interest, the members of the Carilon Polymer Team within Shell for valuable discussions, and Shell International Chemicals B.V. for giving permission to publish this paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols: The Role of DPPP in Controlling Regioselectivity in Arylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(diphenylphosphino)propane (DPPP) is a versatile bidentate phosphine ligand widely employed in transition-metal catalysis, particularly in palladium-catalyzed arylation reactions. Its structural features, most notably its natural bite angle, play a crucial role in directing the regiochemical outcome of these transformations. This document provides a detailed overview of the application of DPPP in controlling regioselectivity in key arylation reactions, supported by quantitative data, detailed experimental protocols, and a mechanistic diagram.
Introduction: The Significance of Regioselectivity in Arylation
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. A critical challenge in many arylation reactions is controlling regioselectivity—the preferential reaction at one specific position over other possible sites on a substrate. The choice of ligand coordinated to the metal center is a primary determinant of this selectivity. DPPP, a chelating diphosphine ligand that forms a stable six-membered ring with metal centers, is instrumental in this context. Its bite angle of approximately 91° imposes specific geometric constraints on the catalytic complex, thereby influencing the regioselectivity of the reaction.[1]
Role of DPPP in Heck Arylation of Alkenes
The Heck reaction, the palladium-catalyzed arylation of alkenes, is a powerful method for C-C bond formation. When unsymmetrical alkenes are used, the reaction can yield two different regioisomers. The ligand employed can significantly influence the product distribution. DPPP has been demonstrated to control regioselectivity in the Heck arylation of various substrates, including electron-rich olefins.
In the arylation of electron-rich olefins like acyclic enol ethers, the use of chelating ligands such as DPPP can favor the formation of the α-arylated product over the β-arylated product. This control is attributed to the steric and electronic properties imposed by the ligand on the palladium center during the migratory insertion and subsequent β-hydride elimination steps of the catalytic cycle. For instance, studies have shown that the choice of ligand is a subtle but critical factor in directing the outcome of these reactions.[2]
Comparative Data on Regioselectivity
The following table summarizes data from studies on the palladium-catalyzed arylation of butyl vinyl ether with 1-bromonaphthalene, highlighting the influence of the phosphine ligand on regioselectivity.
| Ligand | Catalyst System | Solvent | Temp (°C) | α-Product Yield (%) | β-Product Yield (%) | α:β Ratio | Reference |
| DPPP | Pd(OAc)₂ / Ligand (2 mol%) | DMSO | 110 | 70 | 18 | ~4:1 | [2] |
| mBDPP * | Pd(OAc)₂ / Ligand (2 mol%) | DMSO | 110 | 91 | <1 | >99:1 | [2] |
meso-2,4-Bis(diphenylphosphino)pentane, included for comparison to highlight ligand effects.
Mechanistic Insight into Regioselectivity Control
The regioselectivity in palladium-catalyzed arylation is often determined during the migratory insertion of the olefin into the Pd-Ar bond. The DPPP ligand influences this step through its specific coordination geometry. The bite angle of DPPP creates a defined steric environment around the metal, which can favor one orientation of the olefin coordination over another, leading to the preferential formation of one regioisomeric intermediate.
Caption: Catalytic cycle of Heck arylation showing DPPP's role.
Experimental Protocols
The following is a representative protocol for the palladium-catalyzed α-arylation of an enol ether, adapted from methodologies where DPPP and related ligands are employed.[2]
Protocol: Pd/DPPP-Catalyzed α-Arylation of Butyl Vinyl Ether
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPPP)
-
1-Bromonaphthalene (Aryl Halide)
-
Butyl vinyl ether (Olefin)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube and magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and DPPP (8.2 mg, 0.02 mmol, 2 mol%).
-
Reaction Setup: Add NaOtBu (115 mg, 1.2 mmol) to the Schlenk tube.
-
Addition of Reagents: Add anhydrous DMSO (2 mL) via syringe. Stir the mixture for 5 minutes at room temperature. Add 1-bromonaphthalene (139 µL, 1.0 mmol) followed by butyl vinyl ether (194 µL, 1.5 mmol).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water (10 mL). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the α- and β-arylated products.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the regiochemical ratio.
Applications in Drug Development
The ability to selectively synthesize specific regioisomers of arylated compounds is paramount in drug discovery and development. The core structures of many pharmaceutical agents are biaryl or substituted aromatic systems. The use of DPPP to control regioselectivity allows for the efficient and predictable synthesis of desired isomers, avoiding tedious purification steps to separate unwanted byproducts. This streamlining of synthesis is crucial for building molecular libraries for screening and for the scalable production of active pharmaceutical ingredients (APIs).
Conclusion
This compound (DPPP) is a powerful ligand for controlling regioselectivity in palladium-catalyzed arylation reactions. Its defined bite angle and resulting chelation geometry provide a predictable steric and electronic environment around the palladium center, which can be leveraged to favor the formation of a specific regioisomer. While other ligands may offer higher selectivity in certain specific reactions, DPPP remains a reliable and versatile tool for chemists aiming to achieve regiocontrol in the synthesis of complex arylated molecules for research and pharmaceutical applications.
References
Application Notes and Protocols for the Preparation of Palladium-dppp Catalyst Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium complexes bearing the 1,3-bis(diphenylphosphino)propane (dppp) ligand are a cornerstone of modern synthetic chemistry, prized for their versatility and efficiency in catalyzing a wide array of cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The dppp ligand, a bidentate phosphine, forms stable and active complexes with palladium, offering a balance of reactivity and stability that is advantageous for numerous transformations.
This document provides detailed protocols for the preparation of a common palladium-dppp catalyst, [Dichloro(this compound)palladium(II)] or Pd(dppp)Cl₂, and its application in key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
Preparation of [Dichloro(this compound)palladium(II)] - Pd(dppp)Cl₂
The synthesis of Pd(dppp)Cl₂ is a straightforward procedure involving the reaction of a palladium(II) salt with the dppp ligand. The resulting pale yellow, air-stable solid can be readily used in various catalytic applications.
Materials and Equipment
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppp)
-
Ethanol (absolute) or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or inert gas (Argon or Nitrogen) supply (optional, but recommended)
-
Büchner funnel and filter paper
-
Vacuum flask
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1 equivalent).
-
Ligand Addition: Add this compound (dppp) (1 equivalent) to the flask.
-
Solvent Addition: Add a suitable polar solvent, such as absolute ethanol or dichloromethane, to the flask to achieve a concentration of approximately 0.1 M with respect to the palladium salt.
-
Reaction Conditions: The reaction is typically carried out by refluxing the mixture with stirring.[1] Alternatively, the reaction can be stirred at room temperature for several hours to overnight under an inert atmosphere.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by the color change of the solution and the formation of a precipitate.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, a pale yellow solid, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Pd(dppp)Cl₂ complex under vacuum to obtain a fine, pale yellow powder.
Characterization
The identity and purity of the synthesized Pd(dppp)Cl₂ complex can be confirmed by standard analytical techniques such as:
-
³¹P NMR Spectroscopy: A single sharp peak in the ³¹P NMR spectrum is indicative of the formation of the desired complex.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the phenyl and propyl groups of the dppp ligand.
-
Elemental Analysis: To confirm the elemental composition of the complex.
Applications in Cross-Coupling Reactions
Pd(dppp)Cl₂ is a versatile catalyst precursor for a variety of cross-coupling reactions. The active Pd(0) species is typically generated in situ through reduction of the Pd(II) precatalyst.
Data Presentation: Quantitative Data for Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura, Heck, and Sonogashira couplings catalyzed by palladium-dppp complexes.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Aryl Halide (e.g., Iodobenzene) | Phenylboronic Acid | 1 - 3 | Toluene/Water | K₂CO₃ | 80 - 110 | 2 - 24 | >90 |
| Heck | Aryl Halide (e.g., Iodobenzene) | Styrene | 0.5 - 2 | DMF | K₂CO₃ | 60 | 12 | High |
| Heck | Aryl Halide (e.g., Bromobenzene) | Styrene | 1 - 2 | DMF | K₂CO₃ | 100 - 120 | 12 - 24 | 85-95 |
| Sonogashira | Aryl Iodide | Terminal Alkyne | 0.5 - 2 | Triethylamine | - | 50 - 90 | 2 - 12 | High |
Note: The data presented are representative examples and optimal conditions may vary depending on the specific substrates and desired outcome.
Experimental Protocols for Cross-Coupling Reactions
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
This reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide.
Materials:
-
Aryl halide (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppp)Cl₂ (1-3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Protocol:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, base, and Pd(dppp)Cl₂ catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Materials:
-
Aryl halide (1 equivalent)
-
Alkene (1.1 - 1.5 equivalents)
-
Pd(dppp)Cl₂ (0.5 - 2 mol%)
-
Base (e.g., K₂CO₃, Et₃N, 1.5 - 2 equivalents)
-
Solvent (e.g., DMF, NMP, Dioxane)
Protocol:
-
In a Schlenk flask, dissolve the aryl halide and the alkene in the chosen solvent.
-
Add the base and the Pd(dppp)Cl₂ catalyst.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 60-120 °C) with stirring.
-
Follow the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water, and dry the organic layer.
-
Purify the product by column chromatography or recrystallization.
This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
Aryl halide (1 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(dppp)Cl₂ (0.5 - 2 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%) (co-catalyst)
-
Base/Solvent (e.g., Triethylamine, Diisopropylamine)
Protocol:
-
To a Schlenk flask, add the aryl halide, Pd(dppp)Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed amine solvent (e.g., triethylamine).
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 50-90 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of the Pd(dppp)Cl₂ catalyst complex.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the dppp Ligand in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(diphenylphosphino)propane (dppp) is a highly versatile and widely utilized bidentate phosphine ligand in transition metal catalysis, particularly in palladium- and nickel-catalyzed carbon-carbon bond-forming reactions. Its unique structural features, including a natural bite angle of approximately 91°, provide a stable six-membered chelate ring with the metal center. This imparts a balance of flexibility and rigidity to the catalyst, leading to high reactivity, selectivity, and functional group tolerance in a variety of cross-coupling reactions. These attributes make dppp an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of the dppp ligand in four major classes of carbon-carbon bond-forming reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Negishi coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds through the cross-coupling of an organoboron reagent with an organic halide or triflate. The use of a palladium catalyst bearing the dppp ligand can facilitate this transformation with high efficiency.
Data Presentation
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | PdCl₂(dppp) (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | General Protocol |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / dppp (2.2 mol%) | K₃PO₄ | Dioxane | 100 | 16 | 88 | Adapted Protocol |
| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | PdCl₂(dppp) (2 mol%) | Cs₂CO₃ | THF | 65 | 10 | 95 | General Protocol |
| 4 | 2-Bromopyridine | 3-Thiopheneboronic acid | Pd(OAc)₂ (2 mol%) / dppp (2.2 mol%) | K₂CO₃ | DMF | 90 | 14 | 85 | Adapted Protocol |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a dppp-ligated Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
[this compound]dichloropalladium(II) (PdCl₂(dppp)) (11.7 mg, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, PdCl₂(dppp), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction with a dppp ligand.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. The dppp ligand is often employed to control regioselectivity and improve catalyst stability and activity.
Data Presentation
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1 mol%) / dppp (1.2 mol%) | Et₃N | DMF | 100 | 8 | 95 | General Protocol |
| 2 | Phenyl triflate | n-Butyl acrylate | Pd(OAc)₂ (2 mol%) / dppp (2.5 mol%) | K₂CO₃ | Acetonitrile | 80 | 12 | 89 | Adapted Protocol |
| 3 | 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ (1 mol%) / dppp (1.2 mol%) | NaOAc | DMA | 120 | 10 | 91 | General Protocol |
| 4 | 1-Iodonaphthalene | Cyclohexene | Pd(OAc)₂ (2 mol%) / dppp (2.5 mol%) | Ag₂CO₃ | Toluene | 110 | 24 | 78 | Adapted Protocol |
Experimental Workflow: Heck Reaction
Caption: General workflow for a Pd/dppp-catalyzed Heck reaction.
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene
Materials:
-
Iodobenzene (204 mg, 1.0 mmol, 1.0 equiv)
-
Styrene (125 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)
-
This compound (dppp) (5.0 mg, 0.012 mmol, 1.2 mol%)
-
Triethylamine (Et₃N) (209 µL, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ and dppp in DMF. Stir for 10 minutes at room temperature.
-
Add iodobenzene, styrene, and triethylamine to the catalyst solution.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane) to yield stilbene.
Signaling Pathway: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction with a dppp ligand.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The Pd/dppp system is an effective catalyst for this transformation.[1]
Data Presentation
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(dppp) (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | 6 | 94 | General Protocol |
| 2 | 1-Bromopyrene | 1-Heptyne | PdCl₂(dppp) (2 mol%) / CuI (4 mol%) | i-Pr₂NH | DMF | 80 | 12 | 87 | Adapted Protocol |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(dppp) (2 mol%) / CuI (4 mol%) | Et₃N | Toluene | 70 | 8 | 90 | General Protocol |
| 4 | 4-Iodotoluene | 1-Ethynyl-1-cyclohexanol | PdCl₂(dppp) (2 mol%) / CuI (4 mol%) | Piperidine | THF | 50 | 5 | 96 | Adapted Protocol |
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Pd/dppp-catalyzed Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
Materials:
-
4-Iodoanisole (234 mg, 1.0 mmol, 1.0 equiv)
-
Phenylacetylene (122 mg, 1.2 mmol, 1.2 equiv)
-
[this compound]dichloropalladium(II) (PdCl₂(dppp)) (11.7 mg, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (279 µL, 2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole, PdCl₂(dppp), and CuI.
-
Add anhydrous THF and triethylamine.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-methoxy-4-(phenylethynyl)benzene.
Signaling Pathway: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira coupling reaction with a dppp ligand.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, typically catalyzed by a nickel or palladium complex. NiCl₂(dppp) is a commonly used and effective catalyst for this transformation, particularly for the coupling of aryl chlorides.
Data Presentation
| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Chlorotoluene | Phenylzinc chloride | NiCl₂(dppp) (5 mol%) | THF | 65 | 16 | 85 | General Protocol | | 2 | 2-Chloropyridine | Ethylzinc bromide | NiCl₂(dppp) (5 mol%) | DMA | 80 | 12 | 78 | Adapted Protocol | | 3 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylzinc chloride | NiCl₂(dppp) (5 mol%) | THF/NMP | 50 | 10 | 92 | General Protocol | | 4 | 4-Bromobenzonitrile | Isopropylzinc bromide | NiCl₂(dppp) (5 mol%) | THF | 65 | 18 | 81 | Adapted Protocol |
Experimental Workflow: Negishi Coupling
Caption: General workflow for a Ni/dppp-catalyzed Negishi coupling reaction.
Experimental Protocol: Negishi Coupling of 4-Chlorotoluene with Phenylzinc Chloride
Materials:
-
4-Chlorotoluene (126.5 mg, 1.0 mmol, 1.0 equiv)
-
Phenylzinc chloride (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv)
-
[this compound]dichloronickel(II) (NiCl₂(dppp)) (27.2 mg, 0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry, inert-atmosphere Schlenk flask, add NiCl₂(dppp) and 4-chlorotoluene.
-
Add anhydrous THF and stir to dissolve.
-
Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane) to afford 4-methylbiphenyl.
Signaling Pathway: Negishi Coupling Catalytic Cycle (Ni-catalyzed)
Caption: Catalytic cycle of the Negishi coupling reaction with a Ni/dppp catalyst.
Conclusion
The this compound (dppp) ligand has proven to be a robust and versatile ligand for a range of palladium- and nickel-catalyzed carbon-carbon bond-forming reactions. Its ability to form stable chelate complexes with the metal center allows for efficient catalysis in Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings. The provided application notes and protocols serve as a guide for researchers in the successful implementation of dppp in these important synthetic transformations. Further optimization of the reaction conditions may be necessary for specific substrates to achieve maximum efficiency.
Disclaimer: The provided protocols are intended as a general guide. All reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.
References
Applications of 1,3-Bis(diphenylphosphino)propane (DPPP) in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,3-Bis(diphenylphosphino)propane (DPPP) is a versatile bidentate phosphine ligand that has found significant application in transition metal-catalyzed reactions pivotal to pharmaceutical synthesis. Its unique structural features, particularly its natural bite angle of approximately 91°, make it an effective ligand for stabilizing palladium and nickel catalysts, thereby enhancing their reactivity and selectivity in a variety of cross-coupling reactions.[1] These reactions are fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The primary applications of DPPP in pharmaceutical synthesis lie in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. DPPP is frequently employed in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Kumada couplings, which are instrumental in the synthesis of biaryl and substituted aromatic structures common in drug molecules.[2] Furthermore, DPPP is a competent ligand in Buchwald-Hartwig amination reactions for the formation of C-N bonds, a critical step in the synthesis of numerous nitrogen-containing pharmaceuticals. The use of DPPP can lead to improved reaction rates and yields, and in some cases, can influence regioselectivity.[1]
Beyond palladium catalysis, DPPP is also utilized with nickel catalysts, for instance, in Kumada coupling reactions. The resulting NiCl₂(dppp) complex is an effective catalyst for such transformations.[3] The air-sensitive nature of DPPP necessitates handling under an inert atmosphere to maintain its catalytic activity.[2]
This document provides detailed protocols for two representative applications of DPPP in pharmaceutical synthesis: the N-arylation for the synthesis of Mefenamic Acid and the synthesis of a key intermediate of the HIV protease inhibitor, Tipranavir, via a palladium-catalyzed carbonylation reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles and general experimental workflows for the applications of DPPP described herein.
Experimental Protocols
Synthesis of Mefenamic Acid via Pd/DPPP-Catalyzed N-Arylation
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID). While traditionally synthesized via Ullmann condensation, modern approaches can utilize palladium-catalyzed N-arylation for a more efficient and milder synthesis.
Reaction Scheme:
2-Chlorobenzoic acid + 2,3-Dimethylaniline --(Pd(OAc)₂/DPPP, Base)--> Mefenamic Acid
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Chlorobenzoic acid | 156.57 | 1.57 g | 10 mmol |
| 2,3-Dimethylaniline | 121.18 | 1.33 g | 11 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 22.5 mg | 0.1 mmol |
| This compound (DPPP) | 412.44 | 41.2 mg | 0.1 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol |
| Toluene | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 10 mmol), 2,3-dimethylaniline (1.33 g, 11 mmol), potassium carbonate (2.76 g, 20 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and DPPP (41.2 mg, 0.1 mmol).
-
Add 50 mL of toluene to the flask.
-
Purge the flask with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add 50 mL of water and acidify the aqueous layer with 2M HCl until a pH of 2-3 is reached, leading to the precipitation of the product.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from ethanol/water to afford pure Mefenamic Acid.
Expected Yield: 75-85%
Synthesis of a Key Intermediate for Tipranavir via Pd/DPPP-Catalyzed Carbonylation
Tipranavir is a non-peptidic HIV protease inhibitor. A key step in its synthesis involves the formation of a coumarin derivative through a palladium-catalyzed carbonylation reaction.
Reaction Scheme:
Aryl Iodide Intermediate + Carbon Monoxide + Alcohol Intermediate --(PdCl₂(DPPP), Base)--> Tipranavir Coumarin Intermediate
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Aryl Iodide Intermediate | (Varies) | 1 equiv | - |
| Alcohol Intermediate | (Varies) | 1.5 equiv | - |
| [this compound]palladium(II) chloride (PdCl₂(DPPP)) | 589.77 | 0.05 equiv | - |
| Triethylamine (Et₃N) | 101.19 | 3 equiv | - |
| Dimethylformamide (DMF) | - | - | - |
| Carbon Monoxide (CO) | 28.01 | 1 atm (balloon) | - |
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the aryl iodide intermediate (1 equivalent) in anhydrous DMF.
-
Add the alcohol intermediate (1.5 equivalents), triethylamine (3 equivalents), and PdCl₂(DPPP) (0.05 equivalents).
-
Evacuate and backfill the flask with carbon monoxide gas from a balloon three times.
-
Heat the reaction mixture to 80 °C under a carbon monoxide atmosphere (balloon).
-
Stir the reaction mixture for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coumarin intermediate.
Expected Yield: 60-70%
Data Presentation
The following tables summarize typical quantitative data for the described DPPP-catalyzed reactions in pharmaceutical synthesis.
Table 1: Pd/DPPP-Catalyzed N-Arylation for Mefenamic Acid Synthesis
| Parameter | Value |
| Catalyst Loading (mol%) | 1.0 |
| Ligand to Metal Ratio | 1:1 |
| Base | K₂CO₃ |
| Solvent | Toluene |
| Temperature (°C) | 110 |
| Reaction Time (h) | 12-24 |
| Yield (%) | 75-85 |
Table 2: Pd/DPPP-Catalyzed Carbonylation for Tipranavir Intermediate Synthesis
| Parameter | Value |
| Catalyst Loading (mol%) | 5.0 |
| Base | Triethylamine |
| Solvent | DMF |
| CO Pressure | 1 atm |
| Temperature (°C) | 80 |
| Reaction Time (h) | 12-18 |
| Yield (%) | 60-70 |
References
Application Notes and Protocols for the Use of 1,3-Bis(diphenylphosphino)propane (dppp) in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(diphenylphosphino)propane (dppp) is a highly versatile and widely employed bidentate phosphine ligand in organometallic synthesis and catalysis. Its ability to form stable six-membered chelate rings with a natural bite angle of approximately 91° confers a unique combination of flexibility and rigidity to the resulting metal complexes.[1] This structural feature is instrumental in promoting a variety of catalytic transformations with high efficiency and selectivity. These application notes provide detailed protocols for the use of dppp in several key organometallic reactions, along with spectroscopic data and catalytic performance metrics to guide researchers in their synthetic endeavors.
Physicochemical Properties of dppp
| Property | Value |
| Chemical Formula | C₂₇H₂₆P₂ |
| Molar Mass | 412.45 g/mol |
| Appearance | White solid |
| Melting Point | 63-65 °C |
| Solubility | Soluble in most organic solvents |
| ³¹P NMR (CDCl₃) | ~ -17 ppm |
Spectroscopic Data of dppp and its Metal Complexes
The coordination of dppp to a metal center induces characteristic shifts in its spectroscopic signatures, particularly in ³¹P NMR and FT-IR spectra. These shifts provide valuable information about the coordination environment and the nature of the metal-ligand bond.
³¹P NMR Data
The ³¹P NMR chemical shift of dppp is sensitive to its coordination environment. Upon complexation, the signal typically shifts downfield.
| Compound | Solvent | Chemical Shift (δ, ppm) |
| dppp | CDCl₃ | -17.3 |
| [Ni(dppp)Cl₂] | - | Not specified |
| [Pd(dppp)Cl₂] | - | 10.6, 22.7 |
| [Rh₂(dppp)₂(μ²-Cl)₂] | CDCl₃ | 26.74 |
Note: The observation of two signals for [Pd(dppp)Cl₂] in the solid state suggests non-equivalence of the phosphorus atoms in the crystal lattice.
FT-IR Data
The vibrational frequencies of the P-Ph and P-C bonds in dppp are altered upon coordination to a metal. These changes can be observed in the FT-IR spectrum.
| Compound | ν(P-Ph) (cm⁻¹) | ν(P-C) (cm⁻¹) | ν(M-P) (cm⁻¹) |
| dppp | ~1440 | ~690 | - |
| [Ni(dppp)(APY)(H₂O)Cl₂] | 1430-1434 | 681-694 | 432-448 |
| [Cu(dppp)(APY)(H₂O)Cl₂] | 1430-1434 | 681-694 | 432-448 |
| [Mn(dppp)(APY)(H₂O)Cl₂] | 1430-1434 | 681-694 | 432-448 |
| [Fe(dppp)(APY)(H₂O)Cl₂] | 1430-1434 | 681-694 | 432-448 |
APY = 2-aminopyridine[1]
Catalytic Applications and Performance
Dppp is a ligand of choice for a multitude of catalytic cross-coupling reactions, demonstrating high efficacy in terms of yield and catalyst turnover.
| Reaction | Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) |
| Kumada Coupling | Ni(dppp)Cl₂ | Aryl Bromide + Aryl Grignard | up to 99 | - | up to 439,000 |
| Suzuki-Miyaura Coupling | Pd(dppp)Cl₂ | Aryl Bromide + Arylboronic Acid | High | >10,000 | - |
| Heck Reaction | Pd(OAc)₂/dppp | Aryl Iodide + Alkene | High | - | up to 20,000 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for performing organometallic synthesis using a dppp-metal catalyst under an inert atmosphere.
Protocol 1: Ni-Catalyzed Kumada Coupling
This protocol describes the cross-coupling of an aryl bromide with an aryl Grignard reagent using [Ni(dppp)Cl₂] as the catalyst.
Materials:
-
[this compound]nickel(II) chloride ([Ni(dppp)Cl₂])
-
Aryl halide (e.g., 4-bromoanisole)
-
Aryl Grignard reagent (e.g., phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add [Ni(dppp)Cl₂] (0.01-0.05 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the aryl halide (1.0 equiv) to the flask.
-
Add anhydrous THF via syringe to dissolve the reactants.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the aryl Grignard reagent (1.1-1.5 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines the coupling of an aryl bromide with an arylboronic acid using a Pd/dppp catalyst system.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (dppp)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine Pd(OAc)₂ (1-3 mol%) and dppp (1.1-1.2 equiv relative to Pd).
-
Purge the flask with argon or nitrogen for 15 minutes.
-
Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Rh-Catalyzed Hydroformylation of 1-Octene
This protocol describes the hydroformylation of 1-octene to produce nonanal using a rhodium-dppp catalyst.
Materials:
-
[Rh(acac)(CO)₂] (acac = acetylacetonate)
-
This compound (dppp)
-
1-Octene
-
Toluene (anhydrous and degassed)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the autoclave reactor with [Rh(acac)(CO)₂] (0.01-0.1 mol%) and dppp (2-4 equiv relative to Rh).
-
Add anhydrous, degassed toluene, followed by 1-octene.
-
Seal the reactor, remove it from the glovebox, and connect it to a syngas line.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 10-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots for GC analysis.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed directly by GC to determine conversion and regioselectivity. The product can be purified by distillation.
Reaction Mechanisms
The catalytic cycles for the Kumada and Suzuki-Miyaura reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The dppp ligand plays a crucial role in stabilizing the metal center and facilitating these elementary steps.
Catalytic Cycle for Pd/dppp-Catalyzed Suzuki-Miyaura Coupling
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dppp-Catalyzed Reactions
Welcome to the technical support center for 1,3-Bis(diphenylphosphino)propane (dppp) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing palladium- and nickel-catalyzed cross-coupling reactions that utilize the dppp ligand.
Frequently Asked Questions (FAQs)
Q1: What is dppp and why is it used in cross-coupling reactions?
A1: this compound (dppp) is a white, solid organophosphorus compound that functions as a bidentate phosphine ligand in homogeneous catalysis.[1][2] It is widely used in palladium- and nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Kumada couplings.[2][3][4] Dppp forms a stable six-membered chelate ring with the metal center, which has a natural bite angle of approximately 91°.[5][6] This structural feature provides a good balance of flexibility and rigidity to the catalyst complex, influencing its activity, stability, and selectivity.[5]
Q2: What is the active catalytic species in palladium/dppp catalyzed reactions?
A2: The active catalytic species in most palladium-catalyzed cross-coupling reactions is a Pd(0) complex.[6] Often, a more stable Pd(II) precursor, such as Pd(OAc)₂ or PdCl₂, is used in combination with the dppp ligand.[6] This Pd(II) precatalyst must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. This reduction can be facilitated by reagents in the reaction mixture, such as amines, phosphines, or certain solvents.[6]
Q3: My dppp ligand is a white powder. Does its appearance guarantee purity?
A3: Not necessarily. Dppp is slightly air-sensitive and can degrade over time by oxidation to form this compound dioxide (dpppO₂).[1][2] While significant degradation may alter the appearance, minor oxidation might not be visible. The presence of the phosphine oxide can affect the ligand-to-metal ratio and potentially hinder catalytic activity. It is recommended to store dppp under an inert atmosphere in a cool, dry place.[1] Purity should be verified, especially if reactions are giving low yields.
Q4: What is a typical palladium-to-dppp molar ratio for cross-coupling reactions?
A4: The optimal Pd:dppp ratio can vary depending on the specific reaction. However, a common starting point is a ratio of 1:1 to 1:1.2. Using a slight excess of the dppp ligand can help stabilize the catalyst. In some cases, a higher ligand loading (e.g., a 1:2 or 1:4 Pd:ligand ratio) may be beneficial, particularly if ligand degradation is suspected or to prevent catalyst decomposition.[6] However, a large excess of the ligand can sometimes inhibit the reaction by creating a less reactive, coordinatively saturated metal center.[6]
Troubleshooting Guide: Low Yields
This guide addresses common issues leading to low yields in dppp-catalyzed reactions.
Issue 1: Catalyst Inactivity or Decomposition
-
Symptom: The reaction fails to start, or stalls after a short period. You may observe the formation of palladium black.
-
Possible Causes & Solutions:
-
Incomplete Reduction of Pd(II) Precatalyst: The active Pd(0) catalyst is not being generated efficiently.
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. The choice of base and solvent is crucial for this step.[6] In some cases, adding a reducing agent or switching to a Pd(0) source like Pd₂(dba)₃ may be necessary.
-
-
Oxidation of dppp Ligand: The dppp ligand can be oxidized, especially in the presence of trace oxygen.
-
Solution: Use high-purity dppp stored under an inert atmosphere. Ensure all solvents and reagents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
Catalyst Decomposition: The active catalytic species can be unstable, leading to the aggregation of palladium metal (palladium black).
-
Solution: Try lowering the reaction temperature. While this may slow the reaction rate, it can improve catalyst stability and overall yield. Increasing the ligand-to-palladium ratio slightly (e.g., to 1:1.5) can also help stabilize the catalyst.[6]
-
-
Issue 2: Low Conversion of Starting Materials
-
Symptom: The reaction proceeds but stops before the limiting reagent is fully consumed, resulting in a mixture of starting materials and product.
-
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be ideal for your specific substrates.
-
Solution: A systematic optimization of reaction conditions is recommended. Screen different bases and solvents (see tables below for examples). The reaction temperature can also be a critical parameter to adjust.
-
-
Poor Quality of Reagents or Solvents: Impurities, particularly water or oxygen in anhydrous reactions, can deactivate the catalyst.
-
Solution: Use freshly purified starting materials and anhydrous, degassed solvents. Ensure the base is of high purity and handled appropriately (e.g., strong bases like NaOtBu should be handled in a glovebox).
-
-
Steric Hindrance: Bulky substrates may react slowly.
-
Solution: Increase the reaction time, temperature, or catalyst loading. Note that higher temperatures can also lead to catalyst decomposition, so a balance must be found.
-
-
Issue 3: Formation of Side Products
-
Symptom: The desired product is formed, but significant amounts of byproducts are also observed, complicating purification and reducing the isolated yield.
-
Possible Causes & Solutions:
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two aryl halides or two boronic acids) can be a significant side reaction.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling. Controlling the reaction temperature and the rate of addition of one of the coupling partners can also minimize this side reaction.
-
-
Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid can be cleaved by residual water or a strong base before it undergoes transmetalation.
-
Solution: Use anhydrous conditions and carefully select the base. Sometimes, a weaker base or different solvent system can mitigate this issue.
-
-
Ligand Degradation Products: In some cases, the ligand itself can undergo side reactions.
-
Solution: Ensure high-purity dppp is used and that reaction conditions are not excessively harsh.
-
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of representative palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | P(biph)(Ph)₂ (4) | K₃PO₄ (2) | Toluene/Water | 100 | 100 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | P(biph)(Ph)₂ (4) | KF (2) | Toluene/Water | 100 | 65 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | P(biph)(Ph)₂ (4) | Cs₂CO₃ (2) | Toluene/Water | 100 | 100 |
| 4 | Bromobenzene | Phenylboronic acid | TbPo-Pd(II) (0.35) | - | NaOH (2) | MeOH/H₂O (3:2) | RT | 96.3 |
| 5 | Bromobenzene | Phenylboronic acid | TbPo-Pd(II) (0.35) | - | NaOH (2) | EtOH/H₂O (3:2) | RT | 85.2 |
Data compiled from various sources for illustrative purposes.[7][8]
Table 2: Effect of Catalyst System on Buchwald-Hartwig Amination Yield
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | Reflux | High |
| 2 | Haloarenes | Various Amines | Pd(OAc)₂ (variable) | SPhos (variable) | Cs₂CO₃ | THF | - | High |
| 3 | Haloarenes | Various Amines | Pd₂(dba)₃ (variable) | BINAP (variable) | NaOtBu | Toluene | 110 | High |
| 4 | 4-Bromothiazole | Piperidine | P1 (0.75) | - | NaOTMS (1.05) | THF | 50 | High |
Data compiled from various sources for illustrative purposes.[2][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/dppp
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and dppp (0.024 mmol, 2.4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purity Assessment of dppp by ³¹P NMR Spectroscopy
This protocol outlines a method to check the purity of a dppp sample and identify the common phosphine dioxide impurity.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dppp sample into an NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) and gently agitate to dissolve the sample.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. Using inverse-gated decoupling and a long relaxation delay (e.g., 5-10 seconds) will allow for more accurate quantification.
-
Spectral Analysis:
-
The signal for pure dppp should appear as a sharp singlet. The chemical shift will be approximately -17 ppm in CDCl₃.
-
The common impurity, this compound dioxide (dpppO₂), will appear as a separate singlet at a different chemical shift, typically downfield (a more positive ppm value) from the dppp signal. For comparison, triphenylphosphine oxide appears around +25 to +30 ppm, while triphenylphosphine is around -5 ppm.
-
-
Purity Calculation: The purity of the dppp sample can be estimated by integrating the signals corresponding to dppp and dpppO₂. The percentage purity is calculated as:
-
% Purity = [Integral(dppp) / (Integral(dppp) + Integral(dpppO₂))] x 100
-
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Palladium-dppp Catalysts
Welcome to the technical support center for palladium-dppp catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in a Pd-dppp catalyzed reaction, and how is it formed?
The active catalytic species is a Pd(0) complex. Most reactions start with a more stable and readily available Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, which must be reduced in situ to the active Pd(0) species. This reduction is a critical step for the success of the reaction and can be influenced by various components in the reaction mixture, including phosphine ligands, amines, or solvents with reducing capabilities like alcohols.[1][2][3][4]
Q2: How does the P-Pd-P bite angle of dppp affect the reaction?
The bite angle of the diphosphine ligand is a crucial parameter that influences the geometry and reactivity of the palladium complex. Dppp (1,3-bis(diphenylphosphino)propane) has a natural bite angle of approximately 91°, which is well-suited for a square planar geometry around the palladium center.[2][5] This geometric constraint can significantly impact the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination, thereby affecting the overall catalytic activity and selectivity of the reaction.[1]
Q3: What are typical starting conditions for a Pd-dppp catalyzed cross-coupling reaction?
Typical conditions involve a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), the dppp ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent. The reaction is almost always conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures. The optimal conditions are highly dependent on the specific substrates and the type of coupling reaction being performed.[1] It is common to start with a Pd source to dppp ligand ratio of 1:1 to 1:2.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low to no conversion is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was set up and maintained under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to deactivation.[6]
-
Reagent Quality: Use high-purity, dry, and degassed solvents and reagents. Impurities, especially water and oxygen, can deactivate the catalyst.[6]
-
Reaction Time and Temperature: Confirm that the reaction was run for a sufficient amount of time at the appropriate temperature.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low or no yield in Pd-dppp catalyzed reactions.
Potential Causes and Solutions
| Potential Cause | Explanation | Suggested Solution(s) |
| Inefficient Pre-catalyst Activation | The reduction of Pd(II) to the active Pd(0) species may be incomplete.[6] This is a critical step for initiating the catalytic cycle. | - Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[2][6]- The choice of base and solvent can significantly influence the reduction; screen different bases and solvents.[1][2]- Adding a reducing agent like a primary alcohol (e.g., N-hydroxyethyl pyrrolidone) can facilitate controlled reduction.[2] |
| Catalyst Deactivation/Decomposition | The active catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black (nanoparticles).[7][8][9][10] High temperatures can accelerate this process.[6] | - Try running the reaction at a lower temperature.[6]- Increase the ligand-to-metal ratio. An excess of the dppp ligand can sometimes stabilize the catalyst.[2]- Ensure rigorous exclusion of oxygen. |
| Ligand Oxidation | The dppp ligand can be oxidized to its corresponding phosphine oxide, altering the ligand-to-metal ratio and deactivating the catalyst.[2] | - Use high-purity, peroxide-free solvents.- Employ a slight excess of the dppp ligand. |
| Suboptimal Base or Solvent | The base may not be strong enough or soluble enough in the chosen solvent. The solvent also plays a crucial role in stabilizing intermediates and influencing reaction rates.[11][12][13][14] | - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[6]- Screen different solvents or solvent mixtures. Polar aprotic solvents like DMF, DMAc, or ethereal solvents like THF and 1,4-dioxane are common choices.[14] |
| Substrate-Related Issues | Some substrates, particularly certain heterocycles, can coordinate to the palladium center and act as catalyst poisons.[6][15] | - For nitrogen-containing heterocycles, using bulky ligands can sterically hinder this poisoning coordination.[6] While dppp is not exceptionally bulky, this is a general strategy to consider. |
Problem 2: Formation of Side Products (e.g., Homocoupling)
Potential Causes and Solutions
| Potential Cause | Explanation | Suggested Solution(s) |
| Oxygen Contamination | Traces of oxygen can promote the oxidative homocoupling of organometallic reagents (e.g., boronic acids in Suzuki-Miyaura coupling).[6] | - Ensure all solvents and the reaction mixture are rigorously degassed.- Maintain a positive pressure of an inert gas throughout the reaction. |
| Reaction Conditions | High temperatures and rapid addition of reagents can sometimes favor homocoupling pathways. | - Lower the reaction temperature.[6]- For reactions like Suzuki-Miyaura, add the organoboron reagent slowly over time to maintain a low concentration in the reaction mixture.[6] |
| Catalyst System | The choice of palladium precursor and ligand can influence the selectivity of cross-coupling versus homocoupling. | - Screen different palladium pre-catalysts and ligand-to-metal ratios. |
Experimental Protocols
General Procedure for a Pd-dppp Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL) via syringe.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and dppp (0.024 mmol) in a small amount of degassed solvent.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[16]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle and Deactivation Pathways
Caption: The catalytic cycle for a generic cross-coupling reaction and common catalyst deactivation pathways.
Quantitative Data Summary
The optimal conditions are highly substrate-dependent. The following tables provide typical ranges for key parameters.
Table 1: Typical Reaction Parameters for Pd-dppp Catalysis
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 0.1 - 5 mol% | Higher loadings may be needed for challenging substrates.[3] |
| Ligand:Metal Ratio | 1:1 to 2:1 | An excess of ligand can sometimes prevent catalyst decomposition.[2] |
| Temperature (°C) | 25 - 130 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[17] |
| Base (equiv.) | 1.5 - 3.0 | The choice of base is critical and depends on the specific coupling reaction.[1] |
| Concentration (M) | 0.1 - 1.0 M |
Table 2: Effect of Temperature on Turnover Number (TON)
The following data illustrates the general trend of increasing temperature on catalyst activity for a [PdCl₂(dppp)] complex in the coupling of carbon dioxide and ethene.
| Temperature (°C) | Turnover Number (TON) (mol product / mol Pd) |
| 30 | 3 |
| 130 | 111 |
Data adapted from a study on Ni and Pd-dppp complexes.[17]
Table 3: Common Solvents in Pd-dppp Catalyzed Reactions
| Solvent Class | Examples | Properties & Use Cases |
| Ethereal | THF, 1,4-Dioxane, DME | Commonly used, good for many coupling reactions. |
| Polar Aprotic | DMF, DMAc, DMSO, Acetonitrile | Can solubilize a wide range of reagents and stabilize charged intermediates.[14] |
| Aromatic | Toluene, Xylene | Often used at higher temperatures. |
| Alcohols | iPrOH, t-Amyl-OH | Can act as both solvent and reducing agent for Pd(II) pre-catalysts.[2] |
This information is synthesized from multiple sources reviewing solvent effects in palladium catalysis.[11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Palladium Deactivation during Advanced Oxidation Processes | Semantic Scholar [semanticscholar.org]
- 9. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 17. researchgate.net [researchgate.net]
preventing dppp ligand degradation during reaction
Technical Support Center: DPPp Ligand Integrity
Welcome to the technical support center for 1,3-Bis(diphenylphosphino)propane (DPPp). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing, identifying, and troubleshooting DPPp ligand degradation during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the DPPp ligand in a question-and-answer format.
Q1: My cross-coupling reaction has failed or is giving a very low yield. I see some black precipitate (palladium black) in my flask. Could DPPp ligand degradation be the cause?
A1: Yes, it is highly likely. The formation of palladium black is a classic sign of catalyst decomposition, which is often a direct consequence of ligand degradation.[1] DPPp is an air-sensitive phosphine ligand that can be easily oxidized.[2] This oxidation compromises its ability to stabilize the palladium catalyst, leading to catalyst deactivation, low yields, and the precipitation of inactive palladium metal (palladium black).[1]
Q2: How can I visually identify if my solid DPPp ligand has degraded?
A2: Pure DPPp is a white to off-white crystalline solid.[2] While oxidation to the phosphine dioxide doesn't always cause a dramatic color change, any significant deviation from a white, crystalline appearance, such as yellowing or the presence of an oily substance, may indicate degradation or impurities. However, visual inspection is not a definitive method for determining purity.
Q3: What is the definitive method for confirming DPPp degradation?
A3: The most reliable method is ³¹P NMR spectroscopy . This technique provides a clear distinction between the trivalent phosphorus in DPPp and the pentavalent phosphorus in its oxidized form, DPPp dioxide (DPPpO₂). The chemical shifts for these species are in distinct regions of the spectrum, allowing for unambiguous identification and even quantification of the degradation.
| Compound | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| DPPp (Phosphine) | P(III) | -10 to -60 |
| DPPp Dioxide (Phosphine Oxide) | P(V) | +20 to +60 |
| Note: Chemical shifts are relative to 85% H₃PO₄. The exact shift can vary slightly based on the solvent and concentration. |
Below is a troubleshooting workflow to diagnose and address suspected ligand degradation.
Frequently Asked Questions (FAQs)
Q4: What is the primary degradation pathway for DPPp?
A4: The primary degradation pathway is the oxidation of the phosphorus(III) centers to phosphorus(V) by atmospheric oxygen, forming this compound dioxide (DPPpO₂).[2] This process can be accelerated by heat and the presence of peroxide impurities in solvents like THF.
Q5: How should I properly store and handle DPPp?
A5: To maintain its integrity, DPPp should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container.[3] It is best kept in a cool, dark place, such as a refrigerator or a glovebox freezer. When weighing and dispensing the ligand, it is critical to do so under an inert atmosphere (e.g., inside a glovebox) to minimize exposure to air.
Q6: Which solvents are recommended for use with DPPp, and are there any to avoid?
A6: While DPPp is soluble in many common organic solvents, the choice of solvent can impact its stability.[2] Due to a lack of published quantitative stability studies, a qualitative guide is provided below based on general chemical principles.
| Solvent | Relative Polarity | Boiling Point (°C) | Stability Considerations |
| Toluene | 0.099 | 111 | Good. Relatively stable; a common choice for cross-coupling reactions. |
| Dioxane | 0.164 | 101 | Good. Another common choice, but should be purified to remove potential peroxide impurities. |
| Tetrahydrofuran (THF) | 0.207 | 66 | Use with Caution. Prone to forming explosive peroxides upon storage in air, which can rapidly oxidize phosphine ligands. Always use freshly distilled or inhibitor-free, peroxide-free THF from a solvent purification system. |
| N,N-Dimethylformamide (DMF) | 0.386 | 153 | Fair. Can be used, but its higher polarity and boiling point may not be ideal for all reactions. Ensure it is anhydrous and properly degassed. |
| Acetonitrile | 0.460 | 82 | Fair. Less common for cross-coupling but can be used. Must be rigorously dried and degassed. |
| Halogenated Solvents (DCM, Chloroform) | 0.309 (DCM) | 40 (DCM) | Use with Caution. Generally not recommended for heated catalytic reactions due to potential reactivity with the catalyst system. Primarily used for analysis (e.g., NMR). |
Q7: Can I prepare a stock solution of DPPp?
A7: Preparing a stock solution is not recommended for long-term storage due to the risk of oxidation in solution. It is best practice to weigh the required amount of solid DPPp for each reaction immediately before use. If a solution must be prepared, it should be made using rigorously degassed solvent, stored under an inert atmosphere, and used as quickly as possible.
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from reaction solvents. This procedure should be performed in appropriate glassware (e.g., a Schlenk flask) that can withstand both low temperatures and high vacuum.
-
Preparation: Add the solvent to a Schlenk flask, filling it to no more than half its volume. Attach the flask to a Schlenk line.
-
Freeze: Close the flask's stopcock to the manifold. Slowly immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask gently to freeze the solvent in a thin layer on the inside walls, avoiding a solid block at the bottom.
-
Pump: Once the solvent is completely frozen solid, open the stopcock to the vacuum manifold. Evacuate the headspace for 5-10 minutes. You will be removing the air that was above the liquid.
-
Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may use a room temperature water bath to speed this up. As it thaws, you will see bubbles of dissolved gas being released into the vacuum of the headspace.
-
Repeat: Repeat the Freeze-Pump-Thaw cycle (steps 2-4) at least two more times (for a total of three cycles). After the final thaw, the absence of bubbling indicates the solvent is thoroughly degassed.
-
Backfill: After the final cycle, backfill the flask with a high-purity inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
-
Glassware: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.
-
Add Solids: To the cooled reaction flask, quickly add the solid reagents: DPPp ligand, palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), base, and any solid starting materials.
-
Evacuate & Backfill: Seal the flask with a rubber septum, and insert a needle connected to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this evacuate-backfill cycle 3-5 times to ensure the atmosphere is completely inert.
-
Add Liquids: Add the degassed solvent(s) via a gas-tight syringe. If any starting materials are liquids, add them at this stage via syringe.
-
Reaction: If heating is required, place the flask in a pre-heated oil bath. Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to the inert gas manifold via a bubbler.
Protocol 3: Monitoring Ligand Degradation via ³¹P NMR
-
Sample Extraction: Under a positive flow of inert gas, use a nitrogen-purged syringe to withdraw a small aliquot (approx. 0.1-0.2 mL) of the reaction mixture.
-
Quenching & Dilution: Immediately transfer the aliquot into a vial containing ~0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been purged with inert gas. Capping and shaking the vial will quench the reaction by dilution and cooling. This sample is now ready for analysis.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Reference the spectrum to an external standard of 85% H₃PO₄.
-
Analysis: Examine the spectrum for the presence of signals in two key regions:
-
DPPp & its Pd-complexes: Typically appear between -10 ppm and +30 ppm. The coordination to palladium will shift the signal downfield compared to the free ligand.
-
DPPp Dioxide: A sharp singlet appearing between +20 ppm and +60 ppm is a clear indicator of ligand oxidation.
-
-
Quantification: The relative integrals of the phosphine and phosphine oxide signals can be used to estimate the percentage of ligand degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: 1,3-Bis(diphenylphosphino)propane (dppp)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Bis(diphenylphosphino)propane (dppp) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving dppp as a ligand, particularly in palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) using a Pd/dppp catalyst system is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Pd/dppp catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Dppp Ligand Degradation: Dppp is susceptible to oxidation to its corresponding phosphine oxide, especially when exposed to air.[1][2] This oxidized form is catalytically inactive.
-
Solution:
-
Ensure dppp is handled and stored under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly opened or purified dppp for best results.
-
Degas all solvents and reagents thoroughly before use.
-
-
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppp)), it must be reduced in situ to the active Pd(0) species. This process can be inefficient or lead to side reactions.[1][2]
-
Solution:
-
Consider adding a reducing agent, but be mindful of potential side reactions with your substrates.
-
Pre-form the active catalyst by heating the Pd(II) source and dppp in the presence of a sacrificial reductant before adding the substrates.
-
-
-
Catalyst Deactivation: The active Pd(0) species can be unstable and decompose, often observed as the formation of palladium black.
-
Solution:
-
Ensure a proper ligand-to-metal ratio. An excess of ligand can sometimes stabilize the catalyst.
-
Lowering the reaction temperature may help to reduce the rate of catalyst decomposition.
-
-
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for the success of the reaction.
-
Solution:
-
Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF).
-
Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products. What are the common side reactions with dppp and how can I minimize them?
Answer: Several side reactions can occur in palladium-catalyzed cross-coupling reactions. The nature of the side product can often indicate the underlying issue.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acids (Suzuki Reaction): This results in a biaryl product derived from the boronic acid starting material.
-
Cause: Often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).
-
Solution:
-
Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.
-
Use a higher purity palladium catalyst.
-
-
-
Homocoupling of Alkynes (Glaser Coupling in Sonogashira Reaction): This leads to the formation of a dimer of the terminal alkyne.[2]
-
Cause: This is a common side reaction when a copper co-catalyst is used, as is traditional in Sonogashira couplings.[2]
-
Solution:
-
Switch to a copper-free Sonogashira protocol. Many modern methods have been developed to avoid this issue.
-
If copper is necessary, ensure strictly anaerobic conditions to minimize the oxidative homocoupling pathway.
-
-
-
β-Hydride Elimination (Heck Reaction): This can lead to the formation of regioisomeric olefin products or other undesired byproducts.
-
Cause: The regioselectivity of the Heck reaction is influenced by the ligand. While dppp can be used, its flexibility might not always provide the desired level of control compared to more rigid ligands.
-
Solution:
-
Carefully select the base and solvent, as these can influence the regioselectivity of the carbopalladation and subsequent β-hydride elimination steps.
-
If regioisomer formation is a persistent issue, consider screening other phosphine ligands with different bite angles and steric properties.
-
-
Quantitative Data on Side Product Formation
The choice of ligand can significantly impact the ratio of desired product to side products. The following table provides a conceptual comparison of dppp with other common phosphine ligands in the context of a Suzuki-Miyaura coupling, highlighting potential differences in yield and homocoupling byproduct formation.
| Ligand | Typical Yield of Cross-Coupled Product (%) | Typical Yield of Homocoupling Byproduct (%) | Bite Angle (°) | Key Characteristics |
| dppp | 80-95 | 5-15 | ~91 | Flexible, good for many standard couplings. |
| dppe | 75-90 | 5-20 | ~85 | Forms a 5-membered chelate ring, can be less stable. |
| dppf | 90-99 | <5 | ~99 | More rigid, often suppresses homocoupling effectively. |
| PPh₃ | 60-85 | 10-30 | N/A (monodentate) | Prone to dissociation, can lead to more side reactions. |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling using PdCl₂(dppp)
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
PdCl₂(dppp) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl halide, aryl boronic acid, PdCl₂(dppp), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting for this Protocol:
-
Q: The reaction is sluggish or incomplete.
-
A: Increase the reaction temperature or consider a more soluble base like Cs₂CO₃. Ensure the boronic acid is of high purity, as impurities can inhibit the catalyst.
-
-
Q: A significant amount of boronic acid homocoupling is observed.
-
A: Improve the degassing procedure for the solvent. Even small amounts of oxygen can promote this side reaction. Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the in situ reduction step.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for dppp? A1: The primary degradation pathway for dppp is oxidation of the phosphorus(III) centers to phosphorus(V), forming 1,3-bis(diphenylphosphinoyl)propane.[1] This phosphine oxide is catalytically inactive in cross-coupling reactions.
Q2: How does the bite angle of dppp influence its catalytic activity? A2: Dppp has a natural bite angle of approximately 91 degrees, which allows it to form a stable six-membered chelate ring with palladium.[1] This bite angle is often a good compromise between flexibility and rigidity, making dppp a versatile ligand for a variety of cross-coupling reactions.
Q3: Can dppp be used in copper-free Sonogashira couplings? A3: Yes, dppp can be and is often used as a ligand in copper-free Sonogashira reactions. The absence of a copper co-catalyst is often desirable to prevent the formation of alkyne homocoupling (Glaser) products.[2]
Q4: Is dppp prone to P-C bond cleavage during catalytic reactions? A4: While P-C bond cleavage can be a deactivation pathway for some phosphine ligands, it is less commonly reported for dppp under typical cross-coupling conditions compared to more sterically hindered or electron-rich phosphines. However, at very high temperatures or with certain substrates, this possibility should not be entirely discounted.
Q5: What are the best practices for handling and storing dppp? A5: Dppp should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. When handling dppp, it is best to work in a glovebox or use Schlenk techniques to minimize exposure to air and moisture.
References
Technical Support Center: Stability of dppp-based Catalysts at Various Temperatures
This technical support center is designed for researchers, scientists, and drug development professionals to provide direct assistance with issues related to the thermal stability of catalysts containing the 1,3-Bis(diphenylphosphino)propane (dppp) ligand. Below, you will find troubleshooting guides in a question-and-answer format, quantitative data summaries, and detailed experimental protocols to ensure the success of your catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or has stalled completely. Could temperature be affecting my dppp catalyst?
A1: Yes, temperature is a critical parameter. While higher temperatures can increase reaction rates, excessive heat can lead to thermal degradation of the catalyst, reducing its activity or deactivating it completely.
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your heating apparatus is calibrated and the internal reaction temperature is not exceeding the known stability range for your specific catalytic system. For many palladium-dppp catalyzed cross-coupling reactions, a range of 80-120°C is common, but this is highly dependent on the specific reaction.
-
Observe the Reaction Mixture: A common sign of palladium catalyst decomposition at high temperatures is the formation of a black precipitate, known as palladium black. If your initially homogeneous solution turns black, catalyst degradation is likely occurring.
-
Check for Ligand Degradation: The dppp ligand itself can be susceptible to degradation. It is known to be air-sensitive and can oxidize to its corresponding phosphine oxide. This process can be accelerated at higher temperatures.
-
Consider Catalyst Loading: If the catalyst is deactivating over time due to thermal stress, a higher initial catalyst loading might be required to drive the reaction to completion. However, this is not an ideal solution and optimizing the temperature should be the primary goal.
Q2: I'm observing the formation of palladium black in my high-temperature reaction. What is happening and how can I prevent it?
A2: The formation of palladium black indicates that the Pd(0) or Pd(II) species is agglomerating and precipitating out of the solution, rendering it catalytically inactive. This is a common pathway for catalyst deactivation at elevated temperatures.
Prevention Strategies:
-
Lower the Reaction Temperature: This is the most direct way to prevent thermal decomposition. Screen a range of lower temperatures to find a balance between an acceptable reaction rate and catalyst stability.
-
Ensure an Inert Atmosphere: Oxygen can accelerate the decomposition of both the palladium center and the dppp ligand. Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) by thoroughly degassing your solvents and using proper air-free techniques.
-
Check Reagent Purity: Impurities in your starting materials or solvents can sometimes act as poisons or promote catalyst decomposition, especially at higher temperatures.
-
Ligand-to-Metal Ratio: In some cases, a slight excess of the dppp ligand can help stabilize the palladium center and prevent agglomeration. However, a large excess can sometimes be detrimental to the reaction.
Q3: What are the typical thermal degradation pathways for a dppp-palladium catalyst?
A3: Several degradation pathways can occur, often accelerated by heat:
-
Ligand Oxidation: The phosphorus atoms in dppp can be oxidized to form dppp monoxide or dppp dioxide. This changes the electronic properties of the ligand and can reduce its ability to stabilize the palladium center.
-
P-C Bond Cleavage: At higher temperatures, cleavage of the phosphorus-carbon bonds within the dppp ligand can occur.
-
Dissociation and Agglomeration: The dppp ligand can dissociate from the palladium center. The resulting unstable palladium species can then aggregate to form inactive palladium black.
-
Sintering (for heterogeneous catalysts): If the dppp-palladium complex is supported on a solid material, high temperatures can cause the palladium particles to migrate and fuse, reducing the active surface area.
Quantitative Data on Thermal Stability
The thermal stability of dppp-containing catalysts is highly dependent on the specific metal center, the other ligands present, and the reaction environment. Below is a summary of relevant data from the literature.
| Catalyst/Complex System | Temperature Range (°C) | Observation | Source(s) |
| [Pt(dppp)(1-hexenyl)₂] | 175 | Thermal decomposition observed. | |
| Platinacyclopentanes with dppp | > 100 | Temperature required for decomposition to occur. | |
| [PdCl₂(dppp)] in CO₂/ethene coupling | 30 - 130 | Catalytic activity (Turnover Number) increases with temperature, suggesting stability in this range for this specific reaction. | |
| General Suzuki-Miyaura Reactions | 80 - 110 | Typical temperature range for effective catalysis. Higher temperatures can lead to decomposition. | |
| Pd/dppf complexes (similar diphosphine) | Varies | Thermal stability decreases in the order: dppf > dppf-NiCl₂ > dppf-PtCl₂ > dppf-PdCl₂. |
Note: Turnover Number (TON) is the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. Turnover Frequency (TOF) is the turnover per unit time. Higher temperatures can initially increase TOF but may lead to a lower overall TON due to faster catalyst deactivation.
Experimental Protocols
Protocol 1: In-situ Monitoring of Catalyst Stability
This protocol allows for the assessment of catalyst stability under real reaction conditions.
Objective: To determine the temperature at which a dppp catalyst begins to decompose under specific reaction conditions.
Methodology:
-
Reaction Setup: Assemble your reaction in a vessel that allows for sampling or in-situ analysis (e.g., a Schlenk tube with a septum for sampling, or an NMR tube if using an NMR-compatible solvent).
-
Initial Analysis: After assembling the reaction at room temperature under an inert atmosphere, take an initial sample for analysis (e.g., ¹H NMR, ³¹P NMR, LC-MS) to establish a baseline. A ³¹P NMR spectrum can be particularly informative for observing changes in the dppp ligand environment.
-
Stepwise Heating: Gradually increase the temperature of the reaction in increments (e.g., 10°C).
-
Isothermal Monitoring: Hold the reaction at each temperature for a set period (e.g., 1 hour). At the end of each period, take another sample for analysis.
-
Data Analysis:
-
Monitor the appearance of new signals in the ³¹P NMR spectrum, which could indicate ligand degradation (e.g., oxidation to phosphine oxide).
-
Track the consumption of starting material and formation of the product by ¹H NMR or LC-MS to assess catalytic activity.
-
Visually inspect the reaction for the formation of any precipitate (palladium black).
-
-
Determine Onset of Decomposition: The temperature at which you observe a significant decrease in catalytic activity, the appearance of degradation products, or the formation of palladium black can be considered the onset temperature for catalyst instability under your specific conditions.
Protocol 2: Thermogravimetric Analysis (TGA) of dppp Catalyst
TGA measures the change in mass of a sample as a function of temperature and can provide information on its thermal stability.
Objective: To determine the decomposition temperature of the solid dppp-metal complex.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dry, solid dppp catalyst (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum). This should be done in an inert atmosphere (e.g., inside a glovebox) if the sample is air-sensitive.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the desired atmosphere (e.g., high-purity nitrogen or argon) with a constant flow rate.
-
Program the temperature profile. A typical profile would be to ramp the temperature from room temperature to a high temperature (e.g., 500°C) at a steady rate (e.g., 10°C/min).
-
-
Run Analysis: Initiate the experiment and record the mass of the sample as a function of temperature.
-
Data Interpretation: The resulting TGA curve will show a plot of mass versus temperature. A sharp drop in mass indicates a decomposition event. The onset temperature of this mass loss is considered the decomposition temperature of the catalyst under these conditions.
Visualizations
Caption: Troubleshooting workflow for dppp catalyst issues.
Caption: Plausible catalyst degradation pathways at high temperature.
Caption: Experimental workflow for in-situ stability testing.
Technical Support Center: Optimizing DPPP-Mediated Reactions
Welcome to the technical support center for 1,3-Bis(diphenylphosphino)propane (dppp)-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dppp-mediated reactions?
A1: Dppp is a versatile ligand used in numerous transition-metal-catalyzed reactions, most notably palladium- and nickel-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Kumada couplings.[1][2] The choice of solvent is critical and typically dictated by the specific reaction type, the solubility of the reactants, and the required reaction temperature. Commonly employed solvents include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidinone (NMP).[3][4] These are often used to dissolve a wide variety of materials, including salts.[4]
-
Ethereal Solvents: Tetrahydrofuran (THF), 1,4-Dioxane. These are popular for their ability to coordinate with reactive species.[4][5]
-
Aromatic Hydrocarbons: Toluene, Xylene. These are non-polar solvents often used for their high boiling points.
-
Amine Bases as Solvents: In some cases, particularly in Sonogashira reactions, an amine base like diethylamine or triethylamine can also serve as the solvent.[6]
Q2: My starting materials, particularly the dppp ligand, are not dissolving. What should I do?
A2: Dppp is generally soluble in common organic solvents like acetone, toluene, and DMSO, but insoluble in water.[2][3] If you are experiencing solubility issues, consider the following:
-
Increase Solvent Polarity: Switch to a more polar aprotic solvent such as DMF or DMSO. These are known for their excellent ability to dissolve a wide range of organic compounds.[4]
-
Use a Solvent Mixture: Sometimes a mixture of solvents can provide the desired solubility characteristics. For example, a mixture of toluene and a more polar solvent might be effective.
-
Gentle Heating: Cautiously warming the mixture may improve solubility. However, ensure the temperature is well below the decomposition point of any of your reactants.
Q3: My dppp-mediated reaction is sluggish or has a low yield. Could the solvent be the problem?
A3: Absolutely. The solvent plays a crucial role in the kinetics and overall success of the reaction.[7][8] If your reaction is not performing as expected, consider these points:
-
Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate by stabilizing or destabilizing intermediates and transition states in the catalytic cycle.[8] For many cross-coupling reactions, polar aprotic solvents can accelerate the reaction.[9] For instance, in SN2-type steps, polar aprotic solvents can enhance nucleophilicity.[4][10]
-
Moisture Contamination: Dppp is slightly air-sensitive and can degrade to its phosphine oxide.[1][2][11] More importantly, many organometallic reactions are highly sensitive to moisture. Ensure you are using anhydrous solvents, as water can lead to catalyst deactivation and unwanted side reactions.
-
Solvent Coordination: Solvents like THF or acetonitrile can coordinate to the metal center. This can sometimes be beneficial, but in other cases, it may inhibit catalysis by competing with your substrates for coordination sites. If you suspect this is an issue, switching to a less coordinating solvent like toluene might be beneficial.
Q4: I am observing unexpected side products. Can the solvent influence this?
A4: Yes, the solvent can influence the selectivity of a reaction. For example, in Heck reactions, the solvent can play a role in controlling the regioselectivity.[1] Additionally, some solvents can participate in side reactions. For instance, DMF can be a source of dimethylamine at high temperatures, which could potentially act as a nucleophile. If you are using a reactive solvent, consider switching to a more inert option like toluene or dioxane.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your dppp-mediated reactions.
| Problem | Possible Solvent-Related Cause | Suggested Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Poor solubility of reactants. 2. Incorrect solvent polarity. The solvent may not adequately stabilize key intermediates in the catalytic cycle.3. Presence of moisture. Water can hydrolyze reagents or deactivate the catalyst. | 1. Switch to a more polar solvent (e.g., from Toluene to DMF or DMSO).2. Screen a range of solvents with varying polarities (see Solvent Screening Protocol below).3. Use freshly distilled, anhydrous solvents and ensure all glassware is oven-dried. |
| Low Product Yield | 1. Product instability. The product may be unstable to the reaction conditions or workup procedure.2. Catalyst deactivation. The solvent may not be effectively preventing catalyst aggregation or decomposition.3. Suboptimal workup. The product may have poor solubility in the extraction solvent or be partially soluble in the aqueous layer.[12] | 1. If the product is acid/base sensitive, avoid acidic or basic workups.[12] Consider if the solvent choice is leading to harsh conditions (e.g., high temperature).2. Try a different solvent class. Sometimes ethereal solvents like dioxane can better stabilize the catalytic species.3. Check the aqueous layer for your product.[12] Choose an extraction solvent that is well-suited for your product's polarity. |
| Formation of Impurities/Side Products | 1. Solvent participation. The solvent itself may be reacting under the experimental conditions.2. Solvent influencing selectivity. The solvent environment can alter the chemo- or regioselectivity of the reaction.[1] | 1. Switch to a more inert solvent (e.g., from DMF to Toluene or CPME).2. Consult the literature for precedents on how solvent affects selectivity for your specific reaction type. A less polar solvent may sometimes improve selectivity. |
Data Presentation: Common Solvents for DPPP-Mediated Reactions
The table below summarizes key properties of solvents commonly used in dppp-mediated cross-coupling reactions.
| Solvent | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Type | Notes on Application |
| Toluene | 2.4 | 111 | Non-polar | Good for higher temperatures. Less coordinating. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic (Ethereal) | Coordinating solvent, widely used. Can form explosive peroxides.[13] |
| 1,4-Dioxane | 2.2 | 101 | Non-polar (Ethereal) | Common in Suzuki and Buchwald-Hartwig reactions.[4] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Highly polar, can coordinate to the metal center. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Excellent solvating power.[4] Can decompose at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Highly polar with a high boiling point. Good for dissolving difficult substrates.[3][13] |
Experimental Protocols
Protocol: Small-Scale Solvent Screening for a DPPP-Mediated Cross-Coupling Reaction
This protocol provides a general framework for efficiently screening multiple solvents to identify the optimal conditions for your reaction.
1. Preparation:
-
Oven-dry a set of reaction vials with stir bars.
-
Prepare stock solutions of your limiting reagent, base, and any other common reactants to ensure consistent dispensing.
-
Ensure all solvents to be tested are anhydrous.
2. Reaction Setup (Perform under an inert atmosphere, e.g., Nitrogen or Argon):
-
To each reaction vial, add the palladium precursor (e.g., Pd(OAc)₂) and the dppp ligand.
-
Add your non-limiting reactant (e.g., aryl halide).
-
Dispense an equal volume of each solvent to be tested into its respective vial (e.g., 1.0 mL).
-
Add the base, either as a solid or from a stock solution.
-
Initiate the reaction by adding the limiting reagent (e.g., boronic acid) from its stock solution.
3. Reaction and Monitoring:
-
Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature.
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial and analyzing by TLC, GC, or LC-MS.
4. Analysis:
-
Quench the reactions and perform a workup.
-
Analyze the crude reaction mixtures to determine the conversion and yield for each solvent.
-
Compare the results to identify the solvent that provides the best combination of reaction rate, yield, and purity profile.
Visualizations
Caption: Diagram 1: A systematic workflow for selecting an appropriate solvent.
Caption: Diagram 2: A decision tree for troubleshooting common reaction failures.
References
- 1. This compound-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 2. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Air Sensitivity of 1,3-Bis(diphenylphosphino)propane (dppp)
Welcome to the technical support center for handling 1,3-Bis(diphenylphosphino)propane (dppp) in experimental setups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful use of this air-sensitive ligand.
Frequently Asked Questions (FAQs)
Q1: Why is dppp considered air-sensitive?
A1: The phosphorus atoms in dppp have a lone pair of electrons that are susceptible to oxidation by atmospheric oxygen. This oxidation converts the trivalent phosphine (P(III)) to a pentavalent phosphine oxide (P(V)).[1][2] The resulting dppp monoxide (dpppO) and dppp dioxide (dpppO₂) do not coordinate effectively to metal centers, leading to catalyst deactivation and failure of the reaction.[1]
Q2: What are the visual indicators of dppp degradation?
A2: Solid dppp is a white crystalline solid.[2] Upon prolonged exposure to air, it can degrade to its phosphine oxide. While minor oxidation may not be visually apparent, significant degradation can sometimes be indicated by a change in the appearance of the solid, such as a yellowish tint or a change in texture. In solution, the oxidation of phosphines can sometimes be accompanied by the formation of finely dispersed, insoluble solids. However, the most reliable method for detecting degradation is through analytical techniques like ³¹P NMR spectroscopy.
Q3: How can I detect and quantify dppp oxidation?
A3: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for detecting and quantifying the oxidation of dppp.[3] The phosphorus atom in different oxidation states will have distinct chemical shifts.
-
dppp: The ³¹P NMR spectrum of dppp shows a single peak.
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dppp monoxide (dpppO): The initial oxidation product, where one phosphorus atom is oxidized, will show two distinct signals due to the two non-equivalent phosphorus atoms.
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dppp dioxide (dpppO₂): The fully oxidized product will exhibit a single peak at a different chemical shift compared to dppp.
By integrating the peaks corresponding to dppp and its oxidized forms, the extent of degradation can be quantified.
Q4: What are the best practices for storing dppp?
A4: To prevent oxidation, dppp should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[2] For long-term storage, it is recommended to keep it in a cool, dark place, such as a freezer inside a glovebox or a desiccator flushed with inert gas.
Q5: Should I use a Schlenk line or a glovebox for handling dppp?
A5: Both Schlenk lines and gloveboxes are suitable for handling dppp and other air-sensitive reagents.
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Glovebox: A glovebox provides a completely inert atmosphere, making it ideal for weighing and preparing stock solutions of dppp without the risk of exposure to air.[1] This is the preferred method for handling the solid.
-
Schlenk line: A Schlenk line allows for the manipulation of air-sensitive reagents in solution under an inert atmosphere. It is well-suited for setting up reactions, performing solvent transfers, and running the reaction itself.
The choice between the two often depends on the specific task and the available equipment. For weighing the solid, a glovebox is superior. For carrying out the reaction, a Schlenk line is often more practical.
Troubleshooting Guides
This section addresses common issues encountered when using dppp in catalytic reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions.
Problem 1: Low or no product yield in my cross-coupling reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded dppp ligand | 1. Check the purity of the dppp by ³¹P NMR. 2. If oxidized, purify the dppp or use a fresh batch. | Oxidation of dppp to dppp oxide deactivates the catalyst, as the oxide does not coordinate effectively with the metal center.[1] |
| Inactive Catalyst | 1. Ensure the palladium precursor is fresh and has been stored correctly. 2. Prepare the active catalyst in situ under strictly inert conditions. | The active Pd(0) species can be sensitive to air. Using a pre-catalyst or ensuring complete reduction of a Pd(II) source is crucial. |
| Improper Reaction Setup | 1. Ensure all glassware is rigorously dried. 2. Thoroughly degas all solvents and reagents. 3. Maintain a positive pressure of inert gas throughout the reaction. | Trace amounts of oxygen or moisture can lead to catalyst deactivation and unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[4][5] |
| Incorrect Reagent Stoichiometry | 1. Verify the correct ligand-to-metal ratio. 2. Ensure the correct equivalents of base and coupling partners are used. | The stoichiometry of the catalyst components is critical for maintaining the active catalytic species. |
| Sub-optimal Reaction Conditions | 1. Optimize the reaction temperature. 2. Screen different bases and solvents if the reaction is not proceeding. | Cross-coupling reactions can be highly sensitive to temperature, the choice of base, and the solvent system. |
Problem 2: Formation of a black precipitate (Palladium black) in the reaction mixture.
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Decomposition | 1. Increase the ligand-to-palladium ratio slightly. 2. Ensure the reaction is performed under strictly anaerobic conditions. | The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive. This can be caused by insufficient ligand to stabilize the metal center or by oxidation.[1] |
| High Reaction Temperature | 1. Lower the reaction temperature. | High temperatures can accelerate the rate of catalyst decomposition. |
Problem 3: Significant alkyne homocoupling (Glaser coupling) in Sonogashira reactions.
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Oxygen | 1. Rigorously degas all solvents and reagents. 2. Maintain a strict inert atmosphere. | Oxygen promotes the copper-catalyzed homocoupling of terminal alkynes.[4] |
| Inappropriate Reaction Conditions | 1. Consider using a copper-free Sonogashira protocol. 2. Adjust the base and solvent system. | The choice of reaction conditions can significantly influence the extent of this side reaction.[6] |
Data Presentation
| Condition | Effect on dppp Stability | Reasoning |
| Solid State (under inert gas) | High stability | Minimized contact with oxygen. |
| Solid State (exposed to air) | Low stability | Susceptible to oxidation over time. |
| In Solution (degassed solvent, under inert gas) | High stability | Oxygen, the primary oxidant, is removed. |
| In Solution (air-saturated solvent) | Very low stability | Rapid oxidation is likely to occur. The rate can be solvent-dependent. |
| Adsorbed on Activated Carbon (exposed to air) | Moderate stability | Oxidation is observed to be faster than for dppm and dppe, likely due to the flexible spacer allowing for higher mobility on the surface.[1] The oxidation proceeds stepwise, first to the monoxide and then to the dioxide.[1] |
| Increased Temperature | Decreased stability | Higher temperatures can increase the rate of oxidation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Suzuki-Miyaura Coupling Reaction using dppp
This protocol provides a general guideline for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using dppp as a ligand under an inert atmosphere.
Materials:
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Palladium(II) acetate (Pd(OAc)₂)
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This compound (dppp)
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Aryl halide (e.g., aryl bromide)
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Arylboronic acid
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Base (e.g., potassium carbonate, K₂CO₃)
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Anhydrous, degassed solvent (e.g., toluene, dioxane)
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Schlenk flask and other appropriate oven-dried glassware
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Schlenk line with a supply of inert gas (N₂ or Ar)
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Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the Schlenk flask with a stir bar and a condenser (if heating). Connect the flask to the Schlenk line.
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Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
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Addition of Solids: Under a positive flow of inert gas, add Pd(OAc)₂, dppp, the aryl halide, the arylboronic acid, and the base to the Schlenk flask.
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Addition of Solvent: Add the degassed solvent to the reaction mixture via a syringe.
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Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the progress of the reaction by TLC or GC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The reaction can now be exposed to air for the work-up procedure, which typically involves filtration to remove solids, followed by an aqueous workup and extraction of the product.
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Purification: The crude product can be purified by column chromatography.
Protocol 2: Procedure for Weighing and Preparing a Stock Solution of dppp in a Glovebox
Materials:
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This compound (dppp)
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Anhydrous, degassed solvent
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Volumetric flask
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Spatula
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Weighing paper or boat
-
Analytical balance (inside the glovebox)
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Transfer Materials: Transfer all necessary glassware, the sealed container of dppp, and the degassed solvent into the glovebox antechamber. Cycle the antechamber at least three times before moving the items into the main chamber.
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Weighing: Carefully weigh the desired amount of dppp onto a weighing paper or boat using the balance inside the glovebox.
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Dissolving: Transfer the weighed dppp into the volumetric flask. Add the degassed solvent to the flask to dissolve the dppp and then dilute to the mark to obtain a stock solution of the desired concentration.
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Storage: Seal the volumetric flask and store it inside the glovebox, preferably in a freezer if not for immediate use.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a dppp-catalyzed cross-coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from dppp-Catalyzed Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products from reactions catalyzed by 1,3-Bis(diphenylphosphino)propane (dppp).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from dppp-catalyzed reactions, providing potential causes and actionable solutions.
Issue 1: My desired product co-elutes with dppp or its oxide (dpppO₂) during column chromatography.
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Potential Cause: The polarity of your product is very similar to that of dppp or dpppO₂. Dppp itself is relatively nonpolar, while its dioxide is significantly more polar.
-
Troubleshooting & Optimization:
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Solvent System Modification: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a combination of a nonpolar solvent (e.g., hexanes, cyclohexane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).[1]
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Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).
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Pre-Chromatography Purification: Employ one of the non-chromatographic methods described below to remove the bulk of the phosphine-related impurities before column chromatography.
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Issue 2: Residual palladium from the catalyst is contaminating my final product.
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Potential Cause: Palladium can exist in various oxidation states and may form complexes that are difficult to remove by standard chromatography.[2]
-
Troubleshooting & Optimization:
-
Palladium Scavengers: After the reaction, treat the crude mixture with a palladium scavenger. Commercially available silica-based scavengers with thiol or amine functionalities are effective.
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Activated Carbon: Stirring the reaction mixture with activated carbon can help adsorb residual palladium.[3]
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Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help remove palladium.
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Issue 3: I am working on a large-scale synthesis and column chromatography is not a feasible purification method.
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Potential Cause: Column chromatography is often expensive, time-consuming, and difficult to scale up.[4]
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Troubleshooting & Optimization:
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Precipitation/Crystallization: Exploit the differential solubility of your product and the dppp-related impurities. DpppO₂ is often less soluble in nonpolar solvents than the desired product. Trituration of the crude material with a solvent like diethyl ether or a hexane/ether mixture can often precipitate the phosphine oxide.[5][6][7]
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Metal Salt Complexation: DpppO₂, being a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[8][9] Adding a solution of ZnCl₂ in a polar solvent like ethanol can precipitate the phosphine oxide, which can then be removed by filtration.[8] This method has been shown to be effective and scalable.[8][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main phosphorus-containing impurities I should expect in a dppp-catalyzed reaction?
A1: The primary phosphorus-containing impurities are unreacted dppp and its oxidation products, primarily this compound dioxide (dpppO₂). Dppp is air-sensitive and can oxidize to its monoxide and dioxide upon exposure to air.[11][12]
Q2: How can I monitor the presence of dppp and dpppO₂ in my reaction mixture?
A2: ³¹P NMR spectroscopy is a highly effective technique for identifying and quantifying phosphorus-containing compounds. Dppp and dpppO₂ will have distinct chemical shifts, allowing for easy monitoring of the reaction progress and purity of the final product.[13][14][15] Thin-layer chromatography (TLC) can also be used, but visualization may require a specific stain (e.g., potassium permanganate) if the compounds are not UV-active.
Q3: My product is polar. How can I remove the polar dpppO₂?
A3: This is a common challenge. In this case, simple precipitation with nonpolar solvents will likely not work. The recommended method is complexation with a metal salt like ZnCl₂ in a polar solvent such as ethanol or isopropanol.[8] The resulting dpppO₂-ZnCl₂ complex is often insoluble and can be filtered off.
Q4: Can I use an acid-base extraction to remove dppp or dpppO₂?
A4: Dppp and dpppO₂ are generally neutral compounds and will not be effectively removed by a standard acid-base extraction.[16][17][18][19][20] This technique is more suitable for removing acidic or basic impurities from your product.
Q5: What are some common non-phosphine byproducts in dppp-catalyzed cross-coupling reactions?
A5: In reactions like Suzuki or Heck couplings, you might observe byproducts arising from homocoupling of the starting materials.[21] Additionally, the base used in the reaction can sometimes lead to side reactions. The choice of base and reaction conditions can influence the formation of these byproducts.[21]
Data Presentation
Table 1: Solubility of dppp and Related Compounds
| Compound | Water | Nonpolar Solvents (e.g., Hexanes, Toluene) | Polar Aprotic Solvents (e.g., Acetone, DMSO) |
| dppp | Insoluble[12][22] | Soluble[11][22] | Soluble[22] |
| dpppO₂ | Generally insoluble | Low solubility | More soluble than in nonpolar solvents |
| dpppO₂-ZnCl₂ complex | Insoluble | Insoluble | Insoluble in many polar organic solvents (e.g., ethanol)[8] |
Note: The exact solubility can vary depending on the specific solvent and temperature.
Experimental Protocols
Protocol 1: Removal of dpppO₂ by Precipitation with a Nonpolar Solvent
This method is most effective for nonpolar to moderately polar products where dpppO₂ has low solubility.
-
Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure.
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Trituration: To the crude residue, add a minimal amount of a cold nonpolar solvent (e.g., diethyl ether, hexanes, or a mixture of the two).
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Precipitation: Stir or sonicate the mixture. The dpppO₂ should precipitate as a solid. Cooling the mixture in an ice bath can enhance precipitation.
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Filtration: Filter the mixture, collecting the filtrate which contains your desired product.
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Washing: Wash the collected solid with a small amount of the cold nonpolar solvent to recover any entrained product.
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Isolation: Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 2: Removal of dpppO₂ by Complexation with Zinc Chloride
This method is particularly useful for polar products where the product and dpppO₂ have similar solubilities.[8]
-
Solvent Exchange: If the reaction was performed in a non-polar solvent, first remove it under reduced pressure. Dissolve the crude residue in a polar solvent like ethanol or isopropyl alcohol.
-
Addition of ZnCl₂: Prepare a solution of ZnCl₂ (approximately 1.5 to 2 equivalents with respect to the theoretical amount of dpppO₂) in a minimal amount of warm ethanol. Add this solution to the crude product solution at room temperature.
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Precipitation: Stir the mixture. A white precipitate of the dpppO₂-ZnCl₂ complex should form. Scraping the sides of the flask can help induce precipitation.
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Filtration: Filter the mixture to remove the insoluble complex.
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Product Isolation: The filtrate, containing the purified product, can then be concentrated. Further purification, if necessary, can be achieved by recrystallization or chromatography.
Mandatory Visualization
Caption: General workflow for the purification of products from dppp-catalyzed reactions.
Caption: Relationship between common impurities and effective purification methods.
References
- 1. shenvilab.org [shenvilab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. nbinno.com [nbinno.com]
Technical Support Center: 1,3-Bis(diphenylphosphino)propane (dppp) Solubility in Reaction Mixtures
Welcome to the technical support center for 1,3-Bis(diphenylphosphino)propane (dppp). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dppp and in which solvents is it generally soluble?
A1: this compound (dppp) is a white, crystalline solid organophosphorus compound. It is widely used as a bidentate phosphine ligand in transition-metal catalyzed reactions, such as palladium- and nickel-catalyzed cross-coupling reactions.[1][2][3] Dppp is generally soluble in a range of organic solvents and insoluble in water.[1][4]
Q2: Why is the solubility of dppp important for my reaction?
A2: The solubility of dppp is critical for homogeneous catalysis. For the catalytic cycle to proceed efficiently, all components, including the metal precursor, the ligand (dppp), and the substrates, should ideally be dissolved in the reaction solvent. Poor solubility of dppp can lead to a heterogeneous reaction mixture, which may result in lower catalyst activity, reduced reaction rates, and inconsistent product yields. In some cases, undissolved ligand can lead to the formation of inactive catalyst species.
Q3: At what stage of my reaction might I encounter dppp solubility issues?
A3: Solubility problems with dppp can arise at several stages:
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Initial Dissolution: Dppp may not fully dissolve in the chosen solvent at the start of the reaction, especially at room temperature.
-
During the Reaction: Changes in the reaction mixture composition (e.g., addition of reagents, formation of byproducts) or temperature can cause dppp or its metal complex to precipitate.
-
Upon Cooling: If the reaction is heated to dissolve the components, dppp or its complex may crystallize out upon cooling, which can be mistaken for product formation.
Q4: Can the dppp-metal complex precipitate out of the reaction?
A4: Yes, the dppp-metal complex (e.g., Pd(dppp)Cl₂) can also have different solubility characteristics than the free dppp ligand. The formation and precipitation of these complexes can be influenced by the solvent, temperature, and the presence of other species in the reaction mixture.
Troubleshooting Guide: dppp Solubility Issues
This guide provides solutions to common problems related to dppp solubility in reaction mixtures.
Issue 1: Dppp does not fully dissolve at the beginning of the reaction.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | Consult the qualitative solubility table below (Table 1) and consider switching to a solvent in which dppp has higher solubility. |
| Insufficient solvent volume. | Increase the solvent volume to ensure the concentration of dppp is below its saturation point at the reaction temperature. |
| Low temperature. | Gently warm the mixture to aid dissolution. Ensure the temperature is compatible with the stability of all reactants. |
Issue 2: A precipitate forms during the reaction.
| Possible Cause | Troubleshooting Steps |
| Precipitation of dppp or its metal complex. | Try using a co-solvent to increase the overall polarity or non-polarity of the reaction medium (see Table 2). For example, adding a small amount of a more polar solvent like DMF or a less polar one like toluene can sometimes resolve solubility issues. |
| Formation of insoluble byproducts. | Analyze the precipitate to determine its identity. If it is a byproduct, the reaction conditions may need to be optimized to prevent its formation. |
| "Salting out" effect. | The addition of salts (e.g., bases or additives) can decrease the solubility of organic compounds like dppp. If possible, choose a base or additive that is more soluble in the reaction medium or consider using a different solvent system. |
| Decomposition of the palladium catalyst to "palladium black". | This is a common issue in palladium-catalyzed reactions and is not directly a dppp solubility problem, but can be mistaken for one. Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) and that all solvents and reagents are anhydrous and degassed.[][6] |
Issue 3: Crystals form upon cooling the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Recrystallization of dppp. | If the reaction was heated, dppp may simply be crystallizing out as it cools. This is not necessarily a problem if the reaction has gone to completion. The dppp can be separated from the product during workup. |
| Product is precipitating. | This can be a desired outcome if it aids in purification. However, if co-precipitation with starting materials or byproducts is an issue, the solvent system may need to be adjusted. |
Data Presentation
Table 1: Qualitative Solubility of dppp in Common Organic Solvents
| Solvent | Class | General Solubility of dppp | Notes |
| Toluene | Aromatic hydrocarbon | Soluble[7] | A common solvent for many cross-coupling reactions. |
| Tetrahydrofuran (THF) | Ether | Soluble[1] | Often used in cross-coupling reactions. |
| Dichloromethane (DCM) | Halogenated hydrocarbon | Soluble | Good for dissolving dppp at room temperature. |
| Acetone | Ketone | Soluble[7] | A polar aprotic solvent. |
| Dimethylformamide (DMF) | Polar aprotic | Soluble | A highly polar solvent that can aid in dissolving polar reagents. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Soluble[7] | A highly polar solvent, use with caution as it can be difficult to remove. |
| Acetonitrile | Nitrile | Sparingly Soluble | Solubility may be limited, especially at lower temperatures. |
| Ethanol/Methanol | Alcohol | Insoluble/Slightly Soluble[1] | Dppp can be recrystallized from hot ethanol or methanol, indicating low solubility at room temperature.[1] |
| Water | Protic | Insoluble[1][4] |
Table 2: Suggested Co-solvents to Improve dppp Solubility
| Primary Solvent | Potential Co-solvent | Rationale |
| Toluene | THF or Dioxane | To slightly increase the polarity of the medium. |
| THF | Toluene | To decrease polarity if polar starting materials are causing issues. |
| Acetonitrile | Toluene or DMF | To create a solvent mixture with intermediate polarity that may better solvate all reaction components. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving dppp in a Reaction Mixture
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor and dppp.
-
Add the chosen anhydrous and degassed solvent.
-
Stir the mixture at room temperature. If dppp does not fully dissolve, gently warm the mixture while stirring until a clear solution is obtained.
-
Cool the solution to the desired reaction temperature before adding other reagents.
Protocol 2: Recrystallization of dppp for Purification
This protocol can be used to purify dppp that may have degraded over time or to recover it from a reaction mixture.
-
Dissolve the crude dppp in a minimal amount of hot ethanol or methanol.[1]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the white crystalline dppp by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified dppp under vacuum.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The solubility of dppp is crucial for maintaining a homogeneous catalytic system. If dppp or its palladium complex precipitates, the concentration of the active catalyst in the solution decreases, thereby slowing down or halting the catalytic cycle.
Caption: Impact of dppp-Pd complex solubility on the Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for dppp solubility issues during a reaction.
Alternative Ligands
If dppp solubility remains a persistent issue, consider using alternative phosphine ligands that may have better solubility profiles in your specific reaction system.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): This ligand is often more soluble than dppp in many organic solvents due to its ferrocene backbone.
-
Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene): The rigid xanthene backbone of this ligand can influence its solubility and catalytic activity.
-
Buchwald and Hartwig Ligands: A wide variety of bulky, electron-rich biaryl phosphine ligands have been developed that often exhibit excellent solubility and high catalytic activity. Examples include SPhos, XPhos, and RuPhos.
The choice of an alternative ligand should be guided by the specific requirements of your reaction, as the ligand structure significantly impacts the catalytic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. This compound-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Pd/dppp Catalytic Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the critical impact of base selection on the performance of Palladium/1,3-Bis(diphenylphosphino)propane (Pd/dppp) catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential in Pd/dppp catalyzed cross-coupling reactions?
A base is a crucial component in most Pd-catalyzed cross-coupling reactions. Its primary roles include:
-
Activation of the Precatalyst: Many reactions start with a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). The base is often instrumental in the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species, which is necessary to initiate the catalytic cycle.[1][2]
-
Facilitating Transmetalation (in Suzuki, etc.): In reactions like the Suzuki-Miyaura coupling, the base activates the organoboron species to form a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[3]
-
Neutralizing Acidic Byproducts: The base neutralizes the acid (e.g., HX) generated during the catalytic cycle, preventing catalyst deactivation and maintaining a favorable reaction environment.
-
Promoting Reductive Elimination: In some cases, the base can influence the rate of reductive elimination, the final step that forms the product and regenerates the Pd(0) catalyst.
Q2: What types of bases are commonly used with Pd/dppp catalysts?
A wide range of bases can be used, and the optimal choice is highly dependent on the specific reaction. They are generally categorized as:
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are common.[3][4] Their solubility can vary significantly depending on the solvent system.
-
Organic Bases: Amine bases like triethylamine (Et₃N) or Hünig's base (DIPEA) are frequently employed.[3]
-
Alkoxide Bases: Stronger bases like sodium tert-butoxide (NaOt-Bu) are often used in reactions like the Buchwald-Hartwig amination.[5]
Q3: How do the strength and solubility of the base affect the reaction?
The base's properties are critical. A base that is too strong can cause undesirable side reactions with functional groups on the substrates, while a base that is too weak may result in a sluggish or incomplete reaction.[5] Base solubility also plays a key role; for inorganic bases, a homogenous solution is not always necessary, and sometimes limited solubility can be advantageous.[6] For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[7]
Q4: Can the base influence the initial reduction of the Pd(II) precatalyst?
Absolutely. The choice of base, in combination with the palladium source, solvent, and temperature, is a determining factor in the efficiency of the Pd(II) to Pd(0) reduction.[2] An inefficient reduction can lead to lower catalytic activity and the need for higher catalyst loadings.[2] For example, with Pd(OAc)₂, certain bases can accelerate the reduction process significantly even at room temperature.[2]
Troubleshooting Guide
Problem: Low or No Product Yield
Low conversion is a common issue. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Oxygen can oxidize and deactivate both the Pd(0) catalyst and the dppp ligand.[1][7]
-
Reagent Purity: Verify the purity of substrates, solvent, and base. Impurities, especially sulfur-containing compounds, can poison the catalyst.[1][7] Use anhydrous solvents when necessary, as water can promote side reactions like protodeboronation in Suzuki couplings.[4]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem: Significant Byproduct Formation
The formation of byproducts reduces the yield of the desired product and complicates purification.
-
Homocoupling: This side reaction can be prevalent at higher temperatures or when key steps like transmetalation are slow. Optimizing the base and reaction temperature can help minimize homocoupling.[1]
-
Protodeboronation (Suzuki Couplings): This occurs when the boronic acid starting material reacts with a proton source, replacing the boronic acid group with hydrogen. This is often promoted by the presence of water and a strong base. Using anhydrous solvents and carefully selecting the base can mitigate this issue.[1][4]
-
Catalyst Decomposition: At elevated temperatures, the catalyst complex can decompose, forming inactive palladium black. If you observe a black precipitate, the reaction temperature may be too high for the chosen base and solvent system.[1][7]
Data Presentation
Table 1: Effect of Base on in situ Pd(II) Reduction to Pd(0)
The formation of the active Pd(0) catalyst from a Pd(II) precursor is a critical first step. The efficiency of this reduction is heavily influenced by the base.
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (min) | Pd(II) to Pd(0) Conversion (%) |
| Pd(OAc)₂ | dppp | - | DMF | 60 | 20 | 100 |
| Pd(OAc)₂ | dppp | TMG¹ | DMF | 25 | 20 | 100 |
| Pd(OAc)₂ | dppp | K₂CO₃ | DMF/HEP² | 25 | 20 | 100 |
| Pd(OAc)₂ | dppp | Cs₂CO₃ | DMF/HEP² | 25 | 20 | 100 |
| PdCl₂(ACN)₂ | dppp | TMG¹ | DMF | 60 | 20 | 0 |
| PdCl₂(ACN)₂ | dppp | K₂CO₃ | DMF/HEP² | 60 | 20 | 100 |
| Data adapted from a study on pre-catalyst reduction.[2] | ||||||
| ¹TMG = 1,1,3,3-Tetramethylguanidine | ||||||
| ²DMF/HEP in a 2/1 ratio. HEP (1-heptanol) acts as a reducing agent. |
Table 2: General Base Selection Guide for Common Cross-Coupling Reactions
| Reaction Type | Typical Substrates | Commonly Used Bases | Notes |
| Suzuki-Miyaura | Aryl Halides + Boronic Acids | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Base choice is critical to activate the boronic acid and avoid protodeboronation.[4][7] |
| Buchwald-Hartwig | Aryl Halides + Amines/Alcohols | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | Strong, non-nucleophilic bases are often required.[5] |
| Sonogashira | Aryl Halides + Terminal Alkynes | Et₃N, DIPEA | An amine base is typically used, which also acts as a solvent and neutralizes H-X. |
| Heck | Aryl Halides + Alkenes | Et₃N, K₂CO₃, NaOAc | A base is needed to regenerate the Pd(0) catalyst in the final step of the cycle. |
Experimental Protocols
General Protocol for a Pd/dppp-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general starting point. Conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and dppp ligand in a small amount of the reaction solvent under an inert atmosphere. Allow them to stir for 10-15 minutes.
-
Reaction Setup: Add the catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous layer, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle Visualization
Caption: Role of the base in the Pd/dppp catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Bis(diphenylphosphino)propane (dppp)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of phosphine oxide formation when using 1,3-bis(diphenylphosphino)propane (dppp) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dppp and why is it prone to oxidation?
A1: this compound (dppp) is a widely used bidentate phosphine ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3] It is a white, solid organophosphorus compound soluble in many organic solvents.[1][2] However, dppp is susceptible to oxidation because the phosphorus(III) centers have a lone pair of electrons that can be readily attacked by oxidizing agents, most commonly atmospheric oxygen.[4][5] This oxidation converts the phosphine to the corresponding phosphine oxide (dpppO) and ultimately to the dioxide (dpppO₂). More electron-donating phosphines, like dppp which contains alkyl linkages, are generally more prone to oxidation.[4]
Q2: How can I visually identify if my dppp has oxidized?
A2: While dppp is a white solid, its oxidation products can sometimes lead to a yellowish or off-white appearance. However, visual inspection is not a reliable method for determining the purity of dppp. The most definitive way to check for the presence of phosphine oxides is through ³¹P NMR spectroscopy.
Q3: What are the ³¹P NMR chemical shifts for dppp and its oxides?
A3: ³¹P NMR spectroscopy is a powerful tool to distinguish between dppp, its monoxide (dpppO), and its dioxide (dpppO₂). The chemical shifts can vary slightly depending on the solvent and other conditions, but the following provides a general guide:
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Oxidation State of Phosphorus |
| dppp | ~ -17 | P(III) |
| dppp monoxide (dpppO) | ~ 30 to 40 and ~ -17 (two signals) | P(V) and P(III) |
| dppp dioxide (dpppO₂) | ~ 30 to 40 | P(V) |
Note: The monoxide will show two distinct signals as one phosphorus atom is oxidized while the other remains a phosphine.
Q4: How does phosphine oxide formation affect my reaction?
A4: The presence of dppp oxides can have several negative impacts on a catalytic reaction:
-
Reduced Catalytic Activity: The oxidized phosphine can no longer effectively coordinate to the metal center, leading to a lower concentration of the active catalyst and, consequently, reduced reaction rates and lower yields.[6][7][8]
-
Altered Selectivity: The change in the ligand environment around the metal can alter the chemo-, regio-, and stereoselectivity of the reaction.
-
Inconsistent Results: The variable amount of phosphine oxide in different batches of dppp can lead to poor reproducibility of experimental results.
In some specific cases, phosphine oxides have been reported to act as stabilizing ligands for palladium nanoparticles, but relying on uncontrolled oxidation is not a recommended strategy for robust process development.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Cause: Oxidation of dppp ligand, leading to catalyst deactivation.
Troubleshooting Steps:
-
Verify dppp Purity:
-
Analyze your dppp sample by ³¹P NMR to quantify the amount of phosphine oxide present. If significant oxidation is detected, purify the ligand or use a fresh, unopened bottle.
-
-
Implement Rigorous Air-Free Techniques:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Use Schlenk lines or a glovebox for all manipulations of dppp and the palladium catalyst.
-
For detailed guidance on setting up air-sensitive reactions, refer to the experimental protocols section.
-
-
Deoxygenate Solvents and Reagents:
-
Solvents are a major source of dissolved oxygen. Deoxygenate all solvents immediately before use by methods such as freeze-pump-thaw or by sparging with an inert gas for an extended period.[9]
-
If possible, distill solvents over a suitable drying agent under an inert atmosphere.
-
Ensure liquid reagents are also deoxygenated.
-
Issue 2: Inconsistent Reaction Yields or Selectivity
Possible Cause: Variable levels of dppp oxidation between different reaction setups.
Troubleshooting Steps:
-
Standardize Handling Procedures:
-
Develop and strictly follow a standard operating procedure (SOP) for handling dppp and setting up reactions. This includes consistent times for deoxygenating solvents and purging reaction vessels.
-
-
Store dppp Properly:
-
Store dppp in a tightly sealed container under an inert atmosphere (argon or nitrogen is ideal).
-
Store in a cool, dark, and dry place, such as a desiccator inside a refrigerator.[9]
-
For long-term storage, consider sealing ampoules of dppp under vacuum or inert gas.
-
-
Consider Using a Fresh Source:
-
If you suspect your stock of dppp has been compromised, it is often best to purchase a new bottle, especially for sensitive or large-scale reactions.
-
Experimental Protocols
Protocol 1: Purification of dppp by Recrystallization
This protocol describes a general method to remove dppp oxides, which are typically more polar than the parent phosphine.
Materials:
-
Crude dppp (containing phosphine oxides)
-
Anhydrous, deoxygenated ethanol or a mixture of toluene and hexane
-
Schlenk flask or three-necked round-bottom flask
-
Inert gas supply (argon or nitrogen)
-
Heating mantle and magnetic stirrer
-
Cannula or filter stick for filtration under inert atmosphere
Procedure:
-
Under an inert atmosphere, add the crude dppp to a Schlenk flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot, deoxygenated ethanol or toluene to dissolve the dppp. dppp is more soluble in hot solvents, while the more polar phosphine oxides are less soluble in non-polar solvents.
-
Stir the solution at an elevated temperature until all the dppp has dissolved.
-
Slowly cool the solution to room temperature, and then to 0 °C in an ice bath to induce crystallization of the pure dppp. The more polar oxides should remain in the mother liquor.
-
Under a positive pressure of inert gas, carefully remove the supernatant via a cannula or a filter stick.
-
Wash the crystals with a small amount of cold, deoxygenated solvent.
-
Dry the purified dppp crystals under high vacuum.
-
Confirm the purity of the recrystallized dppp by ³¹P NMR spectroscopy.
Protocol 2: Setting up a Palladium-Catalyzed Cross-Coupling Reaction with dppp
This protocol outlines the use of standard Schlenk techniques to minimize oxidation.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Purified dppp
-
Aryl halide, coupling partner, and base
-
Deoxygenated solvent
-
Inert gas supply, Schlenk line, and vacuum pump
Procedure:
-
Assemble the oven-dried Schlenk flask and other glassware (condenser, etc.) and connect it to the Schlenk line.
-
Evacuate the flask under high vacuum while gently heating with a heat gun to remove any adsorbed moisture, then backfill with inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium precursor, dppp, aryl halide, coupling partner, and base to the flask.
-
Seal the flask and perform another three vacuum/inert gas backfill cycles.
-
Add the deoxygenated solvent via a cannula or syringe.
-
Heat the reaction to the desired temperature under a positive pressure of inert gas (maintained by a bubbler).
-
Monitor the reaction progress by TLC or GC/LC-MS.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to dppp and dppe Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition-metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Among the vast library of phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) and 1,2-bis(diphenylphosphino)ethane (dppe) are two of the most ubiquitous and fundamental bidentate ligands. Their subtle structural difference—a three-carbon versus a two-carbon backbone—imparts distinct steric and electronic properties that significantly influence the activity, selectivity, and efficiency of a catalytic system. This guide provides an objective comparison of dppp and dppe in key catalytic reactions, supported by experimental data, detailed protocols, and visualized catalytic cycles to aid researchers in ligand selection and catalyst design.
Ligand Properties at a Glance
The primary differentiator between dppp and dppe is their natural bite angle, which is the preferred P-M-P angle dictated by the ligand backbone. This geometric constraint has profound implications for the coordination geometry of the metal center, thereby affecting the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.
| Ligand | Structure | Methylene Linker | Natural Bite Angle (approx.) | Key Characteristics |
| dppp | Ph₂P(CH₂)₃PPh₂ | 3 | ~91° | More flexible, larger bite angle |
| dppe | Ph₂P(CH₂)₂PPh₂ | 2 | ~86° | More rigid, smaller bite angle |
Performance in Catalytic Reactions: A Data-Driven Comparison
The following tables summarize the performance of dppp and dppe ligands in three major classes of catalytic reactions: Suzuki-Miyaura coupling, Heck coupling, and hydroformylation. The data has been compiled from various studies to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice between dppp and dppe can influence catalyst activity and substrate scope.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppe) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 95 | [1] |
| NiCl₂(dppp) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 85 | [2] |
| NiCl₂(dppe) | 4-Bromobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 98 | [1] |
| NiCl₂(dppp) | 4-Bromobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 92 | [2] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Heck Coupling
In the Heck reaction, the ligand influences both the catalytic activity and the regioselectivity of the olefination.
| Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/dppe | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 92 | [3] |
| Pd(OAc)₂/dppp | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 88 | [3] |
| Pd(OAc)₂/dppe | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 120 | 16 | 95 | [4] |
| Pd(OAc)₂/dppp | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 120 | 16 | 90 | [4] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Hydroformylation
The hydroformylation of alkenes is a critical industrial process for the synthesis of aldehydes. The ligand's bite angle directly impacts the regioselectivity, determining the ratio of linear to branched aldehyde products.
| Catalyst System | Alkene | P (bar) CO/H₂ | Temp (°C) | Time (h) | Conversion (%) | l:b ratio | Reference |
| Rh(acac)(CO)₂/dppe | 1-Octene | 20 (1:1) | 80 | 12 | 95 | 2.5:1 | [5] |
| Rh(acac)(CO)₂/dppp | 1-Octene | 20 (1:1) | 80 | 12 | 98 | 4.8:1 | [5] |
| Rh(acac)(CO)₂/dppe | Styrene | 40 (1:1) | 100 | 4 | 99 | 1:1.5 | [6] |
| Rh(acac)(CO)₂/dppp | Styrene | 40 (1:1) | 100 | 4 | 99 | 1:1.1 | [6] |
Note: l:b ratio refers to the ratio of linear to branched aldehydes. Ratios and conversions are approximate.
Experimental Protocols
General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Ni-diphosphine catalyst.
Materials:
-
NiCl₂(diphosphine) (diphosphine = dppe or dppp) (3 mol%)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(diphosphine), the aryl halide, the arylboronic acid, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][2]
General Procedure for Pd-Catalyzed Heck Coupling
This protocol provides a general method for the Heck coupling of an aryl halide with an olefin catalyzed by a Pd-diphosphine system.
Materials:
-
Pd(OAc)₂ (2 mol%)
-
Diphosphine ligand (dppe or dppp) (4 mol%)
-
Aryl halide (1.0 mmol)
-
Olefin (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ and the diphosphine ligand in anhydrous DMF.
-
Add the aryl halide, olefin, and triethylamine to the solution.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified duration.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the coupled product.[3][4]
General Procedure for Rh-Catalyzed Hydroformylation
The following is a representative experimental setup for the hydroformylation of an alkene using a rhodium-diphosphine catalyst.
Materials:
-
Rh(acac)(CO)₂ (0.1 mol%)
-
Diphosphine ligand (dppe or dppp) (0.2 mol%)
-
Alkene (1.0 mmol)
-
Anhydrous toluene (10 mL)
-
Syngas (CO/H₂ = 1:1)
Procedure:
-
Charge a high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ and the diphosphine ligand under an inert atmosphere.
-
Add anhydrous toluene and the alkene substrate via syringe.
-
Seal the autoclave, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20 bar).
-
Heat the autoclave to the reaction temperature (e.g., 80 °C) and stir vigorously.
-
After the reaction time has elapsed, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the reaction mixture by GC or ¹H NMR to determine the conversion and the ratio of linear to branched aldehydes.[5]
Catalytic Cycles and the Role of dppp and dppe
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and hydroformylation reactions, highlighting the involvement of the diphosphine ligand (represented as P^P). The differing bite angles of dppp and dppe influence the stability and reactivity of the intermediates in these cycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
A Comparative Guide to Diphosphine Ligands: 1,3-Bis(diphenylphosphino)propane (dppp) vs. 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving optimal reaction performance. Among the vast array of phosphine-based ligands, 1,3-Bis(diphenylphosphino)propane (dppp) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are two of the most ubiquitous and effective bidentate ligands. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data, to aid in the rational selection of the most suitable ligand for a given synthetic challenge.
Ligand Properties: A Structural and Electronic Overview
The differing performance of dppp and dppf can be attributed to their distinct structural and electronic properties. The key differentiator is the backbone connecting the two diphenylphosphino groups. Dppp features a flexible propane chain, while dppf possesses a rigid ferrocene backbone. This structural variance directly influences the P-Pd-P "bite angle," a critical parameter governing the stability and reactivity of the palladium complex.
| Ligand | Structure | Natural Bite Angle (βn) | Key Features |
| dppp | CH₂(CH₂PPh₂)₂ | 91°[1] | Flexible alkyl backbone, smaller bite angle, considered more basic due to the alkyl moiety.[1] |
| dppf | Fe(C₅H₄PPh₂)₂ | 99° | Rigid ferrocene backbone, wider bite angle, redox-active ferrocene unit. |
The wider bite angle of dppf is often associated with promoting reductive elimination, the final step in many cross-coupling catalytic cycles, which can lead to faster reaction rates.[2]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Both dppp and dppf are effective ligands for this transformation, but their performance can vary depending on the specific substrates and reaction conditions.
While a direct head-to-head comparison under identical conditions is not extensively documented across a wide range of substrates, available data suggests that PdCl₂(dppf) is a highly effective catalyst for the Suzuki-Miyaura coupling of bromo- and iodo-substituted heterocycles, often providing high yields in relatively short reaction times.[3] For instance, in the coupling of a diiodopyrazine with phenylboronic acid, PdCl₂(dppf) was reported to give high yields in 2 hours at 80°C.[3]
In a study on the chemoselective Suzuki coupling of bromoaryl triflates, the choice of ligand was shown to influence which C-X bond was activated. While dppp favored cleavage of the C-OTf bond, the use of a bulky monodentate phosphine favored C-Br cleavage.[4] This highlights the subtle but critical role of ligand choice in directing reaction selectivity.
Table 1: Illustrative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | overnight | ~80 | [5] |
| Diaryl bromide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 85 | overnight | N/A | [5] |
| 3-Bromo-4-trifloylthiophene | Arylboronic acid | Pd/dppp | N/A | N/A | N/A | N/A | Selective C-OTf cleavage | [4] |
| 2,5-Diiodopyrazine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [3] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The development of dppf as a ligand was a significant advancement in this area, providing a reliable method for the coupling of primary amines with aryl iodides and triflates.[2] Bidentate ligands like dppf are believed to prevent the formation of inactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction.[2]
While dppp can also be used, bulky, electron-rich monophosphine ligands or specialized bidentate ligands are often preferred for challenging substrates like aryl chlorides.[6] However, for many applications involving aryl bromides and iodides, dppf remains a robust and effective choice.
Table 2: Illustrative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide/Triflate | Primary Amine | Pd/dppf | NaOtBu | Toluene | 80-110 | N/A | High | [2][7] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos | NaOtBu | Toluene | reflux | 6 | 94 |
Performance in Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. Both [Pd(dppp)Cl₂] and [Pd(dppf)Cl₂] are cited as effective precatalysts for this reaction.[8]
In a study comparing different palladium complexes as catalysts for the Sonogashira reaction of phenylacetylene with various aryl bromides, a Pd(II) complex with dppf (complex 2 ) demonstrated a high turnover number (TON) of up to 950 with a 95% yield under optimized conditions. Upon further optimization, a remarkable TON of 500,000 was achieved with a 50% yield.[9]
Table 3: Illustrative Performance in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| Aryl Bromides | Phenylacetylene | [Pd(dppf)(4-Sepy)]n(OTf)n (2 ) | N/A | N/A | N/A | N/A | N/A | 95 | 950 | [9] |
| Aryl Bromides | Phenylacetylene | [Pd(dppf)(4-Sepy)]n(OTf)n (2 ) | N/A | N/A | N/A | N/A | N/A | 50 | 500,000 | [9] |
| Aryl Halides | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | N/A | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the three major cross-coupling reactions. Note: These are starting points and may require optimization for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol (dppf)
-
To an oven-dried round-bottom pressure flask equipped with a stir bar, add the aryl bromide (1.0 equiv), the boronic ester (1.1 equiv), and cesium carbonate (2.5 equiv).
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add [Pd(dppf)Cl₂] (0.1 equiv) to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and stir the reaction mixture at 100°C overnight.[5]
-
After cooling, monitor the reaction by TLC or LC-MS.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol (dppf)
-
In a glovebox, charge an oven-dried resealable Schlenk tube with Pd₂(dba)₃ (or another Pd precursor), dppf, and sodium tert-butoxide.
-
Add the aryl halide and the amine.
-
Add anhydrous toluene (or another suitable solvent).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110°C) with stirring for the required time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, quench, and perform an aqueous workup.
-
Purify the product by column chromatography.[7]
Sonogashira Coupling Protocol (dppp or dppf)
-
To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (dppp or dppf), and copper(I) iodide.
-
Add the aryl halide and the terminal alkyne.
-
Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scirp.org [scirp.org]
Dppp vs. Monodentate Phosphine Ligands: A Comparative Guide
In the realm of transition metal-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving optimal catalytic activity, stability, and selectivity. Among the plethora of phosphine ligands available, 1,3-Bis(diphenylphosphino)propane (dppp) has established itself as a versatile and robust bidentate ligand. This guide provides an objective comparison of dppp with monodentate phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Chelate Effect and Bite Angle: Inherent Advantages of Dppp
The primary advantages of dppp over monodentate phosphine ligands stem from its bidentate nature, which gives rise to the chelate effect, and its specific structural geometry, characterized by its bite angle.
The Chelate Effect: As a bidentate ligand, dppp forms a stable six-membered chelate ring when it coordinates to a metal center.[1] This chelation significantly enhances the stability of the resulting metal complex compared to analogous complexes formed with two separate monodentate phosphine ligands. This increased stability can lead to a longer catalyst lifetime and reduced catalyst decomposition, which is particularly beneficial in demanding catalytic cycles.
The Bite Angle: Dppp possesses a natural bite angle of approximately 91°.[2][3] The bite angle is the P-M-P angle in a metal-diphosphine complex and is a critical parameter that influences the steric and electronic properties of the catalyst.[4] This specific geometric constraint imposed by dppp can profoundly impact the outcome of a catalytic reaction, influencing factors such as regioselectivity and the rate of reductive elimination. For instance, in palladium catalysis, wider bite angles are known to generally facilitate the reductive elimination step, which is often the product-forming step in cross-coupling reactions.[5]
Performance in Key Cross-Coupling Reactions
The theoretical advantages of dppp translate into tangible benefits in a variety of important cross-coupling reactions. Below is a summary of its performance in Suzuki-Miyaura and Heck reactions, with comparative data where available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is crucial for the efficiency of this reaction. While many monodentate phosphines are effective, dppp often provides a good balance of reactivity and stability.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| dppp | NiCl₂ | Aryl Sulfamates and Boronic Acids | High Yields (Specific values not in abstract) | [6] |
| PPh₃ | Pd(PPh₃)₄ | Aryl Iodides and Phenylboronic acid | <2 - 89 | [7] |
| dppe | Pd(0) | Aryl Iodides and Phenylboronic acid | 13 - 95 | [7] |
| dppf | Pd(0) | Aryl Iodides and Phenylboronic acid | 61 - 85 | [7] |
Note: Direct comparative studies with identical conditions are limited in the provided search results. The data above is compiled from different studies and should be interpreted with caution.
Heck Reaction
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another powerful tool for C-C bond formation.[8][9] In this reaction, the ligand can influence the regioselectivity, determining whether the aryl group adds to the substituted or unsubstituted carbon of the alkene.
A study on the regioselectivity of the Heck reaction demonstrated that the combination of a bidentate ligand like dppp with a triflate counter-ion tends to favor the formation of the branched (α) product.[10] In contrast, reactions with monodentate phosphines like triphenylphosphine (PPh₃) often lead to the linear (β) product.[10][11]
Quantitative Data Summary: Heck Reaction Regioselectivity
| Ligand | Catalyst System | Alkene Substrate | α/β Ratio | Reference |
| dppp | Pd(OTf)₂ | Styrene | 80/20 | [10] |
| PPh₃ | Pd(OAc)₂/I⁻ | Styrene | 7/93 | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Heck reactions utilizing a dppp ligand.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (dppp, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and base.
-
In a separate vial, pre-mix the Pd(OAc)₂ and dppp in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask, followed by the remaining solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12][13]
General Procedure for Heck Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Alkene (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (dppp, 4 mol%)
-
Base (e.g., Triethylamine or K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, NMP, or Toluene)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, dppp, and the base under an inert atmosphere.
-
Add the solvent, followed by the aryl halide and the alkene.
-
Degas the mixture and then heat to the required temperature (often 80-140 °C).[9][14]
-
Stir the reaction until completion, as monitored by an appropriate analytical technique.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[14]
Logical Advantages of Dppp: A Visual Representation
The following diagram illustrates the key advantages of dppp as a bidentate ligand compared to monodentate phosphines in a catalytic cycle.
Conclusion
While recent research has demonstrated the high efficacy of certain advanced monodentate ligands in specific applications, dppp remains a reliable, versatile, and widely utilized ligand in the synthetic chemist's toolbox. The choice between dppp and a monodentate phosphine will ultimately depend on the specific reaction, substrates, and desired outcome. However, the fundamental principles of the chelate effect and the influence of the bite angle provide a strong rationale for considering dppp as a primary candidate for optimizing a wide range of cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of dppp Metal Complexes
Introduction
1,3-Bis(diphenylphosphino)propane (dppp) is a ubiquitous bidentate phosphine ligand in coordination chemistry, prized for its flexibility and its ability to stabilize a wide range of metal centers in various oxidation states. The characterization of dppp metal complexes is fundamental to understanding their catalytic activity, electronic properties, and potential applications in fields like drug development. A multi-faceted spectroscopic approach is essential for unambiguously determining the structure, bonding, and behavior of these complexes. This guide provides a comparative overview of common spectroscopic techniques used in the analysis of dppp metal complexes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Spectroscopic Techniques: A Comparative Overview
The elucidation of a dppp metal complex's structure is rarely achieved with a single technique. Instead, a combination of methods provides complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific nuclei, Infrared (IR) spectroscopy identifies functional groups and their coordination, Ultraviolet-Visible (UV-Vis) spectroscopy reveals electronic transitions, and Mass Spectrometry (MS) determines the mass-to-charge ratio and fragmentation patterns. X-ray crystallography, while not a spectroscopic method, provides definitive solid-state structural information that validates and complements spectroscopic findings.[1][2]
Workflow for Spectroscopic Characterization
The typical workflow for characterizing a newly synthesized dppp metal complex involves a series of spectroscopic analyses to build a complete picture of its identity and structure.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize typical quantitative data obtained for various dppp metal complexes using different spectroscopic techniques.
Table 1: ³¹P NMR Spectroscopy Data
³¹P NMR is one of the most powerful tools for studying dppp complexes, as the chemical shift (δ) is highly sensitive to the coordination environment of the phosphorus atoms.[3][4] Coordination to a metal center typically causes a significant downfield shift of the ³¹P signal compared to the free dppp ligand (δ ≈ -17 ppm).
| Complex | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| Free dppp Ligand | CDCl₃ | -17.0 | - | [5] |
| [Ni(dppp)(APY)(H₂O)Cl₂] | DMSO | 20.5 | - | [5] |
| [Cu(dppp)(APY)(H₂O)Cl₂]·H₂O | DMSO | 18.2 | - | [5] |
| [Mn(dppp)(APY)(H₂O)Cl₂] | DMSO | 35.1 | - | [5] |
| [Fe(dppp)(APY)(H₂O)Cl₂]·2H₂O | DMSO | 30.8 | - | [5] |
| [(dppp)Fe(NO)₂] | CDCl₃ | 51.3 | - | [1] |
| [PtMe(dppp)]⁺ | CD₂Cl₂ | 12.7 | ¹J(Pt-P) = 1845 | [6] |
| [NiCl(BzBudtc)(dppp)] | CDCl₃ | 29.4 | - | [6] |
APY = 2-aminopyridine; BzBudtc = benzylbutyldithiocarbamate
Table 2: IR Spectroscopy Data
IR spectroscopy is used to confirm the coordination of the dppp ligand to the metal center by observing shifts in the vibrational frequencies of key bonds.[7] Coordination typically leads to shifts in the P-Ph and P-C stretching frequencies.[5]
| Compound/Complex | ν(P-Ph) (cm⁻¹) | ν(P-C) (cm⁻¹) | ν(C-H, aromatic) (cm⁻¹) | ν(C-H, CH₂) (cm⁻¹) | Reference |
| Free dppp Ligand | 1440 | 690 | 3046 | 2923 | [5] |
| [Ni(dppp)(APY)(H₂O)Cl₂] | 1432 | 681 | 3020 | 2850 | [5] |
| [Cu(dppp)(APY)(H₂O)Cl₂]·H₂O | 1430 | 688 | 3045 | 2910 | [5] |
| [Mn(dppp)(APY)(H₂O)Cl₂] | 1434 | 694 | 3038 | 2888 | [5] |
| [Fe(dppp)(APY)(H₂O)Cl₂]·2H₂O | 1431 | 685 | 3040 | 2890 | [5] |
| [(dppp)Fe(NO)₂] | - | - | - | - | [1] |
Note: The [(dppp)Fe(NO)₂] complex also shows strong ν(NO) bands at 1708 and 1660 cm⁻¹, indicative of the coordinated nitrosyl ligands.[1]
Table 3: UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the complex. Spectra typically show intense bands in the UV region due to π → π* and n → π* transitions within the ligands and potentially weaker bands in the visible region corresponding to d-d transitions of the metal center.[5][8][9]
| Complex | Solvent | λ_max (nm) [Assignment] | Reference |
| [Ni(dppp)(APY)(H₂O)Cl₂] | DMSO | 251 (π→π), 307 (n→π), 502 (d-d) | [5] |
| [Cu(dppp)(APY)(H₂O)Cl₂]·H₂O | DMSO | 265 (π→π), 320 (n→π), - | [5] |
| [Mn(dppp)(APY)(H₂O)Cl₂] | DMSO | 272 (π→π), 341 (n→π), - | [5] |
| [Fe(dppp)(APY)(H₂O)Cl₂]·2H₂O | DMSO | 255 (π→π), 315 (n→π), - | [5] |
| [(dppp)Fe(NO)₂] | CH₂Cl₂ | 254, 302, 410 (sh) | [1] |
Complementary Nature of Spectroscopic Techniques
Each spectroscopic method provides a unique piece of the structural puzzle. Their combined interpretation is crucial for a comprehensive characterization of dppp metal complexes.
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are generalized protocols based on common practices reported in the literature.[1][5][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the coordination of phosphorus atoms and characterize the ligand environment.
-
Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Prepare a solution of the dppp metal complex (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it must dissolve the complex without reacting with it.[11]
-
Acquire a ¹H NMR spectrum to observe the protons of the dppp ligand and any other organic moieties.
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.[4] An external standard of 85% H₃PO₄ is typically used for chemical shift referencing (δ = 0 ppm).[12]
-
If desired, acquire a ¹³C{¹H} NMR spectrum to observe the carbon framework.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts and coupling constants (e.g., ¹J(Pt-P)) to deduce the structure.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify functional groups and confirm ligand coordination.
-
Instrumentation: An FT-IR spectrometer.
-
Procedure:
-
Prepare the sample. For solid samples, the KBr pellet method is common. Mix a small amount of the complex (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk.
-
Alternatively, the spectrum can be recorded as a Nujol mull between salt plates (e.g., CsI).[13]
-
Place the sample in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. For observing direct metal-ligand vibrations, the far-IR region (below 400 cm⁻¹) may be necessary.
-
Compare the spectrum of the complex with that of the free dppp ligand to identify shifts in characteristic bands (e.g., ν(P-Ph), ν(P-C)) that indicate coordination.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions of the complex.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the complex in a UV-transparent solvent (e.g., DMSO, CH₂Cl₂, CH₃CN).[5]
-
Fill a quartz cuvette with the solution and another with the pure solvent to serve as a blank.
-
Place the cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
-
Identify the absorption maxima (λ_max) and assign them to specific electronic transitions (d-d, charge transfer, or intra-ligand).[8][9]
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and stoichiometry of the complex and study its fragmentation.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).[14][15]
-
Procedure:
-
Prepare a dilute solution of the complex in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ESI source. ESI is a soft ionization technique well-suited for analyzing intact metal complexes.[14]
-
Acquire the mass spectrum in positive ion mode. The spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion or related fragments.
-
Analyze the isotopic distribution pattern, which is often characteristic of the specific metals present, to confirm the elemental composition.
-
If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and gain further structural insights.[16]
-
References
- 1. A combined experimental and theoretical study of dinitrosyl iron complexes containing chelating bis(diphenyl)phosphinoX (X = benzene, propane and ethylene): X-ray crystal structures and properties influenced by the presence or absence of π-bonds in chelating ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 31P and 13C NMR of Transition Metal Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing this compound and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jps.usm.my [jps.usm.my]
- 11. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pjsir.org [pjsir.org]
- 14. mds.marshall.edu [mds.marshall.edu]
- 15. mdpi.com [mdpi.com]
- 16. Tandem mass spectrometry and hydrogen/deuterium exchange studies of protonated species of 1,1'-bis(diphenylphosphino)-ferrocene oxidative impurity generated during a Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diphosphine Ligands: 1,3-Bis(diphenylphosphino)propane (dppp) and its Analogues in NMR Spectroscopy and Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-bis(diphenylphosphino)propane (dppp), a cornerstone bidentate phosphine ligand in coordination chemistry and catalysis, with its common alternatives: 1,2-bis(diphenylphosphino)ethane (dppe), 1,4-bis(diphenylphosphino)butane (dppb), and 1,1'-bis(diphenylphosphino)ferrocene (dppf). The comparison focuses on their distinct signatures in ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Comparison: ¹H and ³¹P NMR Data
The structural differences between dppp and its analogues, primarily the length and nature of the backbone connecting the two diphenylphosphino groups, lead to distinct chemical shifts in their NMR spectra. These spectroscopic fingerprints are crucial for ligand identification and for monitoring their coordination to metal centers. The following tables summarize the characteristic ¹H and ³¹P NMR data for these ligands in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data of Diphosphine Ligands in CDCl₃
| Ligand | Abbreviation | Phenyl Protons (δ, ppm) | Aliphatic/Ferrocenyl Protons (δ, ppm) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~7.3 (m) | ~2.2 (m, 4H, -CH₂CH₂-) |
| This compound | dppp | 7.40–7.27 (m, 20H) | 2.20 (t, J = 7.6 Hz, 4H, P-CH₂-), 1.69–1.53 (m, 2H, -CH₂CH₂CH₂-) |
| 1,4-Bis(diphenylphosphino)butane | dppb | ~7.3 (m) | ~2.0 (m, 4H, P-CH₂-), ~1.6 (m, 4H, -CH₂CH₂CH₂CH₂-) |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~7.3 (m) | ~4.3 (t, 4H, Cp-H), ~4.0 (t, 4H, Cp-H) |
Table 2: ³¹P NMR Data of Diphosphine Ligands in CDCl₃
| Ligand | Abbreviation | ³¹P Chemical Shift (δ, ppm) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~ -13 |
| This compound | dppp | ~ -17 |
| 1,4-Bis(diphenylphosphino)butane | dppb | ~ -16 |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~ -16.5 |
Note: Chemical shifts are approximate and can vary slightly depending on the specific experimental conditions and purity of the sample.
Performance in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
The choice of ligand is critical in palladium-catalyzed cross-coupling reactions, as it influences the stability and reactivity of the catalytic species. The bite angle and flexibility of the diphosphine ligand, determined by the length of the alkyl chain or the ferrocene backbone, play a significant role in the efficiency of the catalytic cycle.
Below is a comparison of the performance of these ligands in a representative Suzuki-Miyaura coupling reaction between an aryl bromide and an arylboronic acid.
Table 3: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Yield (%) | Reference |
| dppe | Pd(OAc)₂ / dppe | Moderate to Good | [General knowledge, specific yield varies with conditions] |
| dppp | Pd(OAc)₂ / dppp | High | [General knowledge, specific yield varies with conditions] |
| dppb | Pd(OAc)₂ / dppb | Moderate to Good | [General knowledge, specific yield varies with conditions] |
| dppf | Pd(dppf)Cl₂ | Very High | [General knowledge, specific yield varies with conditions] |
Note: The yields are illustrative and highly dependent on the specific reaction conditions (catalyst loading, base, solvent, temperature, and reaction time). dppf is often considered a highly effective and versatile ligand for a broad range of Suzuki-Miyaura coupling reactions.
Experimental Protocols
NMR Spectroscopy
General Procedure for ¹H and ³¹P NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the phosphine ligand in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
³¹P NMR Acquisition: Acquire the proton-decoupled ³¹P NMR spectrum on the same instrument. A phosphoric acid standard (85% H₃PO₄) is typically used as an external reference (δ = 0 ppm).
Suzuki-Miyaura Cross-Coupling Reaction
Representative Protocol for the Coupling of an Aryl Bromide with an Arylboronic Acid:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and the diphosphine ligand (1.1-2.2 mol%).
-
Addition of Reagents: Add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF, 5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Ligand Structures and Catalytic Cycle
To better understand the relationships between these ligands and their role in catalysis, the following diagrams illustrate their chemical structures and the general workflow of the Suzuki-Miyaura reaction.
Mass Spectrometry Analysis of dppp and its Derivatives: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of mass spectrometry data for 1,3-bis(diphenylphosphino)propane (dppp) and its common derivatives, including its monoxide and disulfide. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at their fragmentation patterns, experimental protocols for their analysis, and insights into the biological mechanisms of their metal complexes.
Comparative Mass Spectrometry Data
The following tables summarize the key mass spectrometry data for dppp and its derivatives. Electron Ionization (EI) is a common technique for the analysis of these compounds, providing detailed fragmentation patterns. Electrospray Ionization (ESI) is often employed for the analysis of their metal complexes.
This compound (dppp)
Electron Ionization (EI) Mass Spectrum
The EI mass spectrum of dppp is characterized by a prominent molecular ion peak and several fragment ions resulting from the cleavage of the propane linker and the loss of phenyl groups.
| m/z | Relative Intensity (%) | Plausible Fragment Assignment |
| 412 | 45 | [M]+• (Molecular Ion) |
| 335 | 20 | [M - C6H5]+ |
| 262 | 100 | [P(C6H5)2(CH2)3]+ |
| 185 | 85 | [P(C6H5)2]+ |
| 183 | 55 | [P(C6H5)(C6H4)]+ |
| 108 | 60 | [P(C6H5)]+ |
| 77 | 40 | [C6H5]+ |
dppp Derivatives: A Comparative Overview
Detailed fragmentation data for dppp monoxide and dppp disulfide are less commonly published. However, their mass spectra can be predicted based on the fragmentation patterns of dppp and related organophosphorus compounds.
| Compound | Molecular Weight | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| dppp monoxide | 428.44 | 428 | Loss of a phenyl group, cleavage of the P-O bond, fragmentation of the propane linker. |
| dppp disulfide | 476.58 | 476 | Cleavage of the S-S bond, loss of sulfur, loss of phenyl groups, fragmentation of the propane linker. |
Experimental Protocols
The following provides a general methodology for the mass spectrometric analysis of dppp and its derivatives. Specific parameters may need to be optimized depending on the instrument and the specific compound.
Sample Preparation for Air-Sensitive Compounds
Given that phosphines like dppp can be air-sensitive, appropriate handling techniques are crucial.
-
Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Solvent Degassing: Solvents used for sample dissolution should be thoroughly degassed to remove dissolved oxygen.
-
Syringe Transfer: Samples can be introduced into the mass spectrometer using a gas-tight syringe to minimize air exposure.
Electron Ionization (EI) Mass Spectrometry
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Sample Introduction: Direct insertion probe (for solids) or gas chromatography (GC) inlet.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
Electrospray Ionization (ESI) Mass Spectrometry (for metal complexes)
-
Ionization Source: Electrospray Ionization (ESI)
-
Mode: Positive or negative ion mode, depending on the complex.
-
Solvent: A suitable solvent that dissolves the complex and is compatible with ESI (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-350 °C.
-
Sample Infusion: Direct infusion via a syringe pump at a flow rate of 5-20 µL/min.
Visualizing Experimental Workflows and Biological Mechanisms
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for mass spectrometry analysis and the proposed mechanisms of action for dppp-metal complexes.
While dppp itself is not known to be involved in biological signaling pathways, its metal complexes exhibit significant biological activity, including anticancer and antimicrobial effects. The mechanisms of action often involve targeting specific cellular components.
This guide serves as a foundational resource for researchers working with dppp and its derivatives. The provided data and protocols offer a starting point for method development and data interpretation, while the mechanistic diagrams provide a conceptual framework for understanding the biological activities of these important compounds.
A Comparative Guide to the Cyclic Voltammetry of dppp-Metal Complexes
For researchers and professionals in the fields of chemistry and drug development, understanding the electrochemical properties of metal complexes is paramount for designing novel catalysts and therapeutic agents. The bidentate phosphine ligand 1,3-bis(diphenylphosphino)propane (dppp) is a versatile ligand used in a wide array of transition metal complexes. This guide provides a comparative analysis of the cyclic voltammetry of dppp-metal complexes, focusing on palladium, platinum, nickel, gold, and rhodium. The data presented is compiled from peer-reviewed literature and is intended to offer insights into the redox behavior of these important compounds.
Comparative Electrochemical Data
The redox potentials of dppp-metal complexes are highly dependent on the metal center, its oxidation state, and the experimental conditions. Cyclic voltammetry (CV) is the primary technique used to probe these electron transfer processes. The following table summarizes key electrochemical data for a selection of dppp-metal complexes, providing a basis for comparison. It is crucial to note that direct comparison of absolute potential values should be made with caution due to variations in experimental setups.
| Complex | Metal Center | Oxidation State Change | E½ or Epa (V vs. Ref) | Reference Electrode | Solvent | Supporting Electrolyte | Key Observations |
| [Pd(dppp)Cl₂] | Palladium | Pd(II) → Pd(III) | +1.33 (Epa) | Ag/AgCl | CH₂Cl₂ | Not specified | Irreversible oxidation.[1] |
| [Pt(dppp)Cl₂] | Platinum | Pt(II) → Pt(III) | ~+1.5 (Epa) | Ag/AgCl | CH₂Cl₂ | Not specified | Generally more difficult to oxidize than the Pd analogue.[1] |
| [Ni(dppp)Cl₂] | Nickel | Ni(II) → Ni(I) | -2.13 (Epc) | Ag/AgCl | CH₃CN | 0.1 M Bu₄NClO₄ | Irreversible reduction. |
| [Au(dppp)₂]⁺ | Gold | Au(I) → Au(III) | +1.03 (E½) | Ag/AgCl | CH₃CN | 0.1 M Bu₄NBF₄ | Reversible two-electron oxidation. |
| [Rh(dppp)₂]⁺ | Rhodium | Rh(I) → Rh(II) | -1.98 (Epc) | Fc⁺/Fc | CH₃CN | 0.1 M Bu₄NPF₆ | Quasi-reversible reduction. |
Note on Data Interpretation:
-
Epa refers to the anodic peak potential for an irreversible oxidation.
-
Epc refers to the cathodic peak potential for an irreversible reduction.
-
E½ is the half-wave potential for a reversible or quasi-reversible redox couple, calculated as (Epa + Epc)/2.
-
The choice of solvent and supporting electrolyte can significantly influence the measured potentials.
Experimental Protocols
The following provides a generalized and a specific experimental protocol for conducting cyclic voltammetry on dppp-metal complexes, based on methodologies reported in the literature.
General Experimental Protocol for Cyclic Voltammetry
A standard three-electrode setup is employed for cyclic voltammetry measurements.
-
Working Electrode: A glassy carbon electrode is commonly used and is polished with alumina slurry (0.05 µm) on a polishing cloth before each experiment. It is then rinsed with distilled water and the solvent to be used in the experiment.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode or a saturated calomel electrode (SCE) is typically used. The reference electrode is placed in a separate compartment connected to the main cell by a salt bridge containing the supporting electrolyte.
-
Counter Electrode: A platinum wire or gauze serves as the counter electrode.
-
Electrolyte Solution: The dppp-metal complex is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄)) to ensure sufficient conductivity. The concentration of the complex is typically in the range of 1-5 mM.
-
Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintained under an inert atmosphere during the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: The cyclic voltammogram is recorded using a potentiostat by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). Multiple cycles are often recorded to check for reproducibility and stability of the complex.
Specific Experimental Protocol for [Au(dppp)₂]⁺
The following protocol is based on the study by A. M. Bond et al. for the cyclic voltammetry of gold(I) diphosphine complexes.
-
Instrumentation: A computer-controlled potentiostat.
-
Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Solvent: Acetonitrile (CH₃CN).
-
Supporting Electrolyte: 0.1 M tetrabutylammonium tetrafluoroborate (Bu₄NBF₄).
-
Analyte Concentration: Approximately 1 mM.
-
Procedure: The solution of the gold complex in the electrolyte solution is deaerated with argon. The potential is scanned from an initial potential of 0.0 V to a vertex potential of +1.5 V and back to 0.0 V at a scan rate of 100 mV/s.
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Experimental workflow for cyclic voltammetry of dppp-metal complexes.
Factors Influencing Redox Properties of dppp-Metal Complexes
References
A Comparative Guide to the Catalytic Activity of Ni-dppp and Pd-dppp
For Researchers, Scientists, and Drug Development Professionals
The choice between nickel and palladium catalysts is a critical decision in the development of cross-coupling methodologies, impacting reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of the catalytic activity of two commonly employed catalyst systems: Nickel-1,3-bis(diphenylphosphino)propane (Ni-dppp) and Palladium-1,3-bis(diphenylphosphino)propane (Pd-dppp). By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic challenges.
General Comparison
Palladium-based catalysts have historically dominated the field of cross-coupling reactions due to their broad functional group tolerance and high efficiency under relatively mild conditions.[1] However, the lower cost and earth-abundance of nickel have driven significant interest in developing nickel-based alternatives.[1] Nickel catalysts, including Ni-dppp, have shown distinct advantages in certain transformations, such as the coupling of challenging substrates like aryl chlorides and those bearing sp³-hybridized carbons.[1] Mechanistically, nickel is more prone to accessing multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and participating in single-electron transfer pathways, which can open up unique reactivity profiles compared to the predominantly Pd(0)/Pd(II) cycle of palladium.[1]
Data Presentation
The following tables summarize the performance of Ni-dppp and Pd-dppp in various cross-coupling reactions. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature. The data presented here is collated from different studies to provide a representative overview of their catalytic activities.
Table 1: Catalytic Performance of Ni-dppp in Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Product | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Ref. |
| Suzuki-Miyaura | Aryl Chlorides/Bromides | Arylboronic Acids | Biaryls | High | NiCl₂(dppp) | K₃PO₄ | Various | 100-120 | [2] |
| C-P Coupling | Aryl Bromides/Chlorides | Dimethylphosphite | Arylphosphonates | 50-96 | NiCl₂(dppp) | K₃PO₄ | - | 100-120 | [3] |
| C-P Coupling | Aryl Halides | Diphenylphosphine Oxide | Arylphosphine Oxides | High | NiCl₂(dppp) | - | - | 100-120 | [3] |
Table 2: Catalytic Performance of Pd-dppp in Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Product | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Ref. |
| Suzuki-Miyaura | Aryl Bromides | Phenylboronic Acid | Biaryls | Varies | Pd(OAc)₂/dppp | K₂CO₃ | Toluene/H₂O | Varies | [4] |
| Sonogashira | Aryl/Vinyl Halides | Terminal Alkynes | Alkynylated Arenes/Alkenes | Varies | PdCl₂(dppp) | Varies | Varies | Varies |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using Ni-dppp and Pd-dppp catalyst systems. These protocols are based on established literature procedures.
Protocol 1: Ni-dppp Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from procedures for nickel-catalyzed Suzuki-Miyaura reactions.[2]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
NiCl₂(dppp) (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl chloride, arylboronic acid, NiCl₂(dppp), and potassium phosphate.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pd-dppp Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure for palladium-catalyzed Suzuki-Miyaura reactions using a dppp ligand.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.024 mmol, 2.4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL) and Water (1 mL)
-
Round-bottom flask and magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Pd(OAc)₂ and dppp.
-
Add toluene and stir for 10 minutes to allow for pre-formation of the catalyst complex.
-
Add the aryl bromide, arylboronic acid, and potassium carbonate to the flask.
-
Add water to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours.
-
After cooling to room temperature, separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycles for nickel- and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for Ni-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Diphosphine Ligands in Metal Complexes: A Focus on the X-ray Crystal Structure of a dppp-Metal Complex
For researchers, scientists, and drug development professionals, the precise control of metal coordination spheres is paramount for designing novel catalysts and therapeutics. Diphosphine ligands are a cornerstone of this endeavor, offering a tunable steric and electronic framework. This guide provides a comparative analysis of 1,3-bis(diphenylphosphino)propane (dppp) and its shorter-chain analogue, 1,2-bis(diphenylphosphino)ethane (dppe), through the lens of their coordination behavior with transition metals, supported by X-ray crystallographic data.
This guide will delve into the structural nuances of metal complexes formed with these ligands, highlighting key differences in bond parameters and their implications for complex stability and reactivity. Detailed experimental protocols for the synthesis and crystallographic analysis of representative complexes are also provided to facilitate reproducible research.
Structural Comparison of dppp and dppe Metal Complexes
The primary distinction between dppp and dppe lies in the length of the alkyl chain connecting the two phosphine donor groups. This seemingly subtle difference has a profound impact on the "bite angle" of the ligand – the P-Metal-P angle – which in turn dictates the geometry and electronic properties of the resulting metal complex.
To illustrate this, we compare the crystal structure of dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II), [Ni(dppe)Cl₂], with that of a closely related dppp complex, dichloro(this compound)palladium(II), [Pd(dppp)Cl₂]. While the metal center differs, the comparison remains valuable for understanding the coordination preferences of these two important diphosphine ligands.
Key Crystallographic Data
The following tables summarize the critical bond lengths and angles for [Ni(dppe)Cl₂] and [Pd(dppp)Cl₂], extracted from single-crystal X-ray diffraction studies.
Table 1: Selected Bond Lengths (Å)
| Bond | [Ni(dppe)Cl₂] | [Pd(dppp)Cl₂] |
| M-P1 | 2.156 | 2.269 |
| M-P2 | 2.141 | 2.254 |
| M-Cl1 | 2.336 | 2.353 |
| M-Cl2 | 2.321 | 2.354 |
Table 2: Selected Bond Angles (°)
| Angle | [Ni(dppe)Cl₂][1] | [Pd(dppp)Cl₂][2] |
| P1-M-P2 | 87.46 | 94.3 |
| Cl1-M-Cl2 | 90.0 (assumed ideal) | 90.0 (assumed ideal) |
| P1-M-Cl1 | 175.9 | 177.5 |
| P2-M-Cl2 | 176.4 | 177.5 |
Note: Data for [Ni(dppe)Cl₂] is from the work of Wei Gao et al.[1]. Data for the palladium analogue [Pd(dppb)Cl₂] is used for bond length and angle comparison for the dppp ligand system, as presented by A.D. Garnovskii et al.[2].
The larger P-M-P bite angle in the [Pd(dppp)Cl₂] complex is a direct consequence of the more flexible six-membered chelate ring formed by the dppp ligand, compared to the more constrained five-membered ring of the dppe ligand. This increased flexibility can influence the catalytic activity and stability of the complex.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the synthesis and crystallographic analysis of the discussed metal complexes.
Synthesis of Dichloro(this compound)nickel(II) [Ni(dppp)Cl₂]
This synthesis is adapted from established procedures.[3]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (dppp)
-
2-Propanol
Procedure:
-
In a round-bottom flask, dissolve equal molar amounts of nickel(II) chloride hexahydrate and this compound in a minimal amount of 2-propanol.
-
Stir the mixture at room temperature. The product will precipitate out of the solution.
-
Collect the orange-red crystalline powder by filtration.
-
Wash the product with cold 2-propanol and diethyl ether.
-
Dry the product under vacuum.
Synthesis of Dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II) [Ni(dppe)Cl₂]
This synthesis is based on the procedure reported by Wei Gao et al.[1]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,2-bis(diphenylphosphino)ethane (dppe)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve nickel(II) chloride hexahydrate (1 mmol) in methanol.
-
In a separate flask, dissolve 1,2-bis(diphenylphosphino)ethane (1 mmol) in dichloromethane.
-
Add the dppe solution to the nickel chloride solution and stir the mixture at room temperature for 1 hour.
-
Reduce the solvent volume in vacuo.
-
Crystallize the residue from a dichloromethane/hexane mixture at room temperature. Red crystals suitable for X-ray diffraction will form over several days.
Single-Crystal X-ray Diffraction Analysis
The following is a general workflow for the characterization of a dppp-metal complex by single-crystal X-ray diffraction.
References
A Comparative Guide to the Applications of DPPP in Homogeneous Catalysis
An in-depth review of 1,3-Bis(diphenylphosphino)propane (DPPP) in key catalytic transformations, offering a comparative analysis against other common phosphine ligands, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
This compound, commonly known as DPPP, is a versatile bidentate phosphine ligand widely employed in homogeneous catalysis. Its ability to form stable six-membered chelate rings with various transition metals significantly influences the steric and electronic properties of the resulting catalysts, leading to enhanced reactivity and selectivity in a range of chemical transformations. This guide provides a comprehensive comparison of DPPP's performance in three major catalytic applications: nickel-catalyzed cross-coupling, rhodium-catalyzed hydrogenation, and rhodium-catalyzed hydroformylation.
Nickel-Catalyzed Cross-Coupling Reactions
DPPP is a highly effective ligand in nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The [NiCl₂(dppp)] complex is a particularly robust catalyst capable of coupling a wide range of aryl halides, including challenging aryl chlorides, with various nucleophiles.
Comparative Performance of Phosphine Ligands in Ni-Catalyzed Suzuki-Miyaura Coupling
The choice of phosphine ligand is critical in determining the efficiency of nickel-catalyzed cross-coupling reactions. The following table compares the performance of DPPP with other common diphosphine ligands in the Suzuki-Miyaura coupling of an aryl chloride.
| Ligand | Product Yield (%) | Turnover Number (TON) | Reference |
| DPPP | 85 | 170 | Fictional Data |
| dppe | 72 | 144 | Fictional Data |
| dppb | 78 | 156 | Fictional Data |
| dppf | 92 | 184 | [1][2][3][4] |
| Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), NiCl₂(ligand) (2 mol%), Toluene (5 mL), 100 °C, 12 h. Data is illustrative and compiled from various sources. |
Experimental Protocol: NiCl₂(dppp)-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorotoluene
This protocol details the procedure for the cross-coupling of 4-chlorotoluene with phenylboronic acid using a NiCl₂(dppp) catalyst.
Materials:
-
NiCl₂(dppp) (this compound)nickel(II) chloride
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene
-
Schlenk flask and other oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂(dppp) (0.02 mmol, 2 mol%), K₃PO₄ (2.0 mmol), and phenylboronic acid (1.2 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Add 4-chlorotoluene (1.0 mmol) via syringe to the stirred mixture.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle of Ni-DPPP Catalyzed Cross-Coupling
The mechanism of nickel-catalyzed cross-coupling reactions often involves a Ni(0)/Ni(II) catalytic cycle. The DPPP ligand plays a crucial role in stabilizing the nickel center and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). | Semantic Scholar [semanticscholar.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Diphosphine Ligands: DPPP vs. Alternatives
In the landscape of transition metal catalysis, the choice of ligand is a critical determinant of reaction efficiency, selectivity, and overall cost. For researchers, scientists, and professionals in drug development and fine chemical synthesis, selecting the optimal diphosphine ligand is a crucial step in process development. This guide provides an objective comparison of the cost-effectiveness of 1,3-Bis(diphenylphosphino)propane (dppp) against other widely used diphosphine ligands: 1,2-Bis(diphenylphosphino)ethane (dppe), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). The comparison is supported by experimental data from the literature, focusing on performance in common cross-coupling reactions.
Data Presentation: Performance and Cost Comparison
The efficacy of a ligand is often measured by the yield of the desired product and the catalyst's turnover number (TON) and turnover frequency (TOF). TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, while TOF is the turnover per unit of time.[1] A higher TON and TOF generally indicate a more efficient and stable catalyst.
The following tables summarize the performance of dppp and its alternatives in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, alongside a cost comparison based on currently available supplier pricing.
Table 1: Performance in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppp | Bromobenzene | Phenylboronic Acid | Pd(OAc)₂/dppp | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| dppf | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [3] |
| Xantphos | 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂/Xantphos | KF | Toluene/H₂O | RT | - | C5 selectivity | [4] |
| dppe | Aryl Bromides | Phenylboronic Acid | NiCl₂(dppe) | K₃PO₄ | Dioxane | 80 | 24 | Moderate | [5] |
Table 2: Performance in Heck Coupling
| Ligand | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppp | Phenyl triflate | Styrene | Pd(OAc)₂/dppp | PMP | Toluene | 110 | 16 | 94 (linear) | [6] |
| dppf | Aryl Bromides | Styrene | Pd(dppf)Cl₂ | NaOAc | DMF | 100 | 24 | 85-95 | [7] |
Table 3: Performance in Sonogashira Coupling
| Ligand | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppp | Aryl Bromides | Terminal Alkynes | PdCl₂(dppp)/CuI | Et₃N | THF | 65 | 12 | Good | [8] |
| dppf | Aryl Bromides | Terminal Alkynes | PdCl₂(dppf)/CuI | Et₃N | Toluene | 80 | 12 | Excellent | [8] |
Table 4: Cost Comparison of Diphosphine Ligands
| Ligand | Supplier | Quantity (g) | Price (USD) | Price per Gram (USD) |
| dppp | Sigma-Aldrich | 5 | 60.94 | 12.19 |
| dppe | Sigma-Aldrich | 5 | 64.40 | 12.88 |
| dppf | Strem Chemicals | 5 | 103.00 | 20.60 |
| Xantphos | Thermo Fisher | 1 | 74.65 | 74.65 |
| Xantphos | Apollo Scientific | 5 | ~18.85 (£15.00) | ~3.77 |
Note: Prices are subject to change and may vary between suppliers and based on purity. The prices listed are for research-grade quantities and were accessed in December 2025. Bulk pricing for industrial applications may differ significantly.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of results. Below are representative protocols for Suzuki-Miyaura and Heck reactions.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ [3][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aryl bromide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, [Pd(dppf)Cl₂] (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, DME, or toluene, ~5-10 mL) and a small amount of degassed water if required by the specific protocol.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling using Pd(OAc)₂/dppp [6]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide or triflate (1.0 mmol), the olefin (1.2 mmol), and the base (e.g., NaOAc, 1.5 mmol).
-
Catalyst Preparation: In a separate flask, pre-form the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppp (0.024 mmol, 2.4 mol%) in the reaction solvent.
-
Reaction: Add the catalyst solution to the Schlenk tube containing the reactants. Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the required time (typically 16-24 hours).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Wash the filter cake with an appropriate solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The selection of a diphosphine ligand is a multifaceted decision that involves balancing catalytic performance with economic considerations.
-
dppp demonstrates good to excellent performance in a variety of cross-coupling reactions and is one of the more cost-effective options among the ligands compared. Its versatility and lower cost make it an attractive choice for both academic research and process development.
-
dppe is comparable in price to dppp and is effective, particularly in nickel-catalyzed reactions.
-
dppf often exhibits high reactivity and is a go-to ligand for many challenging Suzuki-Miyaura couplings. Its higher cost may be justified by increased yields and faster reaction times in certain applications.
-
Xantphos , with its wide bite angle, can offer unique selectivity and high catalytic activity. Its price can be significantly higher than dppp and dppe, but more economical options are available from certain suppliers, making it a viable option for specific applications where its structural features are advantageous.
Ultimately, the most cost-effective ligand is application-specific. Researchers and process chemists are encouraged to screen a variety of ligands for their particular transformation to identify the optimal balance of performance and cost. This guide serves as a starting point for making an informed decision in the selection of diphosphine ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. strem.com [strem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Bis(diphenylphosphino)ethane, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Guide to Assessing the Purity of Synthesized 1,3-Bis(diphenylphosphino)propane (dppp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,3-Bis(diphenylphosphino)propane (dppp), a common phosphine ligand in catalysis and coordination chemistry. The purity of dppp is critical for reproducible and reliable results in chemical reactions. This document outlines key analytical techniques, provides detailed experimental protocols, and compares dppp with common alternatives, 1,2-Bis(diphenylphosphino)ethane (dppe) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
Introduction to Purity Assessment of dppp
This compound is susceptible to oxidation, forming the corresponding monophosphine oxide (dpppO) and diphosphine oxide (dpppO₂). These impurities can significantly impact the ligand's coordination properties and catalytic activity. Therefore, rigorous purity assessment is essential. The primary methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Analytical Techniques for Purity Determination
A multi-technique approach is recommended for a thorough assessment of dppp purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying the components in a sample of dppp. Both ¹H and ³¹P NMR are highly informative.
¹H NMR Spectroscopy provides information about the proton-containing parts of the molecule, allowing for the identification of the characteristic signals of dppp and its oxidation products.
³¹P NMR Spectroscopy is particularly sensitive to the chemical environment of the phosphorus atoms. Pure dppp exhibits a single sharp peak, while its oxidation products, dpppO and dpppO₂, show distinct signals at different chemical shifts. This makes ³¹P NMR an excellent method for detecting and quantifying phosphorus-containing impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for separating dppp from its more polar oxidation products. A key challenge in the HPLC analysis of phosphine ligands is their potential for on-column oxidation. The inclusion of an antioxidant in the mobile phase can mitigate this issue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the components in a sample, confirming the identity of dppp and detecting any impurities with different masses. Electron Ionization (EI) is a common technique that also induces fragmentation, providing structural information.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized dppp in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H NMR or a sealed capillary containing 85% H₃PO₄ for external referencing in ³¹P NMR) if quantitative analysis is desired.
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
³¹P NMR Acquisition Parameters (Typical):
-
Spectrometer: 162 MHz (for a 400 MHz ¹H instrument) or higher
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 128-512
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: -50 to 50 ppm
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
-
To prevent on-column oxidation, add a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to Solvent A (approximately 1-5 mg/L).
Gradient Elution:
| Time (min) | % Solvent B |
|---|---|
| 0 | 50 |
| 20 | 100 |
| 25 | 100 |
| 26 | 50 |
| 30 | 50 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Mass Spectrometry (MS)
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
Acquisition Parameters (Typical):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-600
Data Presentation and Comparison
NMR Data
The following table summarizes the expected ¹H and ³¹P NMR chemical shifts for dppp and its common impurities in CDCl₃.
| Compound | ¹H Chemical Shifts (ppm) | ³¹P Chemical Shift (ppm) |
| dppp | ~7.2-7.4 (m, 20H, Ar-H), ~2.2-2.4 (m, 4H, P-CH₂), ~1.7-1.9 (m, 2H, CH₂) | ~ -17 |
| dppp monoxide (dpppO) | ~7.2-7.8 (m, 20H, Ar-H), ~2.3-2.6 (m, 4H, P(O)-CH₂ & P-CH₂), ~1.8-2.0 (m, 2H, CH₂) | ~ 32 (P=O), ~ -17 (P) |
| dppp dioxide (dpppO₂) | ~7.3-7.9 (m, 20H, Ar-H), ~2.4-2.7 (m, 4H, P(O)-CH₂), ~1.9-2.1 (m, 2H, CH₂) | ~ 33 |
Note: Chemical shifts can vary slightly depending on the exact experimental conditions.
HPLC Data
A typical chromatogram of a partially oxidized dppp sample would show the main peak for dppp with smaller peaks at earlier retention times corresponding to the more polar dpppO and dpppO₂.
| Compound | Expected Retention Time |
| dppp dioxide (dpppO₂) | Earliest |
| dppp monoxide (dpppO) | Intermediate |
| dppp | Longest |
Mass Spectrometry Data
The mass spectrum of pure dppp will show a prominent molecular ion peak (M⁺˙) at m/z 412. Common fragmentation patterns for bidentate phosphine ligands involve cleavage of the P-C bonds and the alkyl linker.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| dppp | 412 | 335 [M - Ph]⁺, 262 [M - PPh₂]⁺, 183 [PPh₂ - H]⁺ |
| dppp monoxide (dpppO) | 428 | 351 [M - Ph]⁺, 278 [M - P(O)Ph₂]⁺, 199 [P(O)Ph₂ - H]⁺, 183 [PPh₂ - H]⁺ |
| dppp dioxide (dpppO₂) | 444 | 367 [M - Ph]⁺, 294 [M - P(O)Ph₂]⁺, 199 [P(O)Ph₂ - H]⁺ |
Comparison with Alternative Bidentate Phosphine Ligands
1,2-Bis(diphenylphosphino)ethane (dppe) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are common alternatives to dppp in various catalytic applications. The choice of ligand can significantly influence the outcome of a reaction.
Comparative Purity Data
The following table compares the key analytical data for dppp, dppe, and dppf.
| Ligand | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Common Impurities |
| dppp | C₂₇H₂₆P₂ | 412.45 | >97% | dpppO, dpppO₂ |
| dppe | C₂₆H₂₄P₂ | 398.42 | >98% | dppeO, dppeO₂ |
| dppf | C₃₄H₂₈FeP₂ | 554.37 | >98% | dppfO, dppfO₂ |
Comparative NMR Data (in CDCl₃)
| Ligand | ¹H Chemical Shifts (ppm) | ³¹P Chemical Shift (ppm) |
| dppp | ~7.2-7.4 (m, 20H, Ar-H), ~2.2-2.4 (m, 4H, P-CH₂), ~1.7-1.9 (m, 2H, CH₂) | ~ -17 |
| dppe | ~7.2-7.4 (m, 20H, Ar-H), ~2.1-2.3 (m, 4H, P-CH₂) | ~ -13 |
| dppf | ~7.2-7.5 (m, 20H, Ar-H), ~4.3 (t, 4H, Cp-H), ~4.0 (t, 4H, Cp-H) | ~ -16 |
| dppe monoxide | ~7.2-7.8 (m, 20H, Ar-H), ~2.3-2.6 (m, 4H, P(O)-CH₂ & P-CH₂) | ~ 30 (P=O), ~ -13 (P) |
| dppf monoxide | ~7.2-7.8 (m, 20H, Ar-H), ~4.2-4.6 (m, 8H, Cp-H) | ~ 28 (P=O), ~ -16 (P) |
Visualizations
Workflow for Purity Assessment of dppp
Caption: Workflow for assessing the purity of synthesized dppp.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for dppp purity.
Validating the Mechanism of DPPP-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-Bis(diphenylphosphino)propane (dppp) as a ligand in palladium- and nickel-catalyzed cross-coupling reactions. By examining its performance against other common phosphine ligands in Suzuki-Miyaura, Heck, and Kumada couplings, this document aims to validate the mechanistic understanding and facilitate informed catalyst selection in organic synthesis.
Performance Comparison of Phosphine Ligands
The efficacy of a catalyst system often hinges on the choice of ligand. The following tables summarize the performance of dppp in comparison to other widely used phosphine ligands in key cross-coupling reactions. The data highlights how ligand choice influences yield, reaction time, and temperature.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Ligand | Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dppp | Pd(OAc)₂ | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 1 | 80.3 |
| dppf | Pd(dppf)Cl₂ | 4-Bromotoluene | K₂CO₃ | DMF | 100 | 16 | 92 |
| dppe | Pd(OAc)₂ | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 1 | 75 |
| Xantphos | Pd(OAc)₂ | 4-Bromotoluene | Cs₂CO₃ | Dioxane | 100 | 2 | 95 |
| PPh₃ | Pd(PPh₃)₄ | 4-Bromotoluene | K₃PO₄ | DMF/H₂O | 85 | 5 | 53 |
Table 2: Heck Reaction of Iodobenzene with Styrene
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dppp | Pd(OAc)₂ | NaHCO₃ | DMSO | 140 | 24 | 66 |
| Xantphos | PdCl₂(PPh₃)₂ | KOAc | DCE | 80 | 16 | 88 |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 74 |
Table 3: Kumada Coupling of Aryl Chlorides with Phenylmagnesium Bromide
| Ligand | Catalyst System | Aryl Chloride | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dppp | Ni(dppp)Cl₂ | 4-Chloroanisole | THF | 25 | 2.5 | 94 |
| dppe | Ni(dppe)Cl₂ | 4-Chloroanisole | THF | 25 | 2.5 | 89 |
| BINAP | Ni(cod)₂ | 4-Chloroanisole | THF | 25 | 2.5 | 25 |
| IPr | Pd₂ (dba)₃ | 4-Chloroanisole | Dioxane/THF | 80 | 2 | 99 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Protocol 1: Pd/dppp-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppp)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%), dppp (1.5 mol%), 4-bromotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol).
-
Add K₃PO₄ (2.0 mmol), toluene (5 mL), and water (1 mL).
-
The flask is sealed and the mixture is stirred vigorously at 100 °C for 1 hour.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Pd/dppp-Catalyzed Heck Reaction of Iodobenzene and Styrene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppp)
-
Iodobenzene
-
Styrene
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium bromide (TBABr)
Procedure:
-
A mixture of iodobenzene (1.0 equiv), styrene (1.5 equiv), NaHCO₃ (6.0 equiv), TBABr (0.2 equiv), Pd(OAc)₂ (1 mol%), and dppp (2 mol%) in DMSO is prepared in a sealed tube.[1]
-
The reaction mixture is heated at 140 °C for 24 hours.[1]
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the trans-stilbene product.[1]
Protocol 3: Ni/dppp-Catalyzed Kumada Coupling of 4-Chloroanisole
Materials:
-
[this compound]nickel(II) chloride (Ni(dppp)Cl₂)
-
4-Chloroanisole
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ni(dppp)Cl₂ (5 mol%) and 4-chloroanisole (1.0 mmol) in anhydrous THF (5 mL).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 2.5 hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the mixture with diethyl ether. The organic layer is then washed with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the biaryl product.[2]
Mechanistic Pathways and Visualizations
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Kumada) or migratory insertion (for Heck), and reductive elimination. The dppp ligand plays a crucial role in stabilizing the metal center and influencing the kinetics and selectivity of these steps.
Caption: Catalytic cycle of a Pd/dppp-catalyzed Suzuki-Miyaura reaction.
Caption: Catalytic cycle of a Pd/dppp-catalyzed Heck reaction.
Caption: Catalytic cycle of a Ni/dppp-catalyzed Kumada coupling reaction.
References
comparative study of dppp in different cross-coupling reactions
A deep dive into the performance of 1,3-Bis(diphenylphosphino)propane (dppp) as a ligand in key cross-coupling reactions reveals its versatility and effectiveness. This guide offers a comparative analysis of dppp against other common phosphine ligands in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, commonly known as dppp, is a widely utilized bidentate phosphine ligand in the realm of transition-metal-catalyzed cross-coupling reactions. Its popularity stems from its ability to form stable chelate complexes with metal centers, such as palladium, thereby influencing the reactivity and selectivity of the catalytic system. The flexible propane backbone of dppp allows it to adopt a natural bite angle of approximately 91°, a crucial parameter that affects the geometry of the metal complex and, consequently, its catalytic activity.[1] This guide provides a comparative perspective on the performance of dppp in four major cross-coupling reactions, juxtaposing it with other frequently used phosphine ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone for the formation of C-C bonds, often employs palladium catalysts supported by phosphine ligands. Dppp has proven to be an effective ligand in this reaction, facilitating the coupling of a wide range of aryl halides and boronic acids.
Comparative Performance in Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand | Bite Angle (approx.) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dppp | 91° | Pd(OAc)₂ / dppp | K₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | Good to Excellent |
| dppf | 99° | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High |
| Xantphos | 112° | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 1-4 | High |
| PPh₃ (monodentate) | N/A | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
Note: "Good," "High," and "Excellent" yields are based on literature reports and can vary depending on the specific substrates and reaction conditions.[2][3]
The data suggests that while dppp provides reliable results, ligands with larger bite angles like dppf and Xantphos can sometimes offer higher yields and shorter reaction times, particularly for more challenging substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using Pd/dppp
A general procedure for this reaction is as follows:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by mixing palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and dppp (0.022 equiv) in an anhydrous, degassed solvent like toluene.
-
Reaction Execution: Add the catalyst solution to the flask containing the reactants. If a biphasic system is used, add degassed water. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by techniques like TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]
Heck Coupling
The Heck reaction is a powerful method for the arylation of alkenes. The choice of ligand is critical in controlling the regioselectivity and efficiency of the coupling.
Comparative Performance in Heck Coupling of Aryl Halides with Styrene
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dppp | Pd(OAc)₂ / dppp | Et₃N | DMF | 100-120 | 12-24 | Moderate to Good |
| dppf | Pd(OAc)₂ / dppf | NaOAc | DMA | 120 | 12 | Good |
| PPh₃ (monodentate) | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80-100 | 6-16 | Good to High |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
In the Heck reaction, while dppp is a competent ligand, monodentate ligands like triphenylphosphine (PPh₃) are often very effective and widely used.
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene using a Palladium-Phosphine Catalyst
A representative procedure is as follows:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 equiv), the phosphine ligand (e.g., dppp, 0.011-0.055 equiv), the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and a base (e.g., triethylamine, 1.5-2.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF or acetonitrile.
-
Reaction Execution: Heat the mixture to the specified temperature (typically 80-140 °C) and stir for the required time. Monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure. The residue is then purified, often by column chromatography, to isolate the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Bidentate phosphine ligands like dppp are known to be effective in this transformation.[1]
Comparative Performance in Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Ligand | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dppp | PdCl₂(dppp) | CuI | Et₃N | THF | RT - 60 | 2-12 | Good to High |
| dppf | PdCl₂(dppf) | CuI | Et₃N | DMF | RT - 80 | 2-8 | High |
| PPh₃ (monodentate) | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/Et₃N | RT | 1.5 | High |
Note: "RT" denotes room temperature. Yields are representative and subject to variation based on specific reaction parameters.[4]
In Sonogashira couplings, both bidentate ligands like dppp and dppf, and monodentate ligands like PPh₃, can provide excellent results, often under mild conditions.
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
A typical experimental setup involves:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) and the terminal alkyne (1.1-1.2 equiv) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(dppp), 0.01-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 equiv), and a base (e.g., triethylamine, 2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction is typically quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of C-N bonds. The choice of ligand is crucial for the efficiency of this transformation, with bulky and electron-rich ligands often showing superior performance.
Comparative Performance in Buchwald-Hartwig Amination of Aryl Halides with Anilines
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dppp | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80-110 | 12-24 | Moderate |
| Xantphos | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 2-18 | High to Excellent |
| BINAP | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | High |
Note: Yields are generalized from literature and can differ based on specific substrates and conditions.[5]
For the Buchwald-Hartwig amination, while dppp can be used, more specialized ligands with larger bite angles and greater steric bulk, such as Xantphos and BINAP, often provide significantly better results, especially with less reactive aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Aniline
A general procedure is as follows:
-
Reaction Setup: Under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., dppp or Xantphos, 0.022 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.
-
Work-up and Purification: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: A typical experimental workflow for a comparative study of phosphine ligands.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
DPPP in Green Chemistry: A Comparative Performance Guide
1,3-Bis(diphenylphosphino)propane (dppp) has emerged as a versatile and efficient ligand in a variety of catalytic reactions, demonstrating significant potential in advancing the principles of green chemistry. Its applications in promoting catalyst recyclability, enabling the use of environmentally benign solvents, and improving reaction efficiency make it a valuable tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of dppp's performance with other phosphine ligands, supported by experimental data, detailed protocols, and visual representations of key processes.
Performance in Catalytic Applications: A Comparative Overview
The effectiveness of a phosphine ligand in green catalytic applications is often measured by its ability to promote high yields, turnover numbers (TONs), and turnover frequencies (TOFs), while also allowing for catalyst stability and recyclability, particularly in green solvents. Dppp has shown commendable performance across several types of reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The choice of ligand is crucial for the success of these reactions under green conditions.
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of carbon-carbon bonds. The use of dppp as a ligand has been explored in greener solvent systems, such as water and ethanol.
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| dppp | Pd(OAc)₂/dppp | Toluene/Water | K₂CO₃ | 80 | 12 | 95 | [1] |
| PPh₃ | Pd(PPh₃)₄ | Toluene/Water | Na₂CO₃ | 100 | 12 | 85 | General Literature |
| dppf | PdCl₂(dppf) | Dioxane/Water | Cs₂CO₃ | 100 | 12 | 92 | [2] |
Heck Reaction: The Heck reaction is a key method for C-C bond formation between unsaturated halides and alkenes. Green protocols often focus on using water as a solvent and minimizing catalyst loading.
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| dppp | Pd(OAc)₂/dppp | DMF/Water | Et₃N | 100 | 6 | 94 | General Literature |
| PPh₃ | Pd(OAc)₂/PPh₃ | DMF | Et₃N | 120 | 12 | 88 | [3] |
| dppe | NiCl₂(dppe) | Dioxane | K₃PO₄ | 100 | 24 | 90 (for aryl mesylates) | General Literature |
Carbonylation Reactions
Carbonylation reactions introduce a carbonyl group into an organic molecule and are crucial for the synthesis of ketones, esters, and amides. The use of dppp in palladium-catalyzed carbonylation of ethene has been shown to influence product selectivity.
| Ligand | Catalyst System | Solvent | Product | TON | TOF (h⁻¹) | Ref. |
| dppp | [Pd(dppp)(H₂O)(TFA)]⁺ | Methanol | Polyketone | High | - | [4] |
| dppf | --INVALID-LINK--₂ | Methanol | Methyl Propanoate | up to 64,000 | up to 31,000 | [4] |
Hydrogenation Reactions
Catalytic hydrogenation is a fundamental reaction for the reduction of unsaturated compounds. Green approaches focus on using mild conditions and recyclable catalysts.
| Catalyst System | Substrate | Solvent | Conditions | Yield (%) | Recyclability | Ref. |
| Pd/C | Various Olefins | Water (with surfactant) | 1 atm H₂, rt | >95 | Yes | [5] |
| Pd supported on functionalized CNFs | Muconic Acid | Water | 3 bar H₂, 70°C | ~80 | Stable over cycles | [6] |
Catalyst Recyclability: The Role of dppp in Heterogeneous Catalysis
A key aspect of green chemistry is the ability to recycle and reuse catalysts to minimize waste and cost. Dppp has been successfully incorporated into heterogeneous catalyst systems, significantly enhancing their stability and recyclability.
A notable example is the silica-based palladium catalyst, SiliaCat® DPP-Pd . A comparative study of commercially available immobilized phosphine-based Pd catalysts for continuous-flow cross-coupling reactions revealed the superior performance of SiliaCat DPP-Pd in terms of leaching resistance and stability.[7]
| Catalyst | Reaction | Leached Pd | Stability | Ref. |
| SiliaCat DPP-Pd | Heck | 332 µg | High | [7] |
| SiliaCat DPP-Pd | Suzuki | 39 µg | High | [7] |
| Pd Tetrakis (polymer bound) | Heck/Suzuki | Higher leaching | Lower stability | [7] |
| FiberCat 1001 | Heck/Suzuki | Higher leaching | Lower stability | [7] |
| EnCat TPP30 | Heck/Suzuki | Higher leaching | Lower stability | [7] |
The SiliaCat® Pd-DPP has also been shown to be a highly efficient and recyclable catalyst for multi-batch conjugated polymer synthesis via Direct Arylation Polymerization (DArP), providing high molecular weight polymers even after being recycled three times.[8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/dppp
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and dppp (0.024 mmol) in the chosen solvent (e.g., 5 mL of a toluene/water mixture). Stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Execution: Add the catalyst solution to the reaction flask. The mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (e.g., 12-24 hours) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Heterogeneous Hydrogenation using a Recyclable Pd Catalyst
-
Reaction Setup: In a reaction vessel, place the substrate (1.0 mmol) and the heterogeneous palladium catalyst (e.g., 10 mol% Pd on a support).
-
Solvent Addition: Add the green solvent (e.g., water, ethanol) to the vessel.
-
Hydrogenation: The reaction vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., balloon pressure or a pressurized reactor) at the desired temperature (e.g., room temperature to 80 °C). The reaction is stirred vigorously.
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR). Upon completion, the catalyst is separated by filtration.
-
Product Isolation: The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified if necessary.
-
Catalyst Recycling: The recovered catalyst can be washed with the solvent used in the reaction, dried, and reused for subsequent runs.[5][6]
Visualizing Catalytic Processes
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Bis(diphenylphosphino)propane: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,3-Bis(diphenylphosphino)propane (dppp), ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3]
Hazard Identification and Classification:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[1][2] |
This data is compiled from publicly available Safety Data Sheets (SDS).[1][2][4]
Disposal Workflow
The proper disposal of dppp is a critical process that involves several stages, from initial waste accumulation to final hand-off to a licensed disposal service. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate dppp waste from other laboratory waste streams to prevent accidental reactions.[5] Do not mix with incompatible materials, such as strong oxidizing agents.[1]
2. Container Selection and Labeling:
-
Select a robust, leak-proof waste container that is compatible with organophosphorus compounds. Ensure the container can be securely sealed.[6]
-
Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.[6]
3. Waste Accumulation:
-
Carefully transfer the dppp waste into the designated container, minimizing the creation of dust.[2]
-
Keep the container closed at all times, except when adding waste.[6]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
4. Arranging for Disposal:
-
Do not attempt to dispose of dppp through standard laboratory drains or as regular solid waste.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
5. Final Disposal Method:
-
The recommended method for the disposal of dppp is through a licensed disposal company.[2]
-
The typical disposal route involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This process ensures the complete destruction of the compound in an environmentally responsible manner.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1,3-Bis(diphenylphosphino)propane
Essential Safety and Handling Guide for 1,3-Bis(diphenylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (dppp), a common organophosphorus compound used in catalysis and coordination chemistry. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white solid that is air-sensitive and can cause skin, eye, and respiratory irritation.[1][2] It may also cause an allergic skin reaction.[1][2] Due to its air-sensitive nature, it can degrade upon exposure to air to form the phosphine oxide.[2][3]
Primary Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber. Inspect gloves for integrity before each use. |
| Eye Protection | Safety goggles or a face shield | Must be worn at all times when handling the compound. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Required when handling the solid powder outside of a glovebox or fume hood. |
| Body Protection | Laboratory coat | To be worn over personal clothing. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₇H₂₆P₂ |
| Molecular Weight | 412.44 g/mol [4] |
| Appearance | White solid[2][4] |
| Melting Point | 63-65 °C[4] |
| Solubility | Soluble in organic solvents such as acetone, toluene, and dimethyl sulfoxide (DMSO); insoluble in water.[3][5] |
| Occupational Exposure Limits (OELs) | Not established. |
Experimental Protocols: Handling and Storage
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere to prevent degradation.
Materials:
-
This compound
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Schlenk flask or other suitable sealed glassware
-
Spatula
-
Septa
-
Syringes and needles (if transferring solutions)
Procedure:
-
Preparation: Ensure the glovebox or Schlenk line is purged with a dry, inert gas (Argon or Nitrogen). All glassware and equipment must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
Handling Solids:
-
In a Glovebox: Transfer the solid this compound from its storage container to the reaction vessel inside the glovebox.
-
Using a Schlenk Line: If a glovebox is not available, quickly weigh the solid in the air and immediately place it into a Schlenk flask. Evacuate and backfill the flask with inert gas three times to remove any residual air.
-
-
Handling Solutions:
-
Prepare solutions within a glovebox or on a Schlenk line.
-
If transferring a solution via syringe, ensure the syringe and needle are dried and purged with inert gas before use. Use a septum to seal the flask containing the solution.
-
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Materials:
-
Waste this compound (solid or in solution)
-
Contaminated materials (e.g., gloves, weighing paper, pipette tips)
-
Labeled, sealed waste container compatible with the chemical waste stream.
Procedure:
-
Segregation:
-
Collect all solid waste, including residual powder and contaminated disposables (gloves, weighing paper, etc.), in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled hazardous waste container for organic solvent waste. Do not mix with incompatible waste streams.
-
-
Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated secondary containment area to prevent spills.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
